Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUCQHBOFWNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649675 | |
| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793658-98-7 | |
| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7): A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS No. 793658-98-7), a heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic value of the tetrahydropyran (THP) scaffold, detail the physicochemical properties of this specific derivative, propose a robust synthetic pathway based on established chemical principles, and discuss its applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex therapeutic challenges.
The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, recognized for its frequent appearance in a wide array of biologically active natural products and FDA-approved pharmaceuticals.[1][2] Its utility stems from a unique combination of properties that favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profile.
Unlike its carbocyclic analogue, cyclohexane, the THP ring possesses an oxygen atom that can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[3] This feature, combined with the ring's non-planar, rigid conformation, helps to reduce the entropic penalty upon binding. Furthermore, THP derivatives typically exhibit lower lipophilicity compared to their cyclohexyl counterparts, a crucial attribute for improving a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The incorporation of the THP motif is a well-established strategy in the development of therapeutics for a range of diseases, from cancer to neurological disorders.[4][5]
This compound is a particularly valuable derivative. Its 4,4-disubstituted (gem-disubstituted) nature provides a defined three-dimensional exit vector for further molecular elaboration. The presence of two distinct and orthogonally reactive functional groups—a primary amine and a methyl ester—offers synthetic chemists versatile handles for constructing diverse molecular libraries aimed at optimizing target engagement and ADME profiles.
Physicochemical and Structural Properties
A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 793658-98-7 | [6] |
| Molecular Formula | C₈H₁₅NO₃ | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| IUPAC Name | Methyl 4-(aminomethyl)oxane-4-carboxylate | N/A |
| InChI Key | Not readily available | N/A |
| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | [7] |
| Appearance | Not specified; likely an oil or low-melting solid | N/A |
| Storage | Store at room temperature, sealed, under dry conditions. | [6] |
Note: Experimental data such as density, boiling point, and flash point are not widely available in public literature for this specific compound. Researchers should refer to the supplier-specific Safety Data Sheet (SDS) for detailed information.
Synthetic Strategy and Methodologies
While specific peer-reviewed synthetic procedures for this exact molecule are not abundant, a logical and efficient pathway can be devised based on well-established organic chemistry principles and available precursor information. The most plausible route involves the reduction of a nitrile precursor.
Retrosynthetic Analysis
The primary amine of the target molecule can be retrosynthetically disconnected to a nitrile group (-CN). This leads to the key intermediate, Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS 362703-30-8) .[8] This intermediate can, in turn, be synthesized via a cyclization reaction involving the simultaneous introduction of the cyano and ester moieties at the 4-position.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The forward synthesis is a two-step process starting from commercially available materials.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
-
Principle: This step involves a base-mediated double alkylation of methyl cyanoacetate with bis(2-bromoethyl) ether to form the tetrahydropyran ring. The α-proton of methyl cyanoacetate is acidic and can be removed by a suitable base to generate a nucleophilic enolate, which then sequentially displaces the two bromide leaving groups.
-
Methodology:
-
To a stirred suspension of a strong base (e.g., sodium hydride, 2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add methyl cyanoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Add bis(2-bromoethyl) ether (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.[8]
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired nitrile intermediate.
-
Step 2: Reduction of Nitrile to this compound
-
Principle: The nitrile functional group is reduced to a primary amine. Catalytic hydrogenation is often preferred for its scalability and milder conditions, while hydride reagents like LiAlH₄ offer a powerful alternative.
-
Methodology (Catalytic Hydrogenation):
-
Dissolve the nitrile intermediate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (e.g., 10-20% by weight) to the solution. For improved efficiency, ammonia is sometimes added to the solvent to suppress the formation of secondary amine byproducts.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Further purification via chromatography or distillation may be necessary to obtain the final product of high purity.
-
Applications in Drug Discovery and Development
The unique structural features of this building block make it highly valuable for addressing several key challenges in drug design.
-
CNS-Penetrant Scaffolds: The molecule's balance of polarity and lipophilicity, conferred by the THP ring and functional groups, makes it an attractive starting point for designing ligands intended to cross the blood-brain barrier. It is explicitly noted as an intermediate for CNS agents and analgesics.[6]
-
Enhanced Metabolic Stability: The gem-disubstituted carbon at the 4-position is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This inherent stability can be used to design drug candidates with improved pharmacokinetic profiles.[6]
-
Peptidomimetic and Constrained Analogs: The constrained ring system can be used to mimic peptide turns or to lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for targets like neurotransmitter receptors.[6]
-
Versatile Handles for Library Synthesis: The amine and ester groups serve as orthogonal points for diversification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
Caption: Diversification pathways from the core scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
SDS: This document is for informational purposes only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The toxicological properties of this compound have not been fully investigated.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to long-standing challenges in medicinal chemistry. Its combination of a favorable heterocyclic core, built-in metabolic stability, and versatile synthetic handles makes it an exceptionally powerful tool for the design and synthesis of next-generation therapeutics. As drug discovery programs continue to demand molecules with greater three-dimensionality and optimized ADME properties, the utility and adoption of scaffolds like this are poised to grow significantly.
References
- Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
- Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (2023). What is Tetrahydropyran?.
- National Institutes of Health (NIH). (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
- Echemi. (n.d.). CAS No.137864-55-2.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Guidechem. (n.d.). methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate 362703-30-8.
- Accela ChemBio. (n.d.). 1440519-73-2 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET.
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. 137864-55-2(ethyl 1-(aminomethyl)cyclohexane-1-carboxylate) | Kuujia.com [kuujia.com]
- 8. guidechem.com [guidechem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
A Technical Guide to the Physicochemical Properties of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate for Drug Discovery Applications
Abstract: Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and analgesics.[1] Its tetrahydropyran scaffold offers a favorable combination of metabolic stability and three-dimensional complexity, making it an attractive non-classical bioisostere for more labile structures. Understanding the fundamental physicochemical properties of this intermediate is paramount for researchers and drug development professionals to predict its behavior in biological systems and to guide the rational design of new chemical entities. This technical guide provides an in-depth analysis of the core physicochemical attributes of this compound—ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. It synthesizes theoretical principles with detailed, field-proven experimental protocols, offering a comprehensive resource for its application in pharmaceutical research.
Molecular Identity and Structural Significance
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. These details govern all subsequent physicochemical and pharmacological properties.
Chemical Identity
The key identifiers and structural properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 793658-98-7 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.212 g/mol | [1] |
| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | - |
Significance in Medicinal Chemistry
The structure of this compound is notable for several features that make it a valuable scaffold in drug design:
-
Constrained Ring System: The tetrahydropyran ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains.[1]
-
Primary Amine: The basic aminomethyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor and, when protonated at physiological pH, can form critical ionic interactions with acidic residues in target proteins like receptors or enzymes.
-
Methyl Ester: The ester group provides a handle for further chemical modification, allowing for the synthesis of amides, carboxylic acids, or other derivatives to modulate properties like potency, solubility, and cell permeability.
-
Bioisosterism: The tetrahydropyran motif is often used as a bioisostere for other groups, improving properties like solubility and reducing metabolic liabilities.
This combination of features makes the molecule a key intermediate in the development of CNS agents and analgesics, where crossing the blood-brain barrier and achieving specific target engagement are critical.[1]
Ionization Constant (pKa)
The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, absorption, distribution, and target binding.
Theoretical Considerations & Causality
This compound possesses a primary aliphatic amine, which is a basic functional group. The pKa value refers to the acid dissociation constant of its conjugate acid (the protonated amine, -CH₂NH₃⁺).
-
Impact of Ionization: At pH values below its pKa, the amine group will be predominantly protonated (cationic). At pH values above its pKa, it will be in its neutral, free base form. Given that physiological pH is approximately 7.4, and the pKa of similar aliphatic amines is typically in the 9-10.5 range, this molecule is expected to exist almost entirely in its protonated, charged form in the bloodstream and most tissues. This high degree of ionization is a dominant factor governing its behavior, enhancing aqueous solubility but often reducing passive membrane permeability.
Predicted and Experimental Data
While no experimentally determined pKa value for this specific molecule is available in the public literature, a reasonable estimate can be made based on structurally similar primary amines.
| Parameter | Predicted Value | Justification |
| pKa (Conjugate Acid) | 9.0 - 10.5 | Based on typical pKa values for primary aliphatic amines. The actual value would need to be confirmed experimentally. |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining pKa values.[2] It involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically water or a water/co-solvent mixture (like methanol/water) if solubility is limited. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[2]
-
Initial Titration (Acidification): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.
-
Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show a buffer region.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[3] This is the point where the concentrations of the protonated (conjugate acid) and deprotonated (neutral base) forms are equal.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, membrane permeability, and plasma protein binding.
Theoretical Considerations & Causality
For an ionizable molecule like this, it is crucial to distinguish between logP and logD.[4]
-
logP (Partition Coefficient): This is the ratio of the concentration of the neutral species in octanol to its concentration in water. It is an intrinsic property of the molecule but is only fully representative when the molecule is uncharged.
-
logD (Distribution Coefficient): This is the ratio of the total concentration of all species (neutral and ionized) in octanol to the total concentration in water at a specific pH. For drug development, logD at pH 7.4 is the most biologically relevant parameter as it reflects the molecule's overall lipophilicity under physiological conditions.[4][5]
Given the molecule's high ionization at pH 7.4, its logD₇.₄ is expected to be significantly lower (less lipophilic) than its logP. The polar tetrahydropyran ring, amine, and ester functionalities suggest the compound is relatively hydrophilic.
Predicted and Experimental Data
No experimental logP or logD values are publicly available. The values are expected to be low, indicating a preference for aqueous environments.
| Parameter | Predicted Value/Range | Justification |
| cLogP (Calculated) | -1.0 to 0.5 | Computational prediction for the neutral species, reflecting its polar functional groups. |
| logD at pH 7.4 | -2.5 to -1.0 | Expected to be significantly lower than logP due to near-complete protonation of the amine at this pH. |
Experimental Protocol: Shake-Flask Method for logD
The shake-flask method is the traditional and most reliable "gold standard" for determining logP and logD values.[5][6][7]
Methodology:
-
Phase Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated pH 7.4 buffer to achieve a starting concentration (e.g., 100-200 µM).
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.
-
Equilibration: Seal the vial and shake it vigorously on an orbital shaker for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).
Visualization: Shake-Flask logD Determination Workflow
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.
Theoretical Considerations & Causality
The solubility of this compound is highly pH-dependent due to its basic amine.
-
Intrinsic Solubility (S₀): This refers to the inherent solubility of the uncharged, neutral form of the molecule.
-
pH-Dependent Solubility: At low pH (e.g., pH < 7), the amine is fully protonated, forming a highly water-soluble cation. As the pH increases towards and above the pKa, the proportion of the less soluble neutral form increases, causing solubility to decrease. The lowest solubility for a basic compound is observed at pH values approximately 2 units or more above its pKa.[8]
The molecule is described in supplier literature as having "favorable solubility," which is consistent with the presence of multiple polar, hydrogen-bonding groups and its ability to exist as a charged species.[1]
Qualitative and Quantitative Data
No quantitative thermodynamic solubility data is publicly available.
| Parameter | Value/Range | Justification |
| Thermodynamic Solubility | Data not available | Expected to be high at acidic to neutral pH due to the protonated amine. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the benchmark for solubility determination.[8][9][10]
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at various relevant pH values (e.g., pH 1.2 for the stomach, pH 5.0, and pH 7.4 for the intestine and blood).[10]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution has reached thermodynamic equilibrium with the undissolved solid.[8][10]
-
Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation followed by careful removal of the supernatant, or by filtration using a low-binding filter plate (e.g., MultiScreen Solubility filter plate).
-
Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.
-
Result: The measured concentration is the equilibrium solubility of the compound at that specific pH and temperature.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Summary and Implications for Drug Development
The physicochemical profile of this compound, characterized by a basic pKa, low logD at physiological pH, and favorable aqueous solubility, defines its role as a versatile building block in drug discovery.
-
Drug Delivery and Formulation: Its high solubility at acidic pH suggests that dissolution in the stomach would not be a limiting factor for oral absorption. The ability to form salts via the primary amine can be leveraged to create stable, crystalline solid forms with excellent dissolution properties.
-
Pharmacokinetics: The low predicted logD indicates that passive diffusion across cell membranes, including the blood-brain barrier, may be limited. However, for CNS targets, this can sometimes be overcome through active transport mechanisms or by incorporating the scaffold into a prodrug strategy.
-
Structure-Activity Relationships (SAR): When incorporating this scaffold, medicinal chemists must balance the beneficial effects of its polarity (solubility, potential for strong ionic interactions) with the need for adequate membrane permeability. The ester and amine groups serve as ideal points for chemical modification to fine-tune this balance, optimizing the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
References
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
- LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Methyl 4-(aminomethyl)
- LogP / LogD shake-flask method. Protocols.io.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- How To Find Pka. how to find pka.
- Development of Methods for the Determin
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Computer Prediction of pKa Values in Small Molecules and Proteins.
- An Accurate Approach for Computational pKa Determin
- MultiScreen Solubility Filter Pl
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: Structure, Synthesis, and Application in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity, metabolic stability, and precise vectoral presentation of functional groups is paramount. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a quintessential example of such a building block. This spirocyclic compound, which embeds the core features of a constrained β-amino acid within a favorable tetrahydropyran (THP) ring system, has emerged as a valuable intermediate in the synthesis of sophisticated pharmaceutical agents.[1] Its structure is particularly relevant for developing therapeutics targeting the central nervous system (CNS), where properties like controlled lipophilicity and metabolic resistance are critical for efficacy.[1][2]
This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its unique structural and stereochemical properties, detail robust synthetic strategies, outline analytical characterization protocols, and explore its strategic application in the design of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The molecule's core is a tetrahydropyran ring featuring a quaternary carbon at the C-4 position. This spiro-center is substituted with both a methyl carboxylate and an aminomethyl group, creating a compact and rigid framework. This structural arrangement is key to its function as a peptidomimetic, as it rigidly holds the amine and ester functionalities in a defined spatial orientation.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 793658-98-7 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | |
| Description | A key intermediate for CNS agents and analgesics.[1] |
Conformational Analysis and Stereochemistry
While this compound is an achiral molecule due to an internal plane of symmetry, its stereochemical character is dominated by the conformational dynamics of the six-membered tetrahydropyran ring.
Expertise & Experience: The THP ring, like cyclohexane, adopts a low-energy chair conformation to minimize torsional and steric strain. For a 4,4-disubstituted THP, two distinct chair conformers are possible, related by a ring flip. The thermodynamic equilibrium between these two conformers is dictated by the steric demand of the substituents at C-4, specifically their preference for the less-strained equatorial position over the more crowded axial position, which would engender destabilizing 1,3-diaxial interactions.
The two substituents are the aminomethyl group (-CH₂NH₂) and the methyl carboxylate group (-COOCH₃). Based on established principles of conformational analysis, the methyl carboxylate group is significantly bulkier than the aminomethyl group. This is due to the sp² hybridized carbonyl carbon and the rotational volume of the methoxy group. Consequently, the conformational equilibrium will overwhelmingly favor the conformer where the -COOCH₃ group occupies the equatorial position, thereby minimizing steric clash with the axial hydrogens at C-2 and C-6. This conformational rigidity is a crucial attribute, as it pre-organizes the molecule into a predictable low-energy shape for molecular recognition at a biological target.
Synthesis and Strategic Considerations
The synthesis of this spirocyclic scaffold requires a strategy that can efficiently construct the C-4 quaternary center with the desired functional groups. A robust and scalable approach begins with the commercially available tetrahydropyran-4-one.
Trustworthiness: The following synthetic pathway is based on well-established and reliable chemical transformations, ensuring high fidelity and yield. A key step is the Strecker synthesis, a classic method for producing α-amino acids and their derivatives.[3]
Retrosynthetic Analysis: The target methyl ester can be disconnected via a Fischer esterification from its parent amino acid. The amino acid, in turn, can be derived from the hydrolysis of a stable aminonitrile or hydantoin intermediate. This intermediate is accessible from tetrahydropyran-4-one through a one-pot Strecker reaction.
Experimental Protocol: Strecker Synthesis of Spiro-hydantoin Intermediate
This protocol is adapted from a documented procedure for the synthesis of the parent amino acid.[3]
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add tetrahydropyran-4-one (100 g, 1.0 mol), water (600 mL), and ethanol (600 mL).
-
Reagent Addition: Stir the mixture to achieve a homogenous solution. To this, add ammonium carbonate (300 g, 3.1 mol) followed by sodium cyanide (120 g, 2.4 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to 70°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 5-10°C to precipitate the product.
-
Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with ice-cold water (3 x 100 mL) to remove inorganic salts.
-
Drying: Dry the resulting white solid under vacuum at 60°C for 5 hours to yield the spiro-hydantoin intermediate (yields typically >80%). This intermediate can be carried forward to the hydrolysis step without further purification.
Analytical Characterization and Quality Control
Rigorous analytical control is essential to validate the structure and purity of the final compound and any subsequent derivatives.
Authoritative Grounding: The identity of this compound is confirmed using a combination of spectroscopic methods. While this specific molecule is achiral, if it is used as a scaffold to build chiral molecules, the stereochemical purity of those derivatives must be assessed, typically using chiral chromatography.[4]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Peaks corresponding to the methoxy protons (-OCH₃) as a singlet around 3.7 ppm. Methylene protons of the aminomethyl group (-CH₂NH₂) as a singlet around 2.8 ppm. Complex multiplets for the four sets of THP ring protons between 1.5-4.0 ppm. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~175 ppm), quaternary spiro-carbon (~50-60 ppm), methoxy carbon (~52 ppm), aminomethyl carbon (~45 ppm), and four distinct signals for the THP ring carbons (~30-70 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 174.11. |
| FT-IR (thin film) | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), and a strong C=O stretch (ester, ~1730 cm⁻¹). |
Protocol: Chiral HPLC for Derivative Analysis
This is a general workflow for resolving enantiomers of a chiral molecule derived from the title compound.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD, which are effective for a broad range of compounds.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) Hexane:Isopropanol.
-
Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of ~1 mg/mL.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Use a UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection and Analysis: Inject 10 µL of the sample and record the chromatogram. Enantiomers will appear as two separate peaks. Optimize the mobile phase composition (adjusting the alcohol percentage) to achieve baseline resolution (Rs > 1.5).
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its strategic deployment in medicinal chemistry programs.
-
Constrained Peptidomimetic: β-amino acids are known to form unique secondary structures (e.g., helices, sheets) and exhibit enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts.[4] The spirocyclic nature of this scaffold further restricts conformational freedom, which can lock a molecule into its bioactive conformation, leading to a significant increase in binding affinity and selectivity for its target protein.[5]
-
sp³-Rich Scaffold for CNS Penetration: The high fraction of sp³-hybridized carbons imparts a three-dimensional character that is increasingly sought after in drug design to improve selectivity and escape the "flatland" of traditional aromatic-rich drugs. The tetrahydropyran ring is a well-regarded "magic methyl" isostere and a bioisostere for phenyl rings, often improving aqueous solubility and metabolic stability while maintaining or enhancing binding. These features are particularly advantageous for designing CNS-penetrant drugs, such as the M1 muscarinic receptor modulators developed for Alzheimer's disease.[2]
-
Vectorial Display of Functionality: The C-4 quaternary center acts as a rigid hub from which the amine and carboxylate groups are projected in well-defined vectors. The primary amine can be readily functionalized to introduce side chains that probe binding pockets, while the methyl ester can be hydrolyzed and coupled to other fragments or used as a key hydrogen bond acceptor.
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. Its unique combination of a conformationally constrained spirocyclic core, peptidomimetic functionality, and a favorable sp³-rich heterocyclic ring system provides a powerful platform for addressing complex challenges in drug discovery. From enhancing metabolic stability to enabling CNS penetration, this building block offers a reliable and strategically sound foundation for the synthesis of novel, high-efficacy therapeutic agents.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
Ghosh, A. K., & Swanson, L. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58(1), 659-666. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. Available from: [Link]
-
Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(8), 1209-1213. Available from: [Link]
-
Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(22), 6787–6793. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Dandárová, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5155. Available from: [Link]
-
Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1345–1352. Available from: [Link]
- PATSNAP. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942702A.
-
Dandárová, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5155. Available from: [Link]
-
Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584-1586. Available from: [Link]
-
Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(22), 6787-6793. Available from: [Link]
- Google Patents. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. CN103242276A.
-
Kumar, A., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available from: [Link]
-
ResearchGate. (n.d.). Conformational Features of Monochloro-substituted Tetrahydropyrans. Retrieved January 18, 2026, from [Link]
-
PATSNAP. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942702A. Available from: [Link]
-
National Institutes of Health. (2022). Tetrahydropyridines' Stereoselective Formation. Retrieved January 18, 2026, from [Link]
-
Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 191–195. Available from: [Link]
-
MDPI. (2022). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved January 18, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: A Predictive and In-Depth Technical Guide
Introduction
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, with the CAS Number 793658-98-7 and molecular formula C₈H₁₅NO₃, is a key intermediate in medicinal chemistry.[1] Its unique structure, featuring a tetrahydropyran ring, a methyl ester, and a primary amine, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development to ensure structural integrity, purity, and for facile reaction monitoring.
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from structurally analogous compounds, to forecast the key spectroscopic features. This guide is intended to serve as a valuable resource for scientists, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this important synthetic intermediate.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its functional groups and by drawing comparisons with the known spectral data of "Methyl tetrahydropyran-4-carboxylate".[2][3]
Experimental Protocol (Hypothetical)
A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
-
2D NMR Experiments (Optional but Recommended): To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the electronegative oxygen atom in the tetrahydropyran ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 3.70 | s | 3H | -OCH₃ | Singlet due to the absence of adjacent protons. The chemical shift is characteristic of a methyl ester. |
| ~ 3.6 - 3.8 | m | 2H | H-2ax, H-6ax | Protons adjacent to the ring oxygen are deshielded. Axial protons typically appear at a slightly lower chemical shift than equatorial protons. |
| ~ 3.4 - 3.6 | m | 2H | H-2eq, H-6eq | Equatorial protons adjacent to the ring oxygen. |
| ~ 2.80 | s | 2H | -CH₂NH₂ | The protons of the aminomethyl group are expected to be a singlet, though coupling to the NH₂ protons may cause broadening. |
| ~ 1.6 - 1.8 | m | 4H | H-3ax, H-5ax, H-3eq, H-5eq | Methylene protons of the tetrahydropyran ring. |
| ~ 1.5 (variable) | br s | 2H | -NH₂ | The chemical shift of the primary amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
Caption: Molecular structure of this compound.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 175 | -C=O | The carbonyl carbon of the ester group is highly deshielded. |
| ~ 67 | C-2, C-6 | Carbons adjacent to the ring oxygen are deshielded. |
| ~ 52 | -OCH₃ | The methyl carbon of the ester. |
| ~ 45 | C-4 | The quaternary carbon atom is deshielded due to the attached ester and aminomethyl groups. |
| ~ 45 | -CH₂NH₂ | The carbon of the aminomethyl group. |
| ~ 34 | C-3, C-5 | The remaining methylene carbons of the tetrahydropyran ring. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be a composite of the characteristic absorptions of an ester, a primary amine, and a cyclic ether.
Experimental Protocol (Hypothetical)
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3400 - 3300 | N-H stretch | Medium (two bands) | Primary Amine |
| 2950 - 2850 | C-H stretch | Strong | Aliphatic C-H |
| 1735 - 1750 | C=O stretch | Strong | Saturated Ester |
| 1650 - 1580 | N-H bend | Medium | Primary Amine |
| 1250 - 1050 | C-O stretch | Strong | Ester and Cyclic Ether |
The presence of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region is a clear indicator of a primary amine.[4][5] The strong absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[4][6] The C-O stretching region will likely show strong, broad absorptions due to the contributions from both the ester and the tetrahydropyran ring.[6]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol (Hypothetical)
-
Ionization: Electron ionization (EI) is a common technique for small molecules, which will cause fragmentation. Electrospray ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Presentation: The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Predicted Fragmentation Pattern (Electron Ionization)
The molecular weight of this compound is 173.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173, although it may be weak. The fragmentation will be driven by the functional groups present.
Caption: Predicted major fragmentation pathways in EI-MS.
Key predicted fragments include:
-
m/z 142: Loss of a methoxy radical (•OCH₃) from the ester group.
-
m/z 114: Loss of the entire carbomethoxy group (•COOCH₃).
-
m/z 143: Loss of the aminomethyl radical (•CH₂NH₂).
-
m/z 30: A prominent peak corresponding to the [CH₂NH₂]⁺ ion, formed by alpha-cleavage, which is characteristic of primary amines.[7]
The fragmentation of the tetrahydropyran ring itself can lead to a complex series of lower mass fragments.[8]
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and comparison with structurally related molecules. This information is intended to aid researchers in the identification and characterization of this important synthetic intermediate, facilitating its use in the development of new chemical entities. It is important to re-emphasize that the data presented herein is theoretical, and experimental verification is essential for definitive structural confirmation.
References
-
FTIR Correlation Chart. (n.d.). Scribd. Retrieved from [Link]
-
2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]
-
(4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol. (n.d.). PubChemLite. Retrieved from [Link]
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry - Search Results. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
An In-depth Technical Resource for Drug Discovery Professionals
Foreword
In the intricate discipline of medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of success. Saturated heterocyclic scaffolds are of paramount importance, offering a pathway to escape "flatland" and imbue drug candidates with superior physicochemical and pharmacokinetic properties. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS No. 793658-98-7) has emerged as a particularly valuable synthon. Its geminally disubstituted, non-planar tetrahydropyran core provides a constrained three-dimensional framework, while the orthogonal primary amine and methyl ester functionalities offer versatile handles for synthetic elaboration. This guide provides a senior application scientist's perspective on the commercial landscape, strategic applications, and essential technical considerations for this important intermediate, empowering research teams to accelerate their drug discovery programs.
The Strategic Value of the Tetrahydropyran Core
The tetrahydropyran (THP) moiety is considered a privileged structure in modern drug design. Its inclusion is a deliberate strategy to enhance key drug-like properties. Unlike aromatic rings, the saturated, puckered conformation of the THP ring introduces three-dimensionality, which can lead to improved target binding specificity and reduced off-target effects. Furthermore, the ether linkage within the ring can act as a hydrogen bond acceptor and improve aqueous solubility, a common hurdle in drug development.
This compound is particularly advantageous as it provides a rigid scaffold to orient two key functional groups—an amine and a carboxylate (after hydrolysis)—in a precise spatial arrangement. This makes it an excellent building block for constructing complex molecules, including spirocyclic systems and peptide mimetics, where conformational control is essential for biological activity.[1]
Commercial Availability and Supplier Analysis
Reliable access to high-quality starting materials is the bedrock of efficient research. This compound is commercially available from several specialized chemical suppliers who focus on providing novel building blocks for the pharmaceutical industry. The compound is typically offered at purities of 95% or greater, which is suitable for most discovery and early development activities. For GMP applications, resynthesis and purification under stringent quality controls would likely be required.
Researchers will find that the compound is also frequently offered as its hydrochloride salt. This formulation enhances the stability and simplifies the handling of the primary amine, which can be hygroscopic and reactive as a free base. The free base can be readily generated in the laboratory prior to use if required.
Table 1: Key Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity/Form |
| BLD Pharm | This compound | 793658-98-7 | ≥95% |
| Santa Cruz Biotechnology | Methyl 4-aminomethyl-tetrahydro-pyran-4-carboxylate HCl | 793658-98-7 | Hydrochloride Salt |
| Combi-Blocks | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride | 199330-66-0 | Hydrochloride Salt |
Note: Catalog availability and specifications are subject to change. Direct verification with the supplier is recommended.
Synthetic Strategy and Core Reactions
While commercial procurement is the most common route, understanding the underlying synthesis provides insight into potential impurities and informs the development of novel analogues. A logical synthetic approach involves the construction of a 4,4-disubstituted tetrahydropyran ring followed by functional group manipulation.
A plausible, generalized workflow is depicted below. This multi-step process begins with the formation of the core heterocyclic ring and culminates in the introduction of the requisite amine and ester functionalities at the C4 position.
Figure 1. Representative synthetic workflow from a common starting material.
Methodology: Representative Protocol for Amide Coupling
This protocol outlines the use of the title compound in a standard amide bond formation, a cornerstone reaction in medicinal chemistry.
-
Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent, for example, HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the formation of HCl and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired amide.
Key Applications in Medicinal Chemistry
The true value of this building block is realized in its application. The primary amine and the ester group serve as versatile handles for a wide range of chemical transformations, enabling its incorporation into diverse molecular scaffolds. It is particularly useful in the synthesis of CNS agents, analgesics, and enzyme inhibitors.[1]
Figure 2. Common synthetic transformations utilizing the core building block.
The primary amine is readily acylated to form amides, sulfonated to form sulfonamides, or alkylated via reductive amination. The methyl ester can be saponified to the corresponding carboxylic acid, which can then participate in its own suite of coupling reactions or serve as a critical pharmacophoric element for interacting with a biological target.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Based on data for structurally related compounds, this compound and its salts should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric CO₂ and moisture. The hydrochloride salt form offers improved storage stability.[2]
Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and accurate handling and hazard information before use.
Conclusion
This compound is more than just another chemical in a catalog; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its commercial availability from specialized suppliers, coupled with its synthetic versatility and favorable physicochemical properties, makes it an invaluable asset for the design and synthesis of next-generation therapeutics. By understanding the sourcing landscape and the key application chemistries, research organizations can effectively leverage this building block to construct novel, three-dimensional molecules with a higher probability of clinical success.
References
- Google Search.
-
This compound - MySkinRecipes. [Link]
-
COMBI-BLOCKS INC - Product List - Interchim. [Link]
Sources
An In-depth Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, particularly the rigid tetrahydropyran (THP) ring system, offer a distinct advantage in the design of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and critical role as a versatile scaffold, with a focus on its applications in the development of central nervous system (CNS) agents and other complex molecular architectures. By delving into the causality behind its synthetic pathways and analytical validation, this document serves as a technical resource for researchers leveraging this compound in their drug discovery programs.
Introduction: The Strategic Importance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety has emerged as a privileged scaffold in drug design. Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can enhance the metabolic stability of drug candidates.[1] The incorporation of the THP ring can lead to improved pharmacokinetic profiles, a critical consideration in the optimization of lead compounds. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]
This compound hydrochloride, with its strategically positioned aminomethyl and methyl carboxylate groups on a quaternary center, is a particularly valuable derivative. This arrangement allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel bioactive molecules. It is frequently employed as a key intermediate in the synthesis of pharmaceuticals, especially in the development of CNS agents and analgesics.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this hydrochloride salt is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 362707-24-2 | [3][4] |
| Molecular Formula | C₈H₁₆ClNO₃ | [5] |
| Molecular Weight | 209.67 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Mechanistic Insights
The synthesis of this compound hydrochloride typically involves a multi-step sequence, starting from readily available precursors. A common and efficient approach is a variation of the Strecker synthesis, followed by hydrolysis, esterification, and salt formation. This pathway is chosen for its reliability and scalability.
Conceptual Synthetic Workflow
Caption: A conceptual synthetic pathway to the target compound.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-amino-4-cyanotetrahydropyran (Strecker Reaction) [6]
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water, add ammonium carbonate (2.5 eq) and sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 60-70°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 5-10°C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the aminonitrile intermediate.
-
Causality: The Strecker synthesis is a robust method for the formation of α-amino acids from ketones. The use of ammonium carbonate provides both the ammonia and carbonate ions necessary for the formation of the intermediate imine and subsequent nucleophilic attack by the cyanide ion.
Step 2: Hydrolysis of the Aminonitrile to the Amino Acid [6]
-
Suspend the aminonitrile intermediate in a suitable solvent such as a mixture of water and a high-boiling point alcohol.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with a suitable solvent, and dry to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
-
Causality: Acid or base-catalyzed hydrolysis of the nitrile functionality is a standard transformation to the corresponding carboxylic acid. The choice of acid or base can influence the workup procedure.
Step 3: Esterification to the Methyl Ester [8]
-
Suspend 4-aminotetrahydropyran-4-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting crude product is the hydrochloride salt of the methyl ester.
-
Causality: The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Step 4: Formation of the Hydrochloride Salt
-
If the product from the previous step is not the desired salt form or requires further purification, dissolve the free base of the methyl ester in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the solvent, and dry under vacuum to yield this compound hydrochloride.
-
Causality: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, which is often advantageous for storage, handling, and subsequent reactions in aqueous media.
Analytical Characterization: A Self-Validating System
The identity and purity of this compound hydrochloride must be confirmed through a combination of analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the aminomethyl protons, and the diastereotopic protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon of the pyran ring, the methoxy carbon, and the carbons of the pyran ring.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include those for the N-H bonds of the ammonium group, the C=O stretch of the ester, and the C-O stretches of the ether and ester functionalities.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound hydrochloride lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential.[9]
Workflow for Scaffold Elaboration in Drug Discovery
Caption: Elaboration of the core scaffold into a diverse chemical library.
-
Amide Coupling: The primary amine of the aminomethyl group can be readily acylated with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides. This is a fundamental transformation in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Reductive Amination: The amine can undergo reductive amination with various aldehydes and ketones to introduce diverse substituents, further expanding the chemical space.
-
N-Alkylation: Direct alkylation of the amine with alkyl halides provides another avenue for derivatization.
The constrained nature of the tetrahydropyran ring helps to position the appended substituents in a defined orientation, which can be crucial for binding to the active site of a target protein. The improved metabolic stability imparted by the THP ring is a significant advantage in developing drug candidates with favorable pharmacokinetic properties.[1]
Conclusion
This compound hydrochloride is a high-value building block for drug discovery and development. Its robust synthesis and the versatility of its functional groups allow for the creation of diverse libraries of compounds for biological screening. The inherent properties of the tetrahydropyran scaffold, such as enhanced metabolic stability and the potential for specific hydrogen bonding interactions, make this a valuable component in the medicinal chemist's toolbox for the design of next-generation therapeutics. A thorough understanding of its synthesis and characterization, as outlined in this guide, is paramount for its successful application in research and development.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Retrieved from [Link]
-
ExportersIndia. (n.d.). 4-(Aminomethyl)tetrahydro-2h-pyran-4-carboxylicacid methyl ester hydrochloride. Retrieved from [Link]
-
ALDLAB-Chemicals. (n.d.). This compound hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN114929681B - Bicyclic cx3cr1 receptor agonist.
-
Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
-
PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Supplier in Mumbai, 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 4. chemshuttle.com [chemshuttle.com]
- 5. C8h15no-·-hcl | Sigma-Aldrich [sigmaaldrich.com]
- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
Role of the tetrahydropyran ring in medicinal chemistry
The tetrahydropyran ring is far more than a simple cyclic ether; it is a privileged and versatile scaffold in medicinal chemistry. Its conformationally restrained nature provides an entropic advantage in binding, while the integrated oxygen atom offers a locus for hydrogen bonding, a handle for modulating lipophilicity, and a point of enhanced metabolic stability. [5]By strategically employing the THP moiety as a bioisostere for less favorable groups like cyclohexane, drug discovery teams can systematically improve the potency, selectivity, and ADME properties of their lead candidates. [5][7]Coupled with robust and increasingly sophisticated synthetic methods, the THP ring will undoubtedly remain a cornerstone of small molecule drug design for the foreseeable future, enabling the development of safer and more effective medicines. [13][17]
References
-
Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]
-
Lee, H. et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Inno Pharmchem. [Link]
-
Request PDF. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]
-
Tice, C. M. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]
-
Request PDF. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]
-
Freeman, F. et al. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A. [Link]
-
Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
BioIVT. What is ADME and how does it fit into drug development?. (2020-04-09). BioIVT. [Link]
-
PhysChem Forum. The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]
-
Di, L. & Kerns, E. H. ADME Properties of Drugs. Semantic Scholar. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. physchem.org.uk [physchem.org.uk]
- 9. ADME Properties of Drugs | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Discovery and history of substituted tetrahydropyran scaffolds
An In-Depth Technical Guide to the Discovery and History of Substituted Tetrahydropyran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and a ubiquitous motif in a vast array of biologically active natural products.[1] Its conformational rigidity, coupled with the stereoelectronic effects imparted by the endocyclic oxygen atom, provides a unique three-dimensional canvas for the precise positioning of functional groups, enabling potent and selective interactions with biological targets. This guide provides a comprehensive exploration of the substituted THP scaffold, from its fundamental conformational principles to the historical evolution of its synthesis and its impactful role in modern drug discovery. We will delve into the causality behind key synthetic strategies, provide field-proven experimental insights, and ground all claims in authoritative literature.
Foundational Principles: Conformational Analysis and the Anomeric Effect
The utility of the THP scaffold in molecular design is inextricably linked to its well-defined conformational preferences. Like cyclohexane, the lowest energy conformation of the tetrahydropyran ring is the chair form, which minimizes both torsional and angle strain.[2][3] Substituents can occupy either axial or equatorial positions, and their relative stability dictates the molecule's overall three-dimensional structure and, consequently, its biological activity.
However, unlike cyclohexane, the presence of the endocyclic oxygen atom introduces a profound stereoelectronic phenomenon known as the anomeric effect . First observed in pyranose sugars by J. T. Edward in 1955, this effect describes the thermodynamic preference of an electronegative substituent at the C2 position (the anomeric carbon) to occupy the axial position, in direct opposition to the steric bulk that would favor the equatorial position.[4]
The anomeric effect is primarily explained by a stabilizing hyperconjugation interaction. An electron lone pair (n) from the endocyclic oxygen atom donates into the antibonding orbital (σ) of the adjacent, anti-periplanar C-X bond (where X is the electronegative substituent). This n → σ donation is only possible when the substituent is in the axial position, leading to its stabilization.[5][6] This counterintuitive preference is a critical design principle in medicinal chemistry, allowing for the creation of conformationally locked systems.[7]
Complementary and Modern Strategies
While the Prins cyclization is a workhorse, numerous other powerful methods have been developed, each with unique advantages. A summary of prominent strategies is presented below.
| Synthetic Strategy | Key Transformation | Stereocontrol | Advantages & Applications |
| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and an aldehyde. | High, often catalyst-controlled. | Convergent, rapid construction of complex THPs. Widely used for tetrahydropyran-4-ones. [8] |
| Intramolecular Oxa-Michael | 1,4-addition of an alcohol to an α,β-unsaturated system. | Substrate-controlled. | Excellent for forming THP rings adjacent to carbonyls; often used in cascade reactions. [8][9] |
| Epoxide Ring-Opening | Intramolecular attack of an alcohol onto a 4,5-epoxide. | High, follows Baldwin's rules (6-endo). | Powerful for polyether synthesis, mimicking biosynthetic pathways. [10] |
| Metal-Catalyzed Cyclizations | Hydroalkoxylation of δ-hydroxy olefins (e.g., using Pt, Au, Co). | High, catalyst-dependent. | Tolerant of diverse functional groups, proceeds under mild conditions. [11] |
| Oxidative Heck Redox-Relay | Palladium-catalyzed coupling of dihydropyranyl alcohols with arylboronic acids. | Excellent for 2,6-trans products. | A modern strategy for accessing C-aryl tetrahydropyrans. [12] |
The THP Scaffold in Drug Discovery and Natural Products
The prevalence of the substituted THP scaffold in clinically approved drugs and complex natural products underscores its significance. [7][13]Its role is multifaceted, serving as a conformationally restricted linker, a bioisostere for other cyclic systems, and a chiral framework for orienting pharmacophoric groups.
Key Roles in Medicinal Chemistry:
-
Bioisosterism: The THP ring is often used as a bioisostere of a cyclohexane ring. The introduction of the oxygen atom reduces lipophilicity and can introduce a hydrogen bond acceptor site, which can improve ADME (absorption, distribution, metabolism, and excretion) properties and target binding. [7]* Improved Properties: Replacing a more flexible acyclic ether with a rigid THP scaffold reduces the entropic penalty upon binding to a target, potentially increasing potency. [7]* Access to sp³-Rich Space: In an era where many drug candidates are overly flat ("flatland"), the inherently three-dimensional and chiral nature of substituted THPs provides access to sp³-rich chemical space, which is correlated with higher clinical success rates. [14][15] Notable Examples:
-
Gilteritinib (Xospata®): An approved anticancer agent for treating acute myeloid leukemia, featuring a popular amino-THP substituent that is crucial for its activity as a kinase inhibitor. [7]* Polyether Antibiotics: A large class of natural products (e.g., Monensin) characterized by chains of fused THP and tetrahydrofuran (THF) rings, which function as ionophores. Their synthesis represents a formidable challenge and has driven the development of new synthetic methodologies. [10]* Marine Toxins: Complex molecules like the brevetoxins and ciguatoxins contain extensive "ladders" of fused THP rings. The precise stereochemical control required for their synthesis is a testament to the power of modern organic chemistry. [16]
Representative Experimental Protocol: Stereoselective Prins Cyclization
This protocol is a representative example for the synthesis of a 4-amido-tetrahydropyran, adapted from methodologies that demonstrate the power of the Prins cyclization followed by nucleophilic trapping. [1] Objective: To synthesize a 2,6-cis-4-amido-tetrahydropyran via a Prins-Ritter sequence.
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Acetonitrile (solvent)
-
Lewis Acid catalyst (e.g., In(OTf)₃, 10 mol%) or Brønsted Acid (e.g., TFA, 1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add the aldehyde (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add the acid catalyst (e.g., TFA) dropwise to the stirred solution. Causality Note: The acid catalyzes the formation of the key oxocarbenium ion intermediate, initiating the cyclization cascade.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Ritter Trapping: Cool the reaction mixture back to 0 °C. Add acetonitrile (used here as both solvent and nucleophile) to the flask. Causality Note: The acetonitrile traps the tertiary cation formed after cyclization, leading to a nitrilium ion which, upon aqueous workup, hydrolyzes to the desired amide.
-
Quenching: Slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2,6-cis-4-amido-tetrahydropyran.
Self-Validation: The stereochemical outcome (typically cis-2,6) and the incorporation of the amido group at the 4-position must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, NOESY) and mass spectrometry. The cis-relationship of the C2 and C6 substituents is a hallmark of a chair-like transition state in the Prins cyclization.
Conclusion and Future Outlook
The journey of the substituted tetrahydropyran scaffold from a simple heterocycle to a cornerstone of modern chemical science has been remarkable. Our understanding of its fundamental conformational behavior, particularly the anomeric effect, has enabled its rational application in drug design. The relentless innovation in synthetic chemistry has provided a diverse toolbox of methodologies, allowing for the exquisitely controlled, stereoselective synthesis of highly complex THP-containing molecules. As synthetic methods continue to evolve towards greater efficiency and sustainability—through C-H activation, photoredox catalysis, and biocatalysis—the role of the substituted tetrahydropyran scaffold in tackling the scientific challenges of the future, from new therapeutics to advanced materials, is set to expand even further.
References
-
Edward, J. T. (1955). Conformational Analysis. The stability of the anomeric glycosides. Chem. Ind. (London), 1102-1104. (This is a foundational reference, a direct URL is not available but is widely cited in sources [4]and)[5].
-
Alabugin, I. V., & Gilmore, K. (2017). The Anomeric Effect. In Stereoelectronic Effects. Wiley. (A comprehensive review, available through chemistry databases). URL: [Link]
-
Reddy, B. M., & Kumar, M. A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(30), 18363-18401. URL: [Link]
-
Eliel, E. L., & Hargrave, K. D. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(21), 6636–6643. URL: [Link]
-
Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. URL: [Link]
-
Grigera, J. R. (2001). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. URL: [Link]
-
Clarke, P. A., & Nasir, N. M. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(18), 4035-4048. URL: [Link]
-
Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica. URL: [Link]
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (A classic book on the topic). URL: [Link]
-
ProQuest. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest Database. URL: [Link]
-
Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery Publications. URL: [Link]
-
Wiberg, K. B., & Rablen, P. R. (1995). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry, 99(36), 13322–13327. URL: [Link]
-
Ermanis, K., & Clarke, P. A. (2016). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Beilstein Journal of Organic Chemistry, 12, 2326–2346. URL: [Link]
-
Wikipedia contributors. (2023). Tetrahydropyran. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 31-62. URL: [Link]
-
Bajo, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2847. URL: [Link]
-
Smith, A. B., III, et al. (2019). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Pennsylvania Scholarly Commons. URL: [Link]
-
Novartis Institutes for BioMedical Research. (2016). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Infectious Diseases, 2(1), 58-69. URL: [Link]
-
ResearchGate. (2010). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Request PDF. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. URL: [Link]
-
Procter, D. J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. URL: [Link]
-
Loh, T.-P., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Chemical Society Reviews, 41(15), 5035-5048. URL: [Link]
- Strapp, P. R., & Montaudon, E. (2006). Beta-substituted tetrahydropyran(on)s and method for the synthesis and the use thereof. Google Patents (WO2006021663A1).
-
Loh, T.-P. (2006). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Thesis Repository. URL: [Link]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Anomeric effect - Wikipedia [en.wikipedia.org]
- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The tetrahydropyran ring, a privileged heterocyclic motif, is frequently incorporated into drug candidates to enhance properties such as metabolic stability and aqueous solubility.[1] this compound emerges as a critical building block in this context. It is a bifunctional molecule featuring a rigid tetrahydropyran core, a primary amine for derivatization, and a methyl ester. This unique combination of functional groups makes it a highly valuable intermediate for synthesizing complex molecules, particularly in the pursuit of central nervous system (CNS) agents and analgesics.[1] This guide provides an in-depth analysis of its chemical properties, structural features, and a validated protocol for its characterization, offering researchers and drug development professionals a comprehensive resource.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of a chemical intermediate is the foundation of its effective use in synthesis and drug discovery. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.212 g/mol | [1] |
| CAS Number | 793658-98-7 | [1] |
| Typical Purity | ≥97% | [1] |
| Recommended Storage | Room temperature, sealed, dry | [1] |
Molecular Structure and Functional Group Analysis
The utility of this compound as a synthetic intermediate is derived directly from its three-dimensional structure and the reactivity of its constituent functional groups. The diagram below illustrates its chemical architecture.
Caption: Chemical structure of this compound.
Structural Insights:
-
Tetrahydropyran Core: This saturated heterocyclic ring provides a conformationally restricted, three-dimensional scaffold. This is often desirable in drug design to improve binding affinity and selectivity for protein targets by reducing the entropic penalty of binding.
-
Primary Amine (-CH₂NH₂): The aminomethyl group serves as a versatile synthetic handle. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide bond formation). Alternatively, it can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.
Application as a Pharmaceutical Intermediate
The primary value of this compound lies in its role as a key intermediate in multi-step syntheses.[1] Its structure is adept at mimicking peptide-like features while offering enhanced metabolic stability due to the constrained ring system.[1] This makes it a favored building block for ligands that target neurotransmitter receptors, positioning it as a valuable component in the development of CNS agents and analgesics.[1]
The workflow for utilizing such an intermediate in a drug discovery program typically follows a logical progression from initial modification to biological screening.
Sources
Methodological & Application
Application Note & Protocol: A Convergent Synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate for Pharmaceutical Research
Abstract
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a valuable building block in medicinal chemistry, serving as a constrained β-amino acid analog for the development of novel therapeutics, including central nervous system agents and analgesics.[1] Its tetrahydropyran (THP) scaffold provides metabolic stability and favorable solubility, while the quaternary center bearing both an ester and an aminomethyl group allows for diverse chemical modifications.[1][2] This document provides a comprehensive guide to a robust and convergent synthetic route starting from commercially available precursors. We will detail the underlying chemical principles, provide step-by-step protocols, and explain the rationale behind key experimental choices to ensure reproducibility and high yields.
Introduction and Synthetic Strategy
The synthesis of substituted tetrahydropyrans is a central theme in modern organic chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[3][4] The primary challenge in synthesizing the target molecule lies in the creation of the C4 quaternary stereocenter, which must be substituted with two distinct and chemically sensitive functional groups: a methyl ester and an aminomethyl group.
A direct approach is often inefficient. Therefore, we propose a more robust, multi-step strategy that builds upon a pre-formed tetrahydropyran ring. This method offers greater control over functional group transformations and facilitates purification at each stage. Our retrosynthetic analysis identifies Dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate as a key intermediate, which can be readily prepared via a well-established cyclization reaction.
Retrosynthetic Analysis
The proposed synthesis begins with the disconnection of the target molecule to reveal a logical pathway from simple starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves four key transformations:
-
Cyclization: Formation of the tetrahydropyran ring system.
-
Selective Reduction: Differentiating the two ester groups by reducing one to a primary alcohol.
-
Functional Group Interconversion: Converting the alcohol into a nitrile via a tosylate or halide intermediate.
-
Final Reduction: Chemoselective reduction of the nitrile to the target primary amine, preserving the methyl ester.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis.
Protocol 1: Synthesis of Dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate (Intermediate 1)
This foundational step constructs the core tetrahydropyran ring via a double Williamson ether synthesis, a reliable method for forming cyclic ethers.[5] Sodium hydride is used to deprotonate dimethyl malonate, creating a nucleophilic enolate that subsequently displaces the chloride ions from bis(2-chloroethyl) ether in an intramolecular cyclization.
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Bis(2-chloroethyl) ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (2.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add a solution of bis(2-chloroethyl) ether (1.05 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure diester as a colorless oil.
Protocol 2: Selective Mono-reduction to Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 2)
The selective reduction of one of two identical ester groups is a significant challenge. Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can, under carefully controlled conditions, achieve mono-reduction. The reaction is typically run at low temperatures to enhance selectivity.
Materials:
-
Dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate (Intermediate 1)
-
Lithium borohydride (LiBH₄)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -10 °C using an ice/salt bath.
-
Slowly add a solution of LiBH₄ (1.0-1.2 eq) in anhydrous THF dropwise, maintaining the internal temperature below -5 °C.
-
Stir the reaction at -10 °C to 0 °C for 4-6 hours, monitoring carefully by TLC for the disappearance of starting material and the formation of the mono-alcohol product. Avoid over-reduction.
-
Once the reaction is complete, cool to 0 °C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 4-5).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired alcohol-ester.
Protocol 3: Synthesis of Methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 3)
The primary alcohol is a poor leaving group, so it must first be "activated" by converting it into a tosylate. This creates an excellent leaving group for the subsequent Sₙ2 reaction with sodium cyanide to introduce the required nitrile functionality.
Materials:
-
Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 2)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
Step 3a: Tosylation
-
Dissolve the alcohol-ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step without further purification.
Step 3b: Cyanide Substitution
-
Dissolve the crude tosylate from the previous step in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the pure nitrile-ester.
Protocol 4: Synthesis of this compound (Target Molecule)
The final step is the chemoselective reduction of the nitrile to a primary amine. Catalytic hydrogenation is the method of choice as it reliably reduces nitriles without affecting the ester functionality.[6] The reaction is often performed in the presence of ammonia to prevent the formation of secondary amine byproducts.
Materials:
-
Methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 3)
-
Raney Nickel (50% slurry in water) or Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (7 N solution in Methanol)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), add the nitrile-ester (1.0 eq) dissolved in methanol containing ammonia (e.g., a 7N solution in MeOH).
-
Carefully add the Raney Nickel catalyst (approx. 10-20% by weight) under a stream of inert gas. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Shake or stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Depressurize the vessel and carefully purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The product is often pure enough for use. If necessary, further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
Overall Synthetic Workflow and Data Summary
The complete synthetic pathway is visualized below.
Caption: Step-wise workflow for the synthesis of the target molecule.
Table 1: Summary of Reactions and Expected Yields
| Step | Transformation | Key Reagents | Typical Yield | Analytical Checkpoints |
| 1 | Cyclization | NaH, Bis(2-chloroethyl) ether | 70-80% | GC-MS, ¹H NMR: Appearance of THP ring protons |
| 2 | Selective Reduction | LiBH₄ | 60-70% | TLC, IR: Appearance of -OH stretch (~3400 cm⁻¹) |
| 3 | Tosylation & Cyanation | TsCl, NaCN | 75-85% (2 steps) | IR: Disappearance of -OH, appearance of -C≡N (~2250 cm⁻¹) |
| 4 | Nitrile Reduction | H₂, Raney Ni | >90% | IR: Disappearance of -C≡N; ¹H NMR: Appearance of -NH₂ protons |
Conclusion
This application note details a logical and efficient four-stage synthesis of this compound. By starting with the robust formation of the tetrahydropyran dicarboxylate intermediate, the subsequent functional group manipulations—selective reduction, activation, nucleophilic substitution, and final chemoselective reduction—can be performed with high fidelity. The protocols provided are grounded in established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory, providing researchers with a reliable method to access this important pharmaceutical building block.
References
- Davies, S. G., & Thomson, J. E. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245-3266. (Note: General reference for cyclic beta-amino acids, not the specific molecule)
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2001(11), 1794-1796.
- Fülöp, F. (2001). The chemistry of 2-aminocycloalkanecarboxylic acids. Chemical Reviews, 101(7), 2181-2204.
- Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Accelerated discovery of synthetic transfection vectors: a high-throughput screening of a combinatorial library of poly(β-amino esters). Journal of the American Chemical Society, 123(33), 8155-8156.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
- Google Patents. (2012). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- Taylor, R. J., & O'Brien, P. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9639-9650.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Boeckman Jr, R. K., & Flann, C. J. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(1), 19-31.
-
J&K Scientific LLC. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
- Loh, T. P. (2007). Development of new methods in tetrahydropyran ring synthesis. (Doctoral dissertation, Nanyang Technological University).
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1. Retrieved from [Link]
- Lee, H. Y., & Lee, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 850–853.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2020). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 18(3), 473-478.
- Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
- Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2020). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane-ammonia. Organic & Biomolecular Chemistry, 18(3), 473-478.
- Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
- Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H-thiopyran-3-carboxylate, Tetrahydro-4 H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H-thiopyran. Synthesis, 2007(10), 1584-1586.
-
National Institutes of Health. (2020). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. PMC. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate for Advanced Peptide Mimetic Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A New Frontier in Peptidomimetics with Tetrahydropyran Scaffolds
The therapeutic landscape is continually seeking innovations that overcome the inherent limitations of peptide-based drugs, primarily their poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to address these challenges.[1] Among the diverse array of synthetic building blocks, Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate stands out as a particularly valuable scaffold. Its unique tetrahydropyran (THP) ring system introduces conformational rigidity, which can pre-organize the peptide backbone into a bioactive conformation, enhancing binding affinity and selectivity for its target.[2] Furthermore, the cyclic nature of this amino acid analog provides steric shielding against enzymatic degradation, prolonging the in vivo half-life of the resulting peptidomimetic.[3]
This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound in peptide mimetic design. We will delve into the synthesis of the protected amino acid, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization and evaluation of the final peptidomimetic. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
I. Synthesis of Protected this compound Derivatives
The successful incorporation of our target amino acid into a growing peptide chain via SPPS necessitates the protection of its primary amine. The two most common protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. Below are detailed protocols for the synthesis of both protected forms.
Protocol 1: Synthesis of Fmoc-4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid
This protocol describes the N-protection of the commercially available this compound using Fmoc-succinimide (Fmoc-OSu), followed by the saponification of the methyl ester to yield the free carboxylic acid required for peptide coupling.
Diagrammatic Workflow for Fmoc-Protection and Saponification
Caption: Workflow for the synthesis of the Fmoc-protected amino acid.
Materials:
-
This compound (1 eq)
-
9-fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3 eq)
-
1,4-Dioxane
-
Deionized water
-
Lithium hydroxide (LiOH) (2 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Fmoc Protection: a. Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water. b. Add sodium bicarbonate to the solution and stir until dissolved. c. In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. d. Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature and stir overnight. The basic conditions facilitate the nucleophilic attack of the primary amine on the activated carbonyl of Fmoc-OSu. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected methyl ester.
-
Saponification: a. Dissolve the crude Fmoc-protected methyl ester in a 3:1 mixture of THF and water. b. Add lithium hydroxide and stir at room temperature for 2-4 hours. The hydroxide ions hydrolyze the methyl ester to the corresponding carboxylate. c. Monitor the reaction by TLC. d. Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl. e. Extract the product with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. g. Purify the crude product by silica gel column chromatography to yield the final Fmoc-4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid.[4]
Protocol 2: Synthesis of Boc-4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid
This protocol details the N-protection using di-tert-butyl dicarbonate (Boc₂O) and subsequent saponification.
Materials:
-
This compound (1 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
All other reagents as listed in Protocol 1.
Procedure:
-
N-Boc Protection: a. Dissolve this compound in dichloromethane. b. Add triethylamine to the solution. c. Add Boc₂O and stir the reaction mixture at room temperature overnight.[5] d. Monitor the reaction by TLC. e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected methyl ester.
-
Saponification: a. Follow the saponification procedure as described in Protocol 1, steps 2a-2g, using the Boc-protected methyl ester as the starting material.
II. Solid-Phase Peptide Synthesis (SPPS) Incorporating the Tetrahydropyran Amino Acid
The Fmoc/tBu strategy is the most widely used methodology for SPPS.[6] The following is a detailed protocol for the manual synthesis of a model tripeptide, Ac-Ala-ThpAla-Gly-NH₂, where ThpAla represents our novel tetrahydropyran amino acid analog.
Diagrammatic Workflow for SPPS Cycle
Caption: Step-by-step workflow for the solid-phase synthesis of a tripeptide.
Protocol 3: Manual SPPS of Ac-Ala-ThpAla-Gly-NH₂
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Gly-OH (4 eq)
-
Fmoc-4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid (Fmoc-ThpAla-OH) (4 eq)
-
Fmoc-Ala-OH (4 eq)
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) (3.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
SPPS reaction vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
-
First Amino Acid Coupling (Glycine): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin linker.[7] b. Washing: Wash the resin thoroughly with DMF (5x). c. Coupling: In a separate vial, pre-activate Fmoc-Gly-OH by dissolving it with HCTU and DIPEA in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours. The uronium salt HCTU is a highly efficient coupling reagent that minimizes racemization.[8] d. Washing: Wash the resin with DMF (3x).
-
Second Amino Acid Coupling (ThpAla): a. Fmoc Deprotection: Repeat step 2a. b. Washing: Repeat step 2b. c. Coupling: Pre-activate Fmoc-ThpAla-OH as in step 2c and couple to the resin-bound glycine. Due to the potential steric hindrance of the tetrahydropyran ring, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary. To perform a double coupling, simply drain the reagents after the first coupling, wash with DMF, and add a fresh solution of activated Fmoc-ThpAla-OH. d. Washing: Repeat step 2d.
-
Third Amino Acid Coupling (Alanine): a. Fmoc Deprotection: Repeat step 2a. b. Washing: Repeat step 2b. c. Coupling: Couple Fmoc-Ala-OH as described in step 2c. d. Washing: Repeat step 2d.
-
N-terminal Acetylation: a. Fmoc Deprotection: Repeat step 2a. b. Washing: Repeat step 2b. c. Capping: Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes. This acetylates the N-terminal amine. d. Washing: Wash the resin with DMF (3x) followed by DCM (3x) and dry under vacuum.
-
Cleavage and Deprotection: a. Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the dried resin. TIS is a scavenger that captures the reactive cations generated during the cleavage of side-chain protecting groups.[9] b. Agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2] b. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). c. Dry the crude peptide pellet under vacuum. d. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[10][11] e. Lyophilize the pure fractions to obtain the final peptide as a white powder.
III. Characterization of the Peptidomimetic
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
Protocol 4: Mass Spectrometry and HPLC Analysis
Objective: To confirm the molecular weight and purity of the synthesized peptide.
Procedure:
-
Mass Spectrometry: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated mass of the target peptide.
-
Analytical RP-HPLC: Dissolve the purified peptide in the HPLC mobile phase and inject it onto an analytical C18 column. A single sharp peak indicates high purity. The FDA typically requires a purity of ≥95% for therapeutic peptides.[12]
Protocol 5: NMR Spectroscopy for Conformational Analysis
Objective: To gain insights into the three-dimensional structure of the peptide in solution.
Procedure:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire a series of 1D and 2D NMR spectra, including COSY, TOCSY, and NOESY experiments.[13][14]
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues. The tetrahydropyran ring protons of the ThpAla residue are expected to appear in the aliphatic region of the spectrum and can be identified through their characteristic coupling patterns in COSY and TOCSY spectra.
-
Conformational Analysis: Analyze the NOESY spectrum for through-space correlations. The presence of specific NOEs between the ThpAla residue and adjacent amino acids can provide evidence for a constrained conformation, such as a turn or a helical structure.[15]
IV. Functional Evaluation of the Peptidomimetic
The incorporation of the tetrahydropyran amino acid is intended to enhance the biological properties of the peptide. The following protocols outline methods to assess its enzymatic stability and binding affinity.
Protocol 6: In Vitro Enzymatic Stability Assay
Objective: To evaluate the resistance of the modified peptide to proteolytic degradation compared to its natural counterpart.
Materials:
-
Purified peptidomimetic (Ac-Ala-ThpAla-Gly-NH₂)
-
Control peptide (e.g., Ac-Ala-Ala-Gly-NH₂)
-
Trypsin (or another relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare stock solutions of the peptidomimetic and the control peptide in PBS.
-
Incubate the peptides with trypsin at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.[16]
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life. It is expected that the peptide containing the ThpAla residue will exhibit significantly greater stability.[3]
Illustrative Data Presentation:
| Time (min) | % Intact Control Peptide | % Intact ThpAla Peptide |
| 0 | 100 | 100 |
| 30 | 45 | 98 |
| 60 | 15 | 95 |
| 120 | <5 | 88 |
| 240 | 0 | 75 |
Protocol 7: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (K_D) of the peptidomimetic to its target protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
Purified peptidomimetic
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[17]
-
Inject a series of concentrations of the peptidomimetic over the chip surface and record the binding response in real-time.
-
After each injection, regenerate the chip surface to remove the bound peptide.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[18] A lower K_D value indicates higher binding affinity.
V. Conclusion and Future Perspectives
The use of this compound offers a compelling strategy for the design of next-generation peptide mimetics with enhanced stability and potentially improved therapeutic efficacy. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and functional evaluation of these novel compounds. While the provided methodologies are robust, it is important to recognize that the optimal conditions for coupling, cleavage, and purification may vary depending on the specific peptide sequence. Therefore, a systematic optimization of these parameters is encouraged for each new peptidomimetic. The continued exploration of such unique building blocks will undoubtedly expand the chemical space accessible to drug discovery and contribute to the development of innovative peptide-based therapeutics.
References
- Benchchem. (2025).
- Benchchem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
- Benchchem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid. Benchchem.
- Benchchem. (2025).
- Nicoya. (n.d.). OpenSPR Binding Data Advances Peptide Screening Methods. Nicoya Lifesciences.
- Beyer, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Creative Peptides. (n.d.). Surface Plasmon Resonance (SPR).
- Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid. Chem-Impex.
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Guryanov, I., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry - A European Journal, 25(70), 15759-15764.
- Haspel, G., et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 285-303.
- McMurray, J.S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
- Carpino, L.A., & Han, G.Y. (1997). Methods for the synthesis of fmoc protected amines. U.S.
- CPC Scientific. (n.d.).
- Benchchem. (2025). "optimized solid-phase synthesis protocol for complex cyclic peptides". Benchchem.
- Muma, E., et al. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
- MS Bioworks. (n.d.).
- Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145-159.
- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- Bitan, G., et al. (2007). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology, 386, 47-66.
- Yu, Y.Q., et al. (2009). An improved trypsin digestion method minimizes digestion-induced modifications on proteins. Analytical Biochemistry, 392(1), 14-23.
- Google Patents. (n.d.). BOC protection method for aminopyridine. CN102936220B.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Distefano, M.D., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 2028, 169-183.
- Mant, C.T., & Hodges, R.S. (1996). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 57, 33-55.
- Hansen, D.F., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 23(11), 2826.
- Wang, W., et al. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics, 20(11), 5691-5700.
- Luedtke, N.W., et al. (2015). Design-Based Peptidomimetic Ligand Discovery to Target HIV TAR RNA Using Comparative Analysis of Different Docking Methods.
- Li, X., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(13), 9140-9148.
- ResearchGate. (2006). Synthesis of 4-aminomethyl-tetrahydrofuran-2-carboxylates with 2,4-cis and 2,4-trans relationships.
- Singh, U.P., et al. (2011). L-Proline. Organic Syntheses, 88, 247-257.
- Google Patents. (n.d.). BOC protection method for aminopyridine. CN102936220A.
- ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?.
- Resolve Mass Spectrometry. (2023, November 27). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability [Video]. YouTube.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. An improved trypsin digestion method minimizes digestion-induced modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Surface Plasmon Resonance (SPR) - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Leveraging iPSC-Derived Neural Cells: A Modular Platform for CNS Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
The central nervous system (CNS) presents a formidable challenge for drug discovery, largely due to the inaccessibility of human brain tissue and the failure of traditional animal models to fully recapitulate complex human neuropathologies.[1] The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the field, offering an unprecedented opportunity to create patient-specific, physiologically relevant neural models in a dish.[2][3][4][5] By generating the core cellular building blocks of the CNS—neurons, astrocytes, and microglia—from patient iPSCs, researchers can construct sophisticated models that capture genetic predispositions and cellular interactions driving diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[3][6][7][8]
This guide provides a framework for establishing and utilizing iPSC-derived neural platforms. It moves beyond simple monocultures to emphasize the critical role of glial cells (astrocytes and microglia), which are not merely supportive but are active participants in CNS health and disease, mediating processes from synaptic pruning to neuroinflammation.[6][9][10][11][12] We will detail robust protocols for generating each cell type, assembling them into functional co-culture systems, and applying these models in validated assays for disease modeling and compound screening.
Section 1: The Building Blocks — Generating High-Purity iPSC-Derived Neural Lineages
The foundation of any iPSC-based CNS model is the quality and purity of the differentiated cells. The general strategy involves guiding iPSCs through developmental milestones, first to a multipotent neural progenitor cell (NPC) stage, and then toward specific neuronal or glial fates.[1]
Protocol 1.1: Generation of Neural Progenitor Cells (NPCs) via Dual SMAD Inhibition
Causality: This protocol mimics early embryonic neuroectoderm formation. The inhibition of both BMP (via Noggin or LDN193189) and TGF-β (via SB431542) signaling pathways is a highly efficient, default mechanism to steer pluripotent stem cells towards a neural fate.
Materials:
-
High-quality iPSCs
-
Matrigel or Geltrex
-
mTeSR1 or E8 medium
-
Neural Induction Medium (NIM): DMEM/F12, N2 supplement, B27 supplement (without Vitamin A), Glutamine, Penicillin-Streptomycin
-
Dual SMAD inhibitors: Noggin and SB431542
-
Accutase
Step-by-Step Methodology:
-
Seeding iPSCs: Plate iPSCs onto Matrigel-coated plates and grow to ~80% confluency in mTeSR1/E8 medium.
-
Initiation of Differentiation (Day 0): Switch the medium to NIM supplemented with Noggin (e.g., 100 ng/mL) and SB431542 (e.g., 10 µM).
-
Neural Induction (Days 1-10): Replace the medium daily. By day 7, cells should lose distinct colony morphology and align, forming neural rosette structures.
-
NPC Expansion: Around day 10-12, selectively passage the neural rosettes using Accutase. Re-plate onto new Matrigel-coated plates in NPC expansion medium (NIM with FGF2).
-
Cryopreservation: Expand NPCs for 2-3 passages and cryopreserve vials to create a renewable resource for downstream differentiations.
Self-Validating System (Quality Control):
-
Morphology: Observe the formation of classic neural rosette structures under a microscope.
-
Immunocytochemistry (ICC): Staining should be positive for NPC markers PAX6, SOX2, and Nestin, and negative for the pluripotency marker OCT4.
Protocol 1.2: Directed Differentiation of NPCs into Astrocytes
Causality: Astrocytic fate is induced by activating signaling pathways, such as the JAK-STAT pathway, which are known to promote gliogenesis during development. Factors like Ciliary Neurotrophic Factor (CNTF) and Leukemia Inhibitory Factor (LIF) are potent inducers of this switch from neurogenesis to gliogenesis.
Materials:
-
Cryopreserved NPCs
-
Astrocyte Differentiation Medium (ADM): DMEM/F12, N2 supplement, fetal bovine serum (FBS), CNTF, LIF
Step-by-Step Methodology:
-
Thaw and Plate NPCs: Thaw a vial of NPCs and plate onto Matrigel-coated plates in NPC expansion medium.
-
Initiate Astrocyte Differentiation: Once NPCs reach ~90% confluency, switch to ADM. The inclusion of FBS provides a complex mixture of growth factors that promote astrocyte differentiation and maturation, while CNTF and LIF provide a more directed pro-glial signal.
-
Maturation (3-4 weeks): Continue to culture the cells in ADM, changing the medium every 2-3 days. Cells will transition from a bipolar NPC morphology to the characteristic star-shaped, flat morphology of astrocytes.
-
Purification: If neuronal contamination is present, a brief treatment with an anti-mitotic agent can enrich for the more proliferative astrocyte population. Alternatively, purification can be achieved using cell sorting for astrocyte-specific surface markers.
Self-Validating System (Quality Control):
-
Morphology: Confirmation of typical stellate astrocyte morphology.
-
ICC: Positive staining for S100β and Glial Fibrillary Acidic Protein (GFAP).
-
Functional Assay: Assess glutamate uptake capacity using a commercially available kit, confirming a key homeostatic function of astrocytes.
Protocol 1.3: Generation of Microglia-like Cells
Causality: Microglia originate from yolk sac-derived myeloid progenitors, a distinct developmental lineage from neurons and astrocytes.[10] Therefore, this protocol bypasses the NPC stage and instead directs iPSCs toward a hematopoietic fate before specifying them into microglia using key cytokines like M-CSF (CSF1) and IL-34, which are critical for microglial survival and differentiation.
Materials:
-
iPSCs
-
Hematopoietic Differentiation Medium: mTeSR1/E8 base with BMP4, VEGF, and SCF.
-
Microglia Differentiation Medium: DMEM/F12, N2, Insulin-Transferrin-Selenium, supplemented with CSF1, IL-34, TGF-β1, and cholesterol.
Step-by-Step Methodology:
-
Embryoid Body (EB) Formation: Dissociate iPSCs and allow them to aggregate into EBs in suspension culture.
-
Hematopoietic Induction (4-5 days): Culture EBs in Hematopoietic Differentiation Medium to induce the formation of primitive hematopoietic progenitor cells (HPCs).
-
HPC Collection: After 4-5 days, harvest floating HPCs from the culture supernatant.
-
Microglial Specification (2-3 weeks): Plate the collected HPCs in Microglia Differentiation Medium. The combination of CSF1 and IL-34 is crucial for driving the myeloid lineage towards a microglial identity. TGF-β1 helps suppress non-microglial fates.
-
Maturation: Mature microglia-like cells will become adherent and develop a ramified morphology.
Self-Validating System (Quality Control):
-
ICC/FACS: Positive for microglial markers IBA1, TMEM119, and P2RY12.
-
Functional Assay: Perform a phagocytosis assay by exposing the cells to pHrodo-labeled Zymosan or amyloid-beta fibrils and measuring uptake via live-cell imaging or flow cytometry.[13]
| Cell Type | Morphology | Key ICC/FACS Markers | Key qPCR Markers | Functional Validation |
| NPCs | Bipolar, Rosette-forming | PAX6, SOX2, Nestin | PAX6, SOX1 | Multi-lineage differentiation potential |
| Neurons | Axon/dendrite processes | MAP2, βIII-Tubulin (Tuj1) | MAP2, NEUN | Spontaneous electrical activity (MEA) |
| Astrocytes | Stellate, flat | GFAP, S100β, Aquaporin-4 | GFAP, S100B | Glutamate uptake assay |
| Microglia | Ramified, amoeboid | IBA1, TMEM119, P2RY12 | IBA1, CX3CR1 | Phagocytosis of beads or Aβ fibrils |
Section 2: Assembling Physiologically Relevant CNS Co-Culture Models
While monocultures are useful, CNS diseases often arise from dysfunctional interactions between different cell types.[6][11] Co-culture models provide a more physiologically relevant environment, enabling the study of non-cell-autonomous effects. For instance, astrocytes are crucial for neuronal survival, maturation, and synaptic function, while microglia are central to neuroinflammatory processes.[14][15][16][17]
Protocol 2.1: Establishing a Neuron-Astrocyte Co-Culture
Causality: Astrocytes provide critical support to neurons by releasing neurotrophic factors, maintaining ionic homeostasis, and clearing excess neurotransmitters. Co-culturing leads to enhanced neuronal survival, maturation, and more robust synaptic activity compared to neuronal monocultures.[14][16][17]
Materials:
-
Mature iPSC-derived neurons and astrocytes
-
BrainPhys™ Neuronal Medium (or similar)
-
Matrigel-coated plates (e.g., 96-well for screening)
Step-by-Step Methodology:
-
Plate Neurons: Plate mature iPSC-derived neurons at a desired density onto Matrigel-coated plates and allow them to adhere and extend neurites for 5-7 days.
-
Add Astrocytes: Dissociate mature iPSC-derived astrocytes and seed them directly onto the established neuronal culture. A 1:1 ratio is a common starting point.
-
Stabilize Co-Culture: Allow the co-culture to stabilize for at least 7-14 days before use in assays. The medium should be partially replaced every 2-3 days.
Self-Validating System (Quality Control):
-
ICC: Perform co-staining for neuronal (MAP2, Synapsin-1) and astrocytic (GFAP) markers to confirm the integration and health of both cell types.
-
Functional (MEA): Compared to a neuron-only control plate, co-cultures should exhibit significantly higher mean firing rates and network burst activity on a multi-electrode array (MEA) system.[14]
Section 3: Application in Disease Modeling & Drug Screening
With a validated multi-cellular model, researchers can probe disease mechanisms and screen for therapeutic compounds. Patient-derived iPSCs are particularly powerful as they inherently carry the genetic background of the disease, allowing for the discovery of patient-specific phenotypes and drug responses.[2][18][19]
Protocol 3.1: Modeling Neuroinflammation and Screening Anti-Inflammatory Compounds
Causality: Neuroinflammation is a hallmark of many CNS disorders.[13][15] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia via the TLR4 pathway, inducing the release of pro-inflammatory cytokines like TNF-α and IL-6. This assay provides a robust system to screen compounds for their ability to suppress this inflammatory response.
Materials:
-
Established Neuron-Astrocyte-Microglia tri-culture
-
Lipopolysaccharide (LPS)
-
Compound library (solubilized in DMSO)
-
ELISA kits for TNF-α and IL-6
Step-by-Step Methodology:
-
Prepare Plates: Use a 96-well plate of mature tri-cultures.
-
Compound Treatment: Add compounds from your library to the wells at desired final concentrations. Include vehicle (DMSO) and positive control (e.g., dexamethasone) wells. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the culture supernatant from each well for cytokine analysis.
-
Cell Viability: Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to check for compound toxicity.
-
Cytokine Quantification: Use ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants.
Self-Validating System (Data Analysis):
-
Assay Window: Confirm a robust increase (>10-fold) in cytokine release in the LPS + Vehicle wells compared to the Vehicle-only wells.
-
Positive Control: The dexamethasone-treated wells should show significant suppression of cytokine release.
-
Hit Identification: Identify compounds that reduce cytokine levels without causing significant cell death.
Conclusion and Future Directions
The use of iPSC-derived neurons, astrocytes, and microglia as modular building blocks provides a powerful, human-relevant platform for CNS drug discovery. This approach allows for the creation of increasingly complex and physiologically accurate models, from simple co-cultures to 3D brain organoids.[5][20][21] By integrating patient-specific genetics, these models bridge the gap between animal studies and human clinical trials, enabling the investigation of disease mechanisms and the identification of novel therapeutics in a personalized context.[18][19][22] The continued refinement of differentiation protocols and the automation of screening assays will further accelerate the translation of discoveries from the bench to the bedside.[19][23]
References
-
iPSC-derived reactive astrocytes from patients with multiple sclerosis protect cocultured neurons in inflammatory conditions. JCI Insight. Available from: [Link]
-
Patient and Disease–Specific Induced Pluripotent Stem Cells for Discovery of Personalized Cardiovascular Drugs and Therapeutics. PubMed Central. Available from: [Link]
-
iPSC-Derived Human Microglia-like Cells to Study Neurological Diseases. ResearchGate. Available from: [Link]
-
iPSC-derived 3D organoid models to explore Alzheimer's disease. YouTube. Available from: [Link]
-
The Key Role of iPSC-Derived Microglia in Research and Drug Discovery. News-Medical.Net. Available from: [Link]
-
Roles of iPSC in Advancing Treatments for Neurological Disorders. Cureus. Available from: [Link]
-
iPSC-derived Microglia to Model Neuroinflammation. Scantox. Available from: [Link]
-
Drug discovery research with the iPSC models of neurodegenerative diseases. ResearchGate. Available from: [Link]
-
Development of iPSC-derived Astrocyte and Neuronal Co-culture Models to study Neuronal Functionality using Multielectrode Arrays. Bioneer. Available from: [Link]
-
Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine. PubMed Central. Available from: [Link]
-
iPSC-derived human neurons and glia for disease modeling and drug discovery. YouTube. Available from: [Link]
-
JAX Tech Talk: Let's Talk iPSC Disease Models as a Tool in Drug Discovery. YouTube. Available from: [Link]
-
Human iPSC-derived glia models for the study of neuroinflammation. PubMed Central. Available from: [Link]
-
Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available from: [Link]
-
Modeling neurological diseases using iPSC-derived neural cells. PubMed Central. Available from: [Link]
-
Human iPSC-derived glia models for the study of neuroinflammation. ResearchGate. Available from: [Link]
-
Human iPSC-Derived Glia as a Tool for Neuropsychiatric Research and Drug Development. MDPI. Available from: [Link]
-
Human iPSC-based disease modeling and therapeutic development. YouTube. Available from: [Link]
-
Generation and Use of iPSC derived Microglia to Study Neurodegenerative Diseases. YouTube. Available from: [Link]
-
Stem cell study identifies unique glial contributions to multiple sclerosis. News-Medical.Net. Available from: [Link]
-
Mutual interaction of neurons and astrocytes derived from iPSCs with APP V717L mutation developed the astrocytic phenotypes of Alzheimer's disease. PubMed Central. Available from: [Link]
-
Study validates stem cell models for neurological diseases. News-Medical.Net. Available from: [Link]
-
Modeling human diseases with induced pluripotent stem cells: from 2D to 3D and beyond. PubMed Central. Available from: [Link]
-
Induced pluripotent stem cells for neural drug discovery. PubMed Central. Available from: [Link]
-
Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer's disease. PubMed Central. Available from: [Link]
-
Modeling Neurological Disorders with Human Pluripotent Stem Cell-Derived Astrocytes. PubMed Central. Available from: [Link]
-
When Glia Meet Induced Pluripotent Stem Cells (iPSCs). PubMed Central. Available from: [Link]
-
The Application of Human iPSCs in Neurological Diseases: From Bench to Bedside. PubMed Central. Available from: [Link]
-
Concise Review: Modeling Central Nervous System Diseases Using Induced Pluripotent Stem Cells. Stem Cells. Available from: [Link]
-
Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy. MDPI. Available from: [Link]
-
An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. MDPI. Available from: [Link]
-
Human induced pluripotent stem cell-derived astrocyte and neuron co-culture model for neuroinflammation modeling. bioRxiv. Available from: [Link]
-
Drug discovery research with the iPSC models of neurodegenerative diseases. PubMed. Available from: [Link]
-
IPS cell technologies: Significance and applications to CNS regeneration and disease. ResearchGate. Available from: [Link]
-
Exploring iPSC-Derived Cells in Alzheimer's Research: From Mouse Models to Human Insights. News-Medical.Net. Available from: [Link]
-
Assembling a Coculture System to Prepare Highly Pure Induced Pluripotent Stem Cell-Derived Neurons at Late Maturation Stages. eNeuro. Available from: [Link]
-
Modeling Hematological Diseases and Cancer With Patient-Specific Induced Pluripotent Stem Cells. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Three-Dimensional Bioprinting of Human iPSC-Derived Neuron-Astrocyte Cocultures for Screening Applications. JoVE. Available from: [Link]
Sources
- 1. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient and Disease–Specific Induced Pluripotent Stem Cells for Discovery of Personalized Cardiovascular Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmrhs.com [ijmrhs.com]
- 4. Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Human iPSCs in Neurological Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Human iPSC-derived glia models for the study of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concise Review: Modeling Central Nervous System Diseases Using Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - iPSC-derived reactive astrocytes from patients with multiple sclerosis protect cocultured neurons in inflammatory conditions [jci.org]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. When Glia Meet Induced Pluripotent Stem Cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. bioneer.dk [bioneer.dk]
- 15. researchgate.net [researchgate.net]
- 16. Mutual interaction of neurons and astrocytes derived from iPSCs with APP V717L mutation developed the astrocytic phenotypes of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assembling a Coculture System to Prepare Highly Pure Induced Pluripotent Stem Cell-Derived Neurons at Late Maturation Stages | eNeuro [eneuro.org]
- 18. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Frontiers | Modeling Hematological Diseases and Cancer With Patient-Specific Induced Pluripotent Stem Cells [frontiersin.org]
- 23. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery [mdpi.com]
Application Note and Protocol: Amide Coupling Reactions with Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: The Versatile Tetrahydropyran Scaffold
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a key building block in modern medicinal chemistry. Its rigid tetrahydropyran core provides a desirable three-dimensional geometry, while the primary amine and methyl ester functionalities offer versatile handles for amide bond formation and subsequent chemical diversification. This scaffold is frequently employed in the synthesis of novel therapeutics, particularly for central nervous system (CNS) agents and analgesics, due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic incorporation of this moiety can significantly influence the biological activity and druggability of a lead compound.
This application note provides a comprehensive guide to performing amide coupling reactions with this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and address potential challenges to ensure successful and reproducible outcomes.
The Logic of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under ambient conditions. The core principle of amide coupling is the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[2] This is typically achieved by using a coupling reagent that transforms the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the nucleophilic amine.
Two of the most robust and widely adopted strategies for amide bond formation in a laboratory setting involve the use of carbodiimide reagents, often in conjunction with an additive, and uronium-based coupling agents.
Experimental Workflow Overview
Caption: General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a workhorse in organic synthesis due to its reliability, cost-effectiveness, and the water-soluble nature of the urea byproduct derived from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies purification.[3] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms a more reactive and stable active ester with the carboxylic acid, minimizing side reactions and reducing the risk of racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[4][5]
Mechanistic Rationale
Caption: Simplified mechanism of EDC/HOBt coupling.
Detailed Experimental Protocol
-
Reagent Preparation:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq).
-
Add this compound (1.0-1.2 eq).
-
Add HOBt (1.0-1.2 eq).
-
Dissolve the mixture in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approximately 10 mL per mmol of carboxylic acid).[3]
-
-
Reaction Initiation:
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl or 10% citric acid) to remove excess amine and base, a mild base (e.g., saturated NaHCO₃ solution) to remove excess carboxylic acid and HOBt, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[6]
-
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Acyl donor |
| This compound | 1.0 - 1.2 | Amine nucleophile |
| EDC·HCl | 1.2 - 1.5 | Carbodiimide coupling agent, activates the carboxylic acid |
| HOBt | 1.0 - 1.2 | Additive to form a more reactive intermediate, suppress side reactions, and reduce racemization[4][5] |
| DIPEA or TEA | 1.5 - 2.0 | Non-nucleophilic base to neutralize hydrochloride salts and facilitate the reaction |
| Solvent (DCM or DMF) | - | Reaction medium |
Protocol 2: HATU-Mediated Amide Coupling
For more challenging couplings, such as those involving sterically hindered carboxylic acids or electronically deactivated amines, a more potent coupling reagent is often required.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that is highly efficient and leads to rapid amide bond formation, often with minimal side products.[9][10]
Mechanistic Advantage
HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring is thought to play a role in stabilizing the transition state through a neighboring group effect, accelerating the rate of aminolysis.[9]
Detailed Experimental Protocol
-
Reagent Preparation:
-
Reaction Initiation:
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 eq) in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
The work-up procedure is similar to that for the EDC/HOBt coupling. Dilute with an organic solvent like ethyl acetate.
-
Wash sequentially with water, mild acid, mild base, and brine.
-
Be aware that byproducts from HATU, such as tetramethylurea and HOAt, need to be removed during the aqueous work-up and subsequent purification.[11]
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.
-
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Acyl donor |
| This compound | 1.0 - 1.2 | Amine nucleophile |
| HATU | 1.1 - 1.5 | Uronium-based coupling agent for efficient activation of the carboxylic acid[9] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to deprotonate the carboxylic acid and neutralize the reaction mixture[10] |
| Solvent (DMF) | - | Reaction medium |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider switching to a more powerful coupling reagent like HATU.[12] For particularly challenging substrates, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine can be effective, though this is a two-step process and may not be compatible with sensitive functional groups.[12][13]
-
Steric Hindrance: When coupling a sterically demanding carboxylic acid, higher reaction temperatures or longer reaction times may be necessary. The use of HATU is often beneficial in these cases.[7][8]
-
Purification Challenges: The primary byproduct from EDC is a water-soluble urea, which is easily removed during aqueous work-up.[3] Byproducts from HATU can sometimes be more challenging to remove completely by extraction alone, making chromatographic purification essential.[11] If the product and starting amine are difficult to separate, consider using an ion-exchange resin, such as an SCX (Strong Cation Exchange) column, to bind the unreacted amine.[14]
-
Alternative Catalytic Methods: For a greener and more atom-economical approach, direct amidation catalyzed by boric acid or other boron-based reagents can be explored, although this often requires elevated temperatures.[15][16]
Conclusion
The amide coupling of this compound is a fundamental transformation for the synthesis of complex molecules in drug discovery. By understanding the underlying principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can reliably and efficiently construct the desired amide products. The protocols detailed herein, based on the widely used EDC/HOBt and HATU systems, provide a solid foundation for success in this critical synthetic step. Careful monitoring and appropriate purification strategies are paramount to obtaining the final compound in high purity.
References
-
Organic-Chemistry.org. "Amine to Amide (EDC + HOBt) - Common Organic Chemistry." [Link]
-
Gogoi, P., & Sarmah, P. (2012). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 53(38), 5146-5149. [Link]
-
Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." [Link]
-
Organic Synthesis. "Acid-Amine Coupling using EDCI." [Link]
-
Dunn, P. J., et al. (2008). "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." Organic Process Research & Development, 12(1), 26-30. [Link]
-
MySkinRecipes. "this compound." [Link]
-
HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." [Link]
-
Sharma, A., et al. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Chemical Methodologies, 7(2), 133-145. [Link]
-
RSC Publishing. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. [Link]
-
Reddit. "Looking for some advice for purification of diamide." r/Chempros. [Link]
-
Wikipedia. "HATU." [Link]
-
Fisher Scientific. "Amide Synthesis." [Link]
-
Pace, V., & Holzer, W. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(15), 7586-7595. [Link]
-
ResearchGate. "What is the best technique for amide purification?" [Link]
-
Organic-Chemistry.org. "Amine to Amide (Coupling) - HATU." [Link]
-
YouTube. "#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP." [Link]
-
Amphoteros. "Uphill battles in amide couplings." [Link]
-
YouTube. "HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond." [Link]
-
Aapptec. "Coupling Reagents." [Link]
-
Organic-Chemistry.org. "Amine to Amide (Coupling) - Common Conditions." [Link]
-
ResearchGate. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." [Link]
-
Reddit. "Tips and tricks for difficult amide bond formation?" r/Chempros. [Link]
- Google Patents. "US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound."
-
RSC Publishing. "Amide bond formation: beyond the dilemma between activation and racemisation." [Link]
-
Organic Syntheses. "Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. hepatochem.com [hepatochem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. reddit.com [reddit.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Enzyme Inhibition in Modern Therapeutics
Enzymes are the essential catalysts for a vast array of biochemical reactions that sustain life.[1] In disease states, however, the aberrant activity of specific enzymes can drive pathology. This makes enzymes prime targets for therapeutic intervention.[2][3] Enzyme inhibitors are molecules designed to bind to an enzyme and reduce its activity, thereby correcting the underlying biochemical imbalance.[1] The design and synthesis of potent and selective enzyme inhibitors is a cornerstone of modern medicinal chemistry and drug discovery, leading to treatments for a wide range of diseases, including viral infections, cancer, and metabolic disorders.[4][5][6]
The journey of developing a novel enzyme inhibitor is a multi-faceted process that begins with identifying a therapeutic target and progresses through inhibitor design, chemical synthesis, and rigorous biological evaluation. This guide provides an in-depth overview of contemporary strategies and detailed protocols for the synthesis and validation of novel enzyme inhibitors.
Foundational Concepts: Understanding the Target
A deep understanding of the target enzyme is paramount. This involves characterizing its structure, catalytic mechanism, and kinetics. Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides the framework for evaluating the potency and mechanism of action of newly synthesized inhibitors.[7][8][9] Key parameters such as the Michaelis constant (Km) and maximum reaction rate (Vmax) are crucial for determining how a drug modulates enzyme activity.[8]
Different types of inhibition—competitive, non-competitive, uncompetitive, and irreversible—each have unique kinetic signatures that inform the design and optimization of inhibitor molecules.[5][9] For instance, competitive inhibitors bind to the same active site as the natural substrate, while allosteric inhibitors bind to a remote site, inducing a conformational change that alters enzyme activity.[1][10]
Strategic Approaches to Inhibitor Design and Synthesis
The development of novel enzyme inhibitors has been revolutionized by a variety of strategic approaches, moving from traditional high-throughput screening to more rational, structure-guided methods.
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a target enzyme is known, SBDD becomes a powerful tool for the rational design of inhibitors.[10][11] By visualizing the precise architecture of the active site, chemists can design molecules that fit snugly and form specific, favorable interactions, enhancing potency and selectivity.[10]
Fragment-Based Drug Discovery (FBDD)
FBDD is a technique where small, low-affinity chemical fragments are screened for binding to the target enzyme. Once promising fragments are identified, they can be grown or linked together to create a more potent lead compound. This approach allows for a more efficient exploration of chemical space.
"Click" Chemistry
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology is exceptionally well-suited for drug discovery, enabling the rapid synthesis of diverse libraries of potential inhibitors from smaller building blocks.
Core Synthetic Protocol: Azide-Alkyne "Click" Chemistry for Inhibitor Synthesis
This protocol details a general method for synthesizing a small library of potential enzyme inhibitors using the CuAAC reaction. This approach is widely applicable and allows for the modular assembly of a core scaffold with various peripheral functionalities.
Objective: To synthesize a series of triazole-containing compounds as potential enzyme inhibitors by coupling a set of azide-functionalized fragments with an alkyne-containing core structure.
Materials:
-
Alkyne-functionalized core scaffold
-
A library of diverse azide-containing fragments
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
NMR tubes, deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Mass spectrometer
Experimental Workflow Diagram:
Caption: Workflow for "Click" Chemistry Synthesis of an Inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the alkyne-functionalized core scaffold (1.0 eq) and a selected azide fragment (1.1 eq) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Dissolve copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of deionized water. The solution should turn a pale yellow.
-
Reaction Initiation: Add the catalyst solution dropwise to the stirring solution of the alkyne and azide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the pure triazole compound.
-
Structural Verification: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Validation and Characterization: From Molecule to Inhibitor
The synthesis of a compound is only the first step. The next crucial phase is to determine if and how it inhibits the target enzyme.
Protocol: Determining IC₅₀ and Inhibition Kinetics
Objective: To quantify the inhibitory potency (IC₅₀) of a synthesized compound and to determine its mechanism of inhibition.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compound
-
Assay buffer
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Experimental Workflow Diagram:
Caption: Workflow for Enzyme Inhibition Assay and Kinetic Analysis.
Step-by-Step Protocol:
Part A: IC₅₀ Determination
-
Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in the assay buffer. Also, prepare a control with only the solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the various concentrations of the inhibitor (or solvent control).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Rate Measurement: Immediately measure the rate of product formation or substrate depletion using a microplate reader over a specific time course.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part B: Mechanism of Action (Kinetic Studies)
-
Experimental Design: Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. Select inhibitor concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).
-
Rate Measurements: Perform the enzyme assay for each combination of substrate and inhibitor concentration, measuring the initial reaction rates.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of the lines will reveal the mechanism of inhibition (competitive, non-competitive, etc.). For competitive inhibition, for example, the lines will intersect on the y-axis.[12]
Data Interpretation and Next Steps
The results from these assays are critical for guiding the next steps in the drug discovery process.
| Parameter | Description | Implication for Drug Development |
| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A primary measure of potency. Lower IC₅₀ values indicate a more potent compound. |
| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | Provides a more absolute measure of potency than IC₅₀. Used to compare different inhibitors. |
| Mechanism of Action | How the inhibitor interacts with the enzyme and substrate (e.g., competitive). | Informs on how the inhibitor will behave in a complex biological system and guides further optimization. |
A potent inhibitor with a clear mechanism of action becomes a lead compound. The subsequent phase involves iterative cycles of chemical synthesis and biological testing to optimize its properties, including selectivity, pharmacokinetic profile, and in vivo efficacy. The ultimate goal is to develop a safe and effective drug candidate for clinical trials.[13][14]
Conclusion
The synthesis of novel enzyme inhibitors is a dynamic and essential field within drug discovery.[15] By integrating rational design strategies with versatile synthetic methodologies like "click" chemistry and validating the synthesized compounds through rigorous kinetic analysis, researchers can efficiently identify and optimize promising therapeutic candidates. The protocols and strategies outlined in this guide provide a robust framework for scientists engaged in this critical endeavor, ultimately contributing to the development of next-generation medicines.[16][17]
References
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. [Link]
-
Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023-12-04). Omics. [Link]
-
How Is Enzyme Kinetics Applied in Drug Development? (2025-04-21). Patsnap Synapse. [Link]
-
A guide to enzyme kinetics in early drug discovery. (2020-09-01). PubMed. [Link]
-
Understanding Enzyme Kinetics in Drug Design. (2025-12-27). CMP Bio World. [Link]
-
High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. (2021-08-18). Taylor & Francis Online. [Link]
-
Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry. [Link]
-
Enzyme inhibition. Fiveable. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023-08-18). Bentham Science. [Link]
-
Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. (2025-05-05). PubMed. [Link]
-
Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020-12-22). National Institutes of Health (NIH). [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023-12-05). ResearchGate. [Link]
-
Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023-06-30). IT Medical Team. [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
Enzyme Inhibitors. Journal of New Developments in Chemistry. [Link]
-
Design of Enzyme Inhibitors in Drug Discovery. (2024-11-29). Wiley Online Library. [Link]
-
Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023-05-15). National Institutes of Health (NIH). [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018-09-21). National Institutes of Health (NIH). [Link]
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. fiveable.me [fiveable.me]
- 6. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 9. cmpbioworld.in [cmpbioworld.in]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to enzyme kinetics in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 4,4-Disubstituted Tetrahydropyran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4,4-Disubstituted Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged heterocyclic motif, ranking as the fifth most prevalent in pharmaceutical molecules.[1] Its frequent appearance in a vast array of biologically active natural products underscores its importance in medicinal chemistry and drug discovery.[2] The 4,4-disubstituted THP scaffold, in particular, presents a unique synthetic challenge due to the presence of a quaternary stereocenter. The precise stereochemical control at this position is often crucial for biological activity, making the development of robust and selective synthetic methodologies a key area of research. These scaffolds are integral to molecules with applications ranging from anticancer agents to functionalized materials for drug delivery.[3][4][5]
This guide provides an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of 4,4-disubstituted tetrahydropyran derivatives. We will explore the mechanistic underpinnings of key reactions, present comparative data, and provide a detailed experimental protocol for a versatile and highly diastereoselective method.
Core Synthetic Strategies and Mechanistic Insights
The construction of the 4,4-disubstituted THP core relies on a handful of powerful cyclization strategies. The choice of method is dictated by the desired substitution pattern, the required level of stereocontrol (diastereo- vs. enantioselectivity), and the availability of starting materials.
The Prins Cyclization: A Cornerstone of THP Synthesis
The Prins cyclization and its variants are among the most direct and powerful methods for constructing substituted tetrahydropyran rings. The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The key to stereocontrol lies in the chair-like transition state of the cyclization, which minimizes steric interactions.[6]
A particularly effective variant is the Silyl-Prins Cyclization , which utilizes a hydroxy silyl enol ether and an aldehyde to generate substituted tetrahydropyran-4-ones.[7] This method is notable for its ability to create a quaternary center with excellent diastereoselectivity. The reaction proceeds through the formation of an oxocarbenium ion, which undergoes cyclization. The stereochemical outcome is rationalized by a transition state that places bulky substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions.[6] Lewis acids such as Bismuth(III) chloride (BiCl₃) are effective catalysts, and the reaction can be quenched with a chloride source like Trimethylsilyl chloride (TMSCl) to trap the intermediate carbocation, yielding 4-chloro-tetrahydropyrans.[6]
Caption: Generalized mechanism of the Lewis acid-catalyzed Prins cyclization.
Intramolecular Oxa-Michael Addition: Asymmetric Synthesis
The intramolecular oxa-Michael addition involves the 1,4-conjugate addition of an alcohol nucleophile to an α,β-unsaturated system, such as a ketone, ester, or thioester.[2] This strategy is particularly powerful for enantioselective synthesis when paired with chiral catalysts.
A state-of-the-art example is the 'Clip-Cycle' approach . This two-step process begins by 'clipping' together an alcohol fragment and an aryl thioacrylate using olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid (CPA).[1] This elegant method provides access to spirocyclic THPs with excellent enantioselectivity (up to 99% ee). The α,β-unsaturated thioesters are ideal substrates, balancing reactivity with high levels of asymmetric induction.[1]
Caption: The 'Clip-Cycle' strategy for enantioselective THP synthesis.
Tandem Reactions for Rapid Complexity
Domino or tandem reactions offer significant advantages in terms of efficiency by combining multiple bond-forming events in a single pot. A robust method for synthesizing highly substituted tetrahydropyran-4-ones involves a tandem Knoevenagel condensation/intramolecular Michael addition sequence.[8][9] The process often starts with an Aldol reaction between a β-ketoester and an aldehyde. The resulting intermediate then reacts with another equivalent of an aldehyde in a Knoevenagel condensation, followed by a spontaneous intramolecular Michael addition to furnish the THP ring as a single diastereomer.[8][10]
Caption: Tandem reaction sequence for diastereoselective THP-4-one synthesis.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key features of the discussed strategies, providing a comparative overview to aid in method selection.
| Methodology | Key Transformation | Catalyst/Reagent | Stereocontrol | Typical Yield | Key Advantages | References |
| Silyl-Prins Cyclization | Condensation & Cyclization | Lewis Acids (e.g., BiCl₃, InCl₃) | High Diastereoselectivity (>95:5 dr) | 70-97% | Convergent, tolerant of various functional groups, direct access to THP-4-ones. | [6][7][11] |
| 'Clip-Cycle' | Olefin Metathesis & oxa-Michael Addition | Grubbs Catalyst & Chiral Phosphoric Acid | High Enantioselectivity (up to 99% ee) | 51-93% | Excellent enantiocontrol, access to complex spirocyclic systems. | [1] |
| Tandem Knoevenagel/Michael | Aldol, Knoevenagel & oxa-Michael Addition | Base or Acid Catalysis | High Diastereoselectivity (single diastereomer) | Good to Excellent | High efficiency (one-pot), readily available starting materials, rapid complexity generation. | [8][9][10] |
| Hetero-Diels-Alder | [4+2] Cycloaddition | Lewis Acids (e.g., Cr(III) catalysts) | Diastereo- and Enantioselective | Variable | Access to 2,6-disubstituted THP-4-ones, well-established for asymmetric variants. | [2] |
Experimental Protocol: Diastereoselective Synthesis of a cis-2,6-Disubstituted-4,4-dialkyltetrahydropyran-4-one via Silyl-Prins Cyclization
This protocol is a representative example based on the silyl enol ether Prins cyclization methodology, which provides reliable access to functionalized THP-4-ones with high diastereoselectivity.[6][7]
Objective: To synthesize a cis-2,6-disubstituted-4,4-dialkyltetrahydropyran-4-one with high diastereomeric purity.
Materials and Reagents:
-
Hydroxy silyl enol ether precursor (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) Chloride (BiCl₃) (5 mol%)
-
Trimethylsilyl chloride (TMSCl) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the hydroxy silyl enol ether precursor (e.g., 1.0 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 mmol, 1.2 equiv) to the cooled solution, followed by the dropwise addition of TMSCl (1.0 mmol, 1.0 equiv).
-
Catalyst Introduction: In a separate vial, weigh the BiCl₃ catalyst (0.05 mmol, 5 mol%) and dissolve it in a minimal amount of anhydrous DCM. Add this catalyst solution dropwise to the reaction mixture at -78 °C.
-
Causality Note: The low temperature is critical for maximizing diastereoselectivity by favoring the kinetically controlled formation of the most stable chair-like transition state. BiCl₃ acts as a potent Lewis acid to activate the aldehyde and promote the formation of the key oxocarbenium ion intermediate.[6]
-
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C. Allow the mixture to warm to room temperature with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Self-Validation: The formation of a single major spot on the TLC plate (post-staining) with a distinct Rf value from the starting materials is a strong indicator of a successful reaction. The diastereomeric ratio can be initially assessed from the crude ¹H NMR spectrum before purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tetrahydropyran-4-one product.
Characterization:
-
Confirm the structure and relative stereochemistry of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The cis-relationship between the C2 and C6 substituents can be confirmed by Nuclear Overhauser Effect (NOE) experiments, where irradiation of one axial proton should show an enhancement of other axial protons.[6]
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCM is a volatile and potentially hazardous solvent. TMSCl is corrosive and moisture-sensitive. BiCl₃ is a moisture-sensitive Lewis acid. Handle with care.
References
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Cambridge. [Link]
-
Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. PubMed. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health (NIH). [Link]
-
An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. PubMed. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Figshare. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. [Link]
-
The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health (NIH). [Link]
-
Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry Europe. [Link]
-
Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Link]
-
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. PubMed. [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. ACS Publications. [Link]
-
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Introduction
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a primary amine and a methyl ester on a tetrahydropyran scaffold, offering multiple points for chemical modification. The successful synthesis of derivatives of this molecule is contingent upon the strategic use of protecting groups to selectively mask one functional group while the other is being chemically transformed. This application note provides a detailed guide to orthogonal protecting group strategies for this specific molecule, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The core challenge in the synthetic manipulation of this compound lies in the chemoselective differentiation of the nucleophilic primary amine and the electrophilic methyl ester. An orthogonal protecting group strategy is therefore essential, allowing for the selective deprotection of one group under conditions that leave the other intact[1][2][3]. This note will explore several robust strategies, detailing the rationale behind the choice of protecting groups and providing step-by-step protocols for their implementation.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group strategy should be guided by the overall synthetic plan, including the nature of the subsequent reaction steps and the desired final product. The key is to select protecting groups that can be removed under mutually exclusive conditions. For this compound, we will consider the protection of the primary amine and the potential for simultaneous or sequential deprotection of the ester.
Herein, we will focus on three widely-used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). For the carboxylic acid functionality, we will discuss strategies involving the methyl ester as is, or its conversion to other protecting groups like a benzyl ester or a silyl ester for enhanced orthogonality.
Orthogonal Protecting Group Strategies
Strategy 1: Boc Protection of the Amine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis[4][5]. It is readily introduced under basic conditions and is stable to a wide range of non-acidic reagents. Its removal is typically achieved under acidic conditions, which allows for the preservation of many other functional groups[6][7][8].
Rationale: The Boc group is an excellent choice when subsequent reactions involve basic or nucleophilic conditions. The methyl ester of the starting material is generally stable to the conditions of Boc protection and deprotection, making this a straightforward and effective strategy for many applications.
Workflow Diagram:
Caption: Workflow for Boc protection strategy.
Strategy 2: Cbz Protection of the Amine
The benzyloxycarbonyl (Cbz) group is another widely used amine protecting group, introduced by reaction with benzyl chloroformate[9][10][11]. The Cbz group is stable to both acidic and basic conditions, offering a different axis of orthogonality compared to the Boc group[9][10]. Its removal is most commonly achieved by catalytic hydrogenolysis[9][12][13][14][15][16].
Rationale: The Cbz group is ideal for syntheses that require either acidic or basic conditions where a Boc or Fmoc group would be labile. The orthogonality of its deprotection via hydrogenolysis makes it highly valuable in complex synthetic sequences[9].
Workflow Diagram:
Caption: Workflow for Cbz protection strategy.
Strategy 3: Fmoc Protection of the Amine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group[2][17]. It is typically removed using a solution of piperidine in an aprotic solvent like DMF[18][19][20][21].
Rationale: The Fmoc group is particularly useful when the synthetic route requires acidic conditions that would cleave a Boc group. Its mild, basic deprotection conditions are compatible with a wide range of functional groups.
Workflow Diagram:
Caption: Workflow for Fmoc protection strategy.
Protecting the Carboxylic Acid Functionality
In many synthetic routes, it may be necessary to perform reactions at the amine functionality while the carboxylic acid is protected. The starting material already has the carboxyl group as a methyl ester, which is a form of protection. However, for greater stability or different deprotection conditions, it can be converted to other protecting groups.
Strategy 4: Benzyl Ester Protection
Conversion of the methyl ester to a benzyl ester allows for deprotection via hydrogenolysis, at the same time as a Cbz-protected amine if desired, or orthogonally to Boc and Fmoc groups.
Rationale: This strategy is particularly powerful when a "global" deprotection of both the amine and carboxylic acid is desired in the final step.
Strategy 5: Silyl Ester Protection
Silyl esters, such as the tert-butyldimethylsilyl (TBDMS) ester, can be formed and are typically cleaved under conditions that do not affect Boc, Cbz, or Fmoc groups, such as with fluoride ions (e.g., TBAF)[22][23][24].
Rationale: The use of a silyl ester provides an additional layer of orthogonality, which can be crucial in the synthesis of highly complex molecules.
Data Presentation: Comparison of Amine Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Boc | Boc₂O, Base (e.g., TEA, NaOH) | Acidic (e.g., TFA, HCl)[7][25][26] | Stable to base, nucleophiles, hydrogenolysis |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | Hydrogenolysis (H₂, Pd/C)[9][27] | Stable to acid and base |
| Fmoc | Fmoc-OSu, Base (e.g., NaHCO₃) | Basic (e.g., 20% Piperidine in DMF)[17][18][21] | Stable to acid and hydrogenolysis |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected product.[27]
Protocol 3: Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected product.
Protocol 4: Deprotection of Boc-Protected Amine
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 5: Deprotection of Cbz-Protected Amine by Hydrogenolysis
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[27]
Protocol 6: Deprotection of Fmoc-Protected Amine
Materials:
-
Fmoc-protected substrate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography or by an appropriate workup procedure to remove the piperidine-dibenzofulvene adduct.[18][21]
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of derivatives of this compound. By understanding the principles of orthogonal protection and the specific chemical properties of Boc, Cbz, and Fmoc protecting groups, researchers can devise robust synthetic routes to novel compounds. The protocols provided in this application note serve as a comprehensive guide for the practical implementation of these strategies in the laboratory.
References
-
Methods for Removing the Fmoc Group | Springer Nature Experiments.
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate.
-
Conditions for removing TBDMS group in the presence of other protecting groups - Benchchem.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
-
Methods for Removing the Fmoc Group.
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
-
THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis.
-
Tetrahydropyran - Wikipedia.
-
tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions - CSIRO Publishing.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
-
Orthogonal N,N-deprotection strategies of β-amino esters - RSC Publishing.
-
Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen - Benchchem.
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
-
Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
-
tert-Butyloxycarbonyl protecting group - Wikipedia.
-
Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal.
-
EFFECTIVE SILYLATION OF CARBOXYLIC ACIDS UNDER SOLVENT-FREE CONDITIONS WITH tert-BUTYLDIMETHYLSILYL CHLORIDE (TBDMSCL) AND TRIISOPROPYLSILYL CHLORIDE (TIPSCL) - Taylor & Francis Online.
-
Dual protection of amino functions involving Boc - RSC Publishing.
-
Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
-
Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boc Solid Phase Peptide Synthesis - ChemPep.
-
shows the cleavage conditions for the Boc group | Download Table - ResearchGate.
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd.
-
Orthogonal N,N-deprotection strategies of β-amino esters - RSC Publishing.
-
THP Protecting Group Addition | Organic Chemistry - YouTube.
-
Benzyl Protection - Common Organic Chemistry.
-
Boc Resin Cleavage Protocol - Sigma-Aldrich.
-
Protective Groups - Organic Chemistry Portal.
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
-
benzyl ether cleavage - YouTube.
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
-
Protecting group - Wikipedia.
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH.
-
ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst - ResearchGate.
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
-
Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL) | Request PDF - ResearchGate.
-
Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd..
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. renyi.hu [renyi.hu]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chempep.com [chempep.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the Development of Pyrimidine Carboxamide Derivatives as Selective CB2 Receptor Agonists
Abstract
The cannabinoid receptor 2 (CB2) has emerged as a high-value therapeutic target for a multitude of pathologies, including chronic pain, inflammation, and neurodegenerative diseases.[1][2] Unlike the cannabinoid receptor 1 (CB1), which is associated with undesirable psychotropic effects, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, making it an attractive target for developing safer therapeutics.[3][4] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of pyrimidine carboxamide derivatives, a promising scaffold for potent and selective CB2 receptor agonists. We will delve into the rationale behind experimental design, provide step-by-step methodologies for key in vitro and in vivo assays, and offer insights into data analysis and interpretation, tailored for researchers, medicinal chemists, and drug development professionals.
The Rationale: Why Target the CB2 Receptor with Pyrimidine Carboxamides?
The therapeutic potential of CB2 agonists is vast, spanning conditions characterized by inflammation and immune dysregulation.[2][3] Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that typically involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling can modulate cytokine production and inhibit immune cell migration, underpinning the receptor's anti-inflammatory and analgesic properties.[3][7]
The pyrimidine carboxamide scaffold has been identified as a versatile and "drug-like" core for developing CB2 ligands.[8][9] Its key advantages include:
-
Synthetic Tractability: The core can be readily synthesized and modified through established chemical reactions, allowing for systematic exploration of the structure-activity relationship (SAR).[9][10]
-
Structural Versatility: The pyrimidine ring and the carboxamide linker offer multiple points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[11][12]
-
Favorable Physicochemical Properties: Derivatives can be designed to possess improved metabolic stability and oral bioavailability compared to highly lipophilic classical cannabinoids.[4][13]
Key Structure-Activity Relationships (SAR)
Medicinal chemistry efforts have revealed that the functionality of heteroaryl-pyrimidine derivatives can be controlled by the nature of the substituents.[14][15][16] For instance, modifications at specific positions on the pyrimidine core can switch the pharmacological profile from a partial agonist to an inverse agonist.[16][17] Developing a successful CB2 agonist requires optimizing affinity for the CB2 receptor while minimizing activity at the CB1 receptor to avoid psychoactive side effects.[18]
The Drug Discovery Workflow: From Concept to Candidate
The development of a novel pyrimidine carboxamide CB2 agonist follows a structured, multi-stage process. This workflow ensures that only the most promising compounds advance, saving time and resources.
Chemical Synthesis: A Generalized Protocol
The synthesis of pyrimidine-5-carboxamide derivatives can be achieved through various routes. A common strategy involves the coupling of a functionalized pyrimidine carboxylic acid with a desired amine.
Protocol 3.1: Amide Coupling for Pyrimidine Carboxamide Synthesis
-
Principle: This protocol describes a standard amide bond formation using a peptide coupling agent to link a pyrimidine carboxylic acid with a primary or secondary amine. The choice of coupling agent and base is critical for efficient reaction and minimizing side products.
-
Materials & Reagents:
-
Substituted pyrimidine-4-carboxylic acid (1.0 eq)
-
Desired amine hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the pyrimidine carboxylic acid in anhydrous DMF, add the amine hydrochloride, followed by DIPEA.
-
Stir the mixture at room temperature for 10 minutes. This step ensures the amine is deprotonated and ready for coupling.
-
Add HATU to the reaction mixture in one portion.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrimidine carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
In Vitro Characterization: Assessing Affinity and Function
Once synthesized, the compounds must be rigorously tested in vitro to determine their affinity for the CB2 receptor and their functional activity as agonists.
Protocol 4.1: CB2 Radioligand Competitive Binding Assay
-
Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB2 receptor.[19][20] The assay is performed using cell membranes prepared from cells overexpressing the human CB2 receptor.[21]
-
Materials & Reagents:
-
Membrane preparation from HEK-293 or CHO cells stably expressing human CB2 receptors.[5][19]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).[19][22]
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[21]
-
Test compounds dissolved in DMSO.
-
96-well plates, GF/B filter mats, scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [³H]CP-55,940 (at a final concentration near its Kd, typically 0.5-1.5 nM), and 150 µL of the CB2 membrane preparation (typically 5-15 µg protein per well).[21][22]
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM WIN 55,212-2.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[21]
-
Terminate the reaction by rapid vacuum filtration through a PEI-presoaked GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Protocol 4.2: cAMP Functional Assay
-
Principle: Since the CB2 receptor is Gαi-coupled, its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production, thus determining its functional potency (EC₅₀) and efficacy.[6][23]
-
Materials & Reagents:
-
Procedure:
-
Seed the CHO-hCB2 cells into 96- or 384-well plates and incubate for 24 hours.
-
Wash the cells and pre-incubate them with IBMX (e.g., 500 µM) in stimulation buffer for 20-30 minutes at 37°C.
-
Add serial dilutions of the test compound (or control agonist) to the wells.
-
Immediately add forskolin (e.g., 3-10 µM) to all wells except the basal control to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from the basal control (no forskolin) as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect) using non-linear regression.
-
Data Presentation: Summarizing Key Parameters
Clear and concise presentation of quantitative data is essential for comparing compounds and making informed decisions.
Table 1: Representative In Vitro Binding Affinity and Selectivity
| Compound ID | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |
|---|---|---|---|
| Pyrimidine-A | 1.5 ± 0.3 | 450 ± 25 | 300 |
| Pyrimidine-B | 0.8 ± 0.1 | > 10,000 | > 12,500 |
| Pyrimidine-C | 25.0 ± 4.1 | 1,200 ± 150 | 48 |
| CP-55,940 (Control) | 0.7 ± 0.2 | 0.9 ± 0.1 | 1.3 |
Data are representative. Ki values are presented as mean ± SEM.
Table 2: Representative In Vitro Functional Potency
| Compound ID | CB2 cAMP EC₅₀ (nM) | % Inhibition (Emax) | Functional Profile |
|---|---|---|---|
| Pyrimidine-A | 5.2 ± 0.9 | 98% | Full Agonist |
| Pyrimidine-B | 2.1 ± 0.5 | 102% | Full Agonist |
| Pyrimidine-C | 68.3 ± 7.5 | 65% | Partial Agonist |
| CP-55,940 (Control) | 1.8 ± 0.4 | 100% | Full Agonist |
Data are representative. EC₅₀ values are presented as mean ± SEM.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising candidates with high potency and selectivity in vitro must be evaluated in vivo to assess their pharmacokinetic properties and therapeutic efficacy.
Protocol 6.1: In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
-
Principle: This is a widely used model to assess the anti-inflammatory and analgesic effects of novel compounds. Intraplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain).
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Administer the test compound (e.g., pyrimidine carboxamide derivative) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time (e.g., 60 minutes) before the inflammatory insult.
-
Measure the baseline paw volume using a plethysmometer.
-
Induce inflammation by injecting 100 µL of 1% λ-carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The increase in paw volume is a measure of edema.
-
Assess thermal hyperalgesia or mechanical allodynia at the same time points using a plantar test apparatus or von Frey filaments, respectively.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated group.
-
Analyze pain sensitivity data (e.g., paw withdrawal latency) and compare treated groups to the vehicle control.
-
Statistical significance is typically determined using ANOVA followed by a post-hoc test.
-
Critical Considerations and Troubleshooting
-
Selectivity: Always profile lead compounds against a panel of receptors, especially CB1, to ensure the desired selectivity and avoid off-target effects.[18]
-
Pharmacokinetics: High in vitro potency does not always translate to in vivo efficacy. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as metabolic stability in liver microsomes and plasma protein binding, is crucial.[10][13] Cannabinoid ligands are often highly lipophilic, which can present pharmacokinetic challenges.[4]
-
Functional Selectivity: Be aware that some ligands may exhibit functional selectivity (biased agonism), preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[1] This can have significant therapeutic implications and may require additional functional assays to characterize fully.[25]
References
-
Atwood, B. K., Mackie, K. (2010). CB2: a cannabinoid receptor with an identity crisis. British Journal of Pharmacology. Available at: [Link]
-
Synapse. (2024). What are CB2 agonists and how do they work? Synapse. Available at: [Link]
-
Rinaldi-Carmona, M., et al. (2014). Discovery of 7-Oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Morales, P., Jagerovic, N. (2018). Recent Advances on Type-2 Cannabinoid (CB2) Receptor Agonists and their Therapeutic Potential. Current Medicinal Chemistry. Available at: [Link]
-
Dhawan, V., et al. (2023). Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists. ResearchGate. Available at: [Link]
-
Rinaldi-Carmona, M., et al. (2014). Discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists. PubMed. Available at: [Link]
-
Kendall, D. A., Yudowski, G. A. (2017). CB2: Therapeutic target-in-waiting. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Baraldi, P. G., et al. (2016). Synthesis and structure activity relationship investigation of triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor inverse agonists. PubMed. Available at: [Link]
-
Tabrizi, M. A., et al. (2013). Design, Synthesis, and Pharmacological Properties of New Heteroaryl- Pyridine/ Pyrimidine Derivatives as CB2 Cannabinoid Receptor Partial Agonists. ResearchGate. Available at: [Link]
-
Lu, D., et al. (2023). Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. PubMed. Available at: [Link]
-
Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Al-Omaim, W. S., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Lu, D., et al. (2023). The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. ResearchGate. Available at: [Link]
-
Tang, S., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry. Available at: [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. Available at: [Link]
-
Ibrahim, A. S., et al. (2019). Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy. Diabetes. Available at: [Link]
-
Tabrizi, M. A., et al. (2013). Design, synthesis, and pharmacological properties of new heteroarylpyridine/heteroarylpyrimidine derivatives as CB(2) cannabinoid receptor partial agonists. PubMed. Available at: [Link]
-
Adams, D. R., et al. (2010). Novel Pyridine Derivatives as Potent and Selective CB2 Cannabinoid Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cannaert, A., et al. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience. Available at: [Link]
-
Tang, S., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Publishing. Available at: [Link]
-
Staroń, J., et al. (2023). Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Sun, W., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. Molecules. Available at: [Link]
-
Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
-
G. Marcucci, et al. (2002). Cannabinoid CB2/CB1 Selectivity. Receptor Modeling and Automated Docking Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. PubMed Central. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Mitchell, W. L., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The correlation between affinity against CB1 and CB2 for compounds in Cannabis Sativa and compounds reported in ChEMBL. ResearchGate. Available at: [Link]
-
Jordà, R., et al. (2016). Cannabinoid CB2 Receptors in a Mouse Model of A beta Amyloidosis. Journal of Alzheimer's Disease. Available at: [Link]
-
Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
PDSP. (n.d.). Assay Protocol Book. PDSP. Available at: [Link]
-
Petrucci, V., et al. (2023). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. Available at: [Link]
-
Ross, R. A., et al. (1999). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. ResearchGate. Available at: [Link]
-
Bylund, D. B., Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology. Available at: [Link]
-
de Vries, N. (2019). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@UvA. Available at: [Link]
-
Nagarkatti, P., et al. (2009). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Molecular and Cellular Biochemistry. Available at: [Link]
-
BioWorld. (2013). Novel CB2 agonists demonstrate efficacy in animal models of inflammatory pain. BioWorld. Available at: [Link]
-
Hempel, C., et al. (2020). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Z., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]
-
Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Giblin, G. M., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. PubMed. Available at: [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]
-
Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]
Sources
- 1. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and pharmacological properties of new heteroarylpyridine/heteroarylpyrimidine derivatives as CB(2) cannabinoid receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 17. Synthesis and structure activity relationship investigation of triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scite.ai [scite.ai]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. egrove.olemiss.edu [egrove.olemiss.edu]
- 23. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. promegaconnections.com [promegaconnections.com]
Application Notes & Protocols: A Guide to the Development of Analgesics and Pain Therapeutics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted process of discovering and developing novel analgesics. This document offers in-depth technical guidance, moving beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and validated approach to pain therapeutic development.
Section 1: The Landscape of Pain and Analgesic Drug Discovery
The management of pain remains a significant clinical challenge. Existing therapies, while effective for some, are often accompanied by dose-limiting side effects, and the opioid epidemic has underscored the urgent need for novel, non-addictive analgesics.[1][2] The development of new pain therapeutics is a complex endeavor, hindered by the heterogeneity of pain conditions, the intricacies of pain pathophysiology, and the historical unreliability of preclinical models to predict clinical efficacy.[3]
A successful analgesic drug discovery program is built upon a deep understanding of the molecular and cellular mechanisms that underlie nociception and the transition from acute to chronic pain. This guide will navigate the critical steps in this process, from target identification and validation to preclinical and clinical evaluation.
The Neurobiology of Pain: A Foundation for Target Identification
Pain is a complex experience involving the detection of noxious stimuli by peripheral nociceptors and the subsequent transmission and processing of these signals through the spinal cord to the brain.[4] Chronic pain can arise from persistent inflammation or nerve injury, leading to maladaptive plasticity in the nervous system, a phenomenon known as central sensitization.[5][6] Understanding the key molecular players in these pathways is paramount for identifying novel drug targets.
-
Ion Channels: Voltage-gated sodium channels (Nav1.7, Nav1.8), calcium channels (Cav2.2), and transient receptor potential (TRP) channels (TRPV1, TRPA1) are crucial for the initiation and propagation of pain signals in primary sensory neurons.[1][7][8][9]
-
G Protein-Coupled Receptors (GPCRs): This large family of receptors, including opioid, cannabinoid, and adrenergic receptors, plays a significant modulatory role in pain transmission, making them prime targets for analgesic drugs.[10][11][12]
-
Inflammatory Mediators: Cytokines (e.g., IL-6, TNF-α), chemokines, and prostaglandins released during tissue injury and inflammation can directly sensitize nociceptors, contributing to inflammatory pain.[13][14][15]
-
Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) has been implicated in the development and maintenance of chronic pain states by promoting neuronal hyperexcitability and synaptic plasticity.[5][6][16][17]
Caption: Overview of key signaling components in pain pathways.
Section 2: Preclinical Development of Analgesics
The preclinical phase of analgesic development involves a tiered screening approach, starting with in vitro assays to identify promising compounds and progressing to in vivo animal models to assess efficacy and safety.
In Vitro Screening Assays: The First Tier of Discovery
High-throughput screening (HTS) is essential for rapidly evaluating large compound libraries. The choice of assay depends on the specific drug target.
This protocol describes a cell-based assay to identify antagonists of the TRPV1 ion channel, a key player in heat and inflammatory pain.[18]
Objective: To identify compounds that inhibit capsaicin-induced calcium influx in cells expressing TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Capsaicin (TRPV1 agonist)
-
Test compounds
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add test compounds at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of capsaicin to all wells to stimulate the TRPV1 channels.
-
Measure the change in fluorescence intensity over time.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the capsaicin-induced calcium response for each test compound concentration.
-
Determine the IC50 value for active compounds.
-
Causality and Validation:
-
Causality: A decrease in the fluorescence signal upon capsaicin addition in the presence of a test compound indicates that the compound is antagonizing the TRPV1 channel, preventing calcium influx.
-
Self-Validation: The assay includes positive controls (known TRPV1 antagonists) and negative controls (vehicle) to ensure its validity. The signal-to-background ratio and Z'-factor should be monitored to assess assay quality.
In Vivo Preclinical Models: Assessing Efficacy in a Physiological Context
Animal models are indispensable for evaluating the analgesic potential of drug candidates in a complex biological system.[19][20][21] The choice of model should align with the intended clinical indication.
| Pain Model | Inducing Agent/Procedure | Pain Type Modeled | Key Features |
| Carrageenan-induced Paw Edema | Intraplantar injection of carrageenan | Inflammatory Pain | Characterized by thermal hyperalgesia and mechanical allodynia.[22] |
| Complete Freund's Adjuvant (CFA) | Intraplantar injection of CFA | Chronic Inflammatory Pain | Induces a persistent inflammatory state lasting for weeks.[22] |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve | Neuropathic Pain | Mimics peripheral nerve injury-induced pain.[17] |
| Spared Nerve Injury (SNI) | Ligation and transection of tibial and common peroneal nerves | Neuropathic Pain | Results in robust and long-lasting mechanical allodynia. |
This protocol details the assessment of thermal pain sensitivity in rats following the induction of inflammation.[23]
Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia in the carrageenan model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Hargreaves apparatus (radiant heat source)
-
Carrageenan solution (1% in saline)
-
Test compound and vehicle
-
Plexiglas enclosures on a glass surface
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and apparatus for at least 30 minutes on two separate days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place each rat in a Plexiglas enclosure on the glass surface of the Hargreaves apparatus. Measure the baseline paw withdrawal latency to the radiant heat stimulus for both hind paws. The heat source should be adjusted to elicit a baseline latency of approximately 10-12 seconds. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time point after carrageenan injection (e.g., 2 hours).
-
Post-Treatment Measurement: At various time points after compound administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency of both hind paws.
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each time point.
-
Compare the withdrawal latencies of the compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
Causality and Validation:
-
Causality: An increase in the paw withdrawal latency in the inflamed paw of compound-treated animals compared to vehicle-treated animals indicates that the compound has an analgesic effect on thermal hyperalgesia.
-
Self-Validation: The non-inflamed paw serves as an internal control. The vehicle-treated group establishes the time course of hyperalgesia in the model.
Caption: A typical workflow for preclinical analgesic drug discovery.
Section 3: Bridging the Translational Gap: Biomarkers and Clinical Development
A significant challenge in analgesic development is the translation of preclinical findings to clinical success.[3] The use of biomarkers can help bridge this gap by providing objective measures of drug activity and disease state.[24][25][26][27]
The Role of Biomarkers in Pain Research
Biomarkers are measurable indicators of a biological state or condition.[27] In pain research, they can be used for:
-
Patient Stratification: Identifying subgroups of patients who are more likely to respond to a particular therapy.[27]
-
Target Engagement: Confirming that a drug is interacting with its intended molecular target in humans.[25]
-
Pharmacodynamic Readouts: Providing an early indication of a drug's biological effect.[28]
-
Predictive Efficacy: Correlating with clinical outcomes to predict the likelihood of therapeutic success.[25]
| Biomarker Category | Examples | Application |
| Molecular | Cytokines, neurotrophins, genetic markers | Diagnosis, prognosis, patient stratification[24] |
| Imaging | fMRI, PET | Assessing brain activity in response to pain |
| Electrophysiological | EEG, microneurography | Measuring nerve and brain electrical activity |
| Quantitative Sensory Testing (QST) | Standardized thermal and mechanical stimuli | Assessing sensory nerve function[28] |
Considerations for Clinical Trial Design in Pain
Clinical trials for analgesics require careful design to minimize placebo effects and accurately assess efficacy.
Key Design Elements:
-
Clear Inclusion/Exclusion Criteria: To ensure a homogenous patient population.
-
Validated Pain Assessment Tools: Such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).
-
Appropriate Trial Duration: To capture the clinically relevant effects of the drug.
-
Blinding and Randomization: To minimize bias.
-
Enrichment Strategies: Utilizing biomarkers to select patients more likely to respond.
Section 4: Future Directions in Analgesic Development
The field of pain research is continuously evolving, with new targets and therapeutic strategies emerging.
Emerging Areas of Interest:
-
Targeting Glial Cells: Microglia and astrocytes are increasingly recognized for their role in the pathogenesis of chronic pain.[5]
-
Multi-target Ligands: Compounds that act on multiple pain-related targets may offer enhanced efficacy and a better side-effect profile.[29]
-
Gene Therapy and Cell-based Therapies: These approaches hold the potential to provide long-lasting pain relief by modifying the underlying pathophysiology.
-
Personalized Pain Medicine: The use of biomarkers to tailor treatments to individual patients is a promising avenue for improving outcomes.[24]
References
-
The search for novel analgesics: targets and mechanisms - PMC - PubMed Central - NIH. Available at: [Link]
-
Breaking barriers to novel analgesic drug development - PMC - PubMed Central. Available at: [Link]
-
Receptor and Molecular Targets for the Development of Novel Opioid and Non-Opioid Analgesic Therapies - Pain Physician. Available at: [Link]
-
Overview: novel targets for new analgesics (Chapter 108). Available at: [Link]
-
Modulation of Pain Transmission by G Protein-Coupled Receptors - PMC - PubMed Central. Available at: [Link]
-
Innovations in acute and chronic pain biomarkers: enhancing diagnosis and personalized therapy. Available at: [Link]
-
Role of Brain-Derived Neurotrophic Factor in Chronic Pain - Encyclopedia.pub. Available at: [Link]
-
Role of Ion Channels in Pain | Frontiers Research Topic. Available at: [Link]
-
Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities. Available at: [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available at: [Link]
-
Methods Used to Evaluate Pain Behaviors in Rodents - PMC - PubMed Central. Available at: [Link]
-
Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC - NIH. Available at: [Link]
-
Mediators of Inflammation as Targets for Chronic Pain Treatment - PMC - PubMed Central. Available at: [Link]
-
Editorial: Role of Ion Channels in Pain - PMC - NIH. Available at: [Link]
-
The discovery and development of analgesics: new mechanisms, new modalities - PMC. Available at: [Link]
-
The Role of the Brain-Derived Neurotrophic Factor in Chronic Pain: Links to Central Sensitization and Neuroinflammation - PMC. Available at: [Link]
-
Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - Frontiers. Available at: [Link]
-
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. Available at: [Link]
-
Screening of analgesics | PPTX - Slideshare. Available at: [Link]
-
Biomarkers for Assessing Analgesics - Frontiers. Available at: [Link]
-
Animal Models for Translational Pain Research. Available at: [Link]
-
In Search of Analgesia: Emerging Poles of GPCRs in Pain - PMC - PubMed Central. Available at: [Link]
-
Neurotrophic factors and pain - PubMed. Available at: [Link]
-
ION CHANNELS IN ANALGESIA RESEARCH - PMC - NIH. Available at: [Link]
-
Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - Frontiers. Available at: [Link]
-
Discovery and validation of biomarkers to develop non-addictive therapeutics for pain - PubMed Central. Available at: [Link]
-
Ion Channels Involved in Pain - News-Medical.Net. Available at: [Link]
-
Brain-derived neurotrophic factor derived from sensory neurons plays a critical role in chronic pain - Oxford Academic. Available at: [Link]
-
Divergent roles of immune cells and their mediators in pain - PMC - PubMed Central. Available at: [Link]
-
Targeting Sensory Neuron GPCRs for Peripheral Neuropathic Pain - PMC - PubMed Central. Available at: [Link]
-
Optimizing the early phase development of new analgesics by human pain biomarkers. Available at: [Link]
-
Novel Approaches, Drug Candidates, and Targets in Pain Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Role of the Brain-Derived Neurotrophic Factor in Chronic Pain: Links to Central Sensitization and Neuroinflammation - ResearchGate. Available at: [Link]
-
A Review of Pain Assessment Methods in Laboratory Rodents - PMC - PubMed Central. Available at: [Link]
-
Targeting G protein-coupled receptor for pain management - PMC - PubMed Central. Available at: [Link]
-
How ion channels speak the language of pain - Sophion. Available at: [Link]
-
G-Protein Coupled Receptors Targeted by Analgesic Venom Peptides - MDPI. Available at: [Link]
-
A Behavioral Test Paradigm to Measure the Aversive Quality of Inflammatory and Neuropathic Pain in Rats - ResearchGate. Available at: [Link]
-
Large Animal Models for Pain Therapeutic Development - NCBI - NIH. Available at: [Link]
-
Inflammatory mediators of neuropathic pain - SciELO. Available at: [Link]
-
Tests and models of nociception and pain in rodents. Available at: [Link]
-
Behaviour Measures To Assess Pain In Lab Rats - Faunalytics. Available at: [Link]
-
Editorial: Inflammatory pain: mechanisms, assessment, and intervention - PMC. Available at: [Link]
-
Challenges to develop novel anti-inflammatory and analgesic drugs - ResearchGate. Available at: [Link]
-
Getting New Pain Drugs to Market: 3 Key Challenges - Cognivia. Available at: [Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. cognivia.com [cognivia.com]
- 3. Breaking barriers to novel analgesic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Search of Analgesia: Emerging Poles of GPCRs in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Brain-Derived Neurotrophic Factor in Chronic Pain | Encyclopedia MDPI [encyclopedia.pub]
- 6. The Role of the Brain-Derived Neurotrophic Factor in Chronic Pain: Links to Central Sensitization and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Editorial: Role of Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Modulation of Pain Transmission by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting G protein-coupled receptor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mediators of Inflammation as Targets for Chronic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divergent roles of immune cells and their mediators in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Neurotrophic factors and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 21. iasp-pain.org [iasp-pain.org]
- 22. researchgate.net [researchgate.net]
- 23. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rapm.bmj.com [rapm.bmj.com]
- 25. Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 26. Frontiers | Biomarkers for Assessing Analgesics [frontiersin.org]
- 27. Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable intermediate.[1] We will address specific challenges in a practical question-and-answer format, grounded in established chemical principles.
Part 1: Troubleshooting Guide - The Synthetic Pathway
The most common and scalable synthetic route to the target molecule involves the reduction of a nitrile precursor, Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This guide will focus on optimizing this critical transformation and addressing challenges in precursor synthesis and final product purification.
Visualizing the Workflow
The following diagram outlines the general synthetic approach, highlighting the key stages where yield loss can occur.
Caption: Decision tree for troubleshooting low-yield nitrile reductions.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product, this compound?
A: The product is a zwitterionic-like, polar molecule, which can make purification challenging.
-
Column Chromatography: Standard silica gel chromatography can be effective. Due to the basicity of the amine, tailing can be an issue. It is often necessary to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, in a dichloromethane/methanol or ethyl acetate/methanol solvent system.
-
Ion-Exchange Chromatography: For very difficult purifications, using a strongly acidic cation-exchange resin is a powerful technique. The product will bind to the resin, allowing neutral impurities to be washed away. The desired amino ester can then be eluted with a basic solution, such as aqueous ammonia. [2]* Crystallization/Salt Formation: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or sulfate) can often yield a stable, crystalline solid that is easier to purify by recrystallization. [3]This can be achieved by treating a solution of the purified amine in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same solvent.
Q: Can I protect the amine before purification?
A: Yes, this is an excellent strategy. Protecting the amine group removes its basicity and polarity, making chromatography much simpler. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. [4][5]* Protection Protocol: React the crude product with di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dichloromethane, often with a mild base like triethylamine or sodium bicarbonate. [4][6]* Purification: The resulting N-Boc protected compound is much less polar and can be easily purified on standard silica gel using hexane/ethyl acetate gradients.
-
Deprotection: The Boc group is readily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to give the pure primary amine salt. [4] Q: My precursor, Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, is also giving me low yields. Any advice?
A: The synthesis of this precursor typically starts from Methyl tetrahydro-2H-pyran-4-carboxylate. [7]The key is the introduction of the nitrile group at the C4 position. A common route involves creating a leaving group at C4 (e.g., a tosylate or halide) followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). Issues here often relate to competing elimination reactions or incomplete conversion. Ensure anhydrous conditions and consider using a polar aprotic solvent like DMSO or DMF to favor the Sₙ2 reaction.
Part 3: Experimental Protocols
Protocol 1: High-Selectivity Catalytic Hydrogenation using Raney®-Nickel
This protocol incorporates best practices to maximize the yield of the primary amine.
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., Parr autoclave), add Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq).
-
Catalyst Addition: Under a stream of argon or nitrogen, add Raney®-Nickel (approx. 10-20% by weight, as a slurry in water or ethanol). Safety Note: Do not allow Raney-Ni to dry, as it is pyrophoric. [8]3. Solvent Addition: Add anhydrous methanol saturated with ammonia (approx. 7N solution). The ammonia is crucial for suppressing secondary amine formation. [9]4. System Purge: Seal the vessel and purge the headspace with nitrogen (3-5 cycles) followed by hydrogen (3-5 cycles) to remove all air. [8]5. Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Once uptake ceases, the reaction is likely complete. This can be confirmed by TLC or LC-MS analysis of a carefully vented aliquot.
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad thoroughly with methanol. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting in air.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
References
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Ben-Attia, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 891587.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
LookChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
- Ueno, M., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- Jagd, C., et al. (2019). Cobalt-pincer complexes for the catalytic hydrogenation of nitriles. Catalysis Science & Technology, 9(10), 2537-2543.
- Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(14), 94-99.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]
-
The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Retrieved from [Link]
- Cerveny, L., & Paseka, I. (2008). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
- C&EN Global Enterprise. (1960). New Method Improves Nitrile Reductions. Chemical & Engineering News, 38(32), 40-41.
-
ResearchGate. (n.d.). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
Reddit. (2014, February 25). Reduction of nitriles. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction.... Retrieved from [Link]
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- Antonacci, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2530-2537.
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
-
PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 3. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 4. Amine Protection / Deprotection [fishersci.dk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Polar Aminomethyl Esters
Welcome to the Technical Support Center for the purification of polar aminomethyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and stability of your compounds.
Introduction: The Challenge of Purifying Polar Aminomethyl Esters
Polar aminomethyl esters are a common structural motif in pharmaceuticals and bioactive molecules. Their inherent polarity, conferred by the amino and ester functional groups, presents a unique set of purification challenges. These molecules often exhibit high water solubility, making extraction from aqueous media difficult. Furthermore, the basicity of the amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and low recovery during chromatography. The ester functionality also introduces susceptibility to hydrolysis under both acidic and basic conditions, a critical consideration during workup and purification.[1][2] This guide will provide you with the expertise and practical insights to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar aminomethyl esters, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my polar aminomethyl ester during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer: Low recovery from silica gel chromatography is a frequent issue with basic compounds like aminomethyl esters. The primary culprit is the acidic nature of silica gel, which can lead to strong, sometimes irreversible, adsorption of the basic amine.[3][4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Strong Acid-Base Interaction | The acidic silanol groups (Si-OH) on the silica surface protonate the basic aminomethyl group, leading to strong ionic interactions and irreversible binding.[3] | 1. Deactivate the Silica Gel: Before packing the column, treat the silica gel with a volatile base like triethylamine (Et3N). A common practice is to use a solvent system containing 1-3% triethylamine for both slurry preparation and elution.[5] 2. Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel.[3][4] |
| Compound Degradation on Silica | The acidic environment of the silica gel can catalyze the hydrolysis of the ester group, especially if water is present in the solvents.[2] | 1. Use Dry Solvents: Ensure that your elution solvents are anhydrous. 2. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. |
| Inappropriate Solvent System | The chosen eluent may not be polar enough to effectively displace the highly polar aminomethyl ester from the silica gel. | 1. Increase Eluent Polarity: A common solvent system for polar amines is a gradient of methanol in dichloromethane (DCM) or chloroform.[3] 2. Add a Basic Modifier: Incorporating a small amount of a base like triethylamine or ammonium hydroxide in the mobile phase can help to compete with the aminomethyl ester for binding sites on the silica.[3][6] |
Issue 2: Product Hydrolysis During Aqueous Workup
Question: I am observing significant hydrolysis of the ester group to the corresponding carboxylic acid during my aqueous workup. How can I prevent this?
Answer: Ester hydrolysis is a common side reaction for aminomethyl esters, and it can be catalyzed by both acid and base.[2] The pH of your aqueous solution during extraction is a critical factor.
pH Stability of Aminomethyl Esters
Caption: pH stability of aminomethyl esters.
Strategies to Minimize Hydrolysis:
-
Use Mild Bases for Extraction: When performing an acid-base extraction to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] Strong bases will rapidly saponify the ester.[2]
-
Maintain a Neutral to Slightly Acidic pH: If possible, keep the pH of the aqueous phase between 5 and 7 during the workup.
-
Minimize Contact Time: Perform extractions quickly and avoid letting the reaction mixture sit in aqueous acidic or basic solutions for extended periods.
-
Work at Low Temperatures: Perform extractions at 0°C to slow down the rate of hydrolysis.
Issue 3: Difficulty with Recrystallization
Question: My polar aminomethyl ester either oils out or remains soluble in all common recrystallization solvents. How can I induce crystallization?
Answer: The high polarity and potential for hydrogen bonding in aminomethyl esters can make finding a suitable single-solvent system for recrystallization challenging.[7]
Troubleshooting Recrystallization:
| Problem | Explanation | Solution |
| Oiling Out | The compound is melting before it dissolves in the hot solvent, or it is too soluble in the chosen solvent. | 1. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[7][8] 2. Lower the Temperature: Ensure the boiling point of the solvent is not above the melting point of your compound. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure compound. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. 3. Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals. |
| Compound is too Soluble | The polarity of the solvent is too similar to the polarity of your compound. | 1. Choose a Less Polar Solvent: If your compound is soluble in polar solvents like methanol or ethanol, try a less polar solvent like ethyl acetate or even a mixture with a non-polar solvent like hexanes.[7] 2. Salt Formation: Convert the free base of your aminomethyl ester to a salt (e.g., hydrochloride or trifluoroacetate). Salts often have better-defined crystal lattices and may be easier to recrystallize.[7] You can then neutralize the salt in a subsequent step if the free base is required.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying highly polar aminomethyl esters?
For highly polar aminomethyl esters that are poorly retained on reversed-phase columns and show strong adsorption on normal-phase silica, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[10][11][12][13] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[10][13] This creates a water-rich layer on the surface of the stationary phase, allowing for the retention of polar compounds.[10] Mixed-mode chromatography , which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange), can also be very powerful for purifying polar and ionizable compounds.[14][15][16][17]
Q2: Can I use a protecting group strategy to simplify the purification of my aminomethyl ester?
Yes, a protecting group strategy can be very effective. By temporarily masking the polar amino group, you can significantly alter the molecule's properties to facilitate purification.
-
Boc Protection: Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine is a common strategy.[18][19] The resulting Boc-protected aminomethyl ester is much less polar and can often be purified by standard silica gel chromatography using less polar eluents like ethyl acetate/hexanes. The Boc group is stable to basic and nucleophilic conditions but can be easily removed with acid (e.g., trifluoroacetic acid in DCM).[18][20]
-
Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is stable to acidic conditions but cleaved by bases like piperidine.[18]
Orthogonal Protecting Group Strategy
Caption: Workflow for purification using a Boc protecting group.
Q3: How can I assess the purity of my final polar aminomethyl ester product?
A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining purity. For polar compounds, reversed-phase HPLC with an appropriate ion-pairing agent or HILIC can be used.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[21]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) and can be a good indicator of purity if the sample is free of solvents.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for removing neutral or acidic impurities from a crude polar aminomethyl ester.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Optional): If basic impurities are present, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The polar aminomethyl ester will be protonated and move into the aqueous layer. Separate the layers.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a weak base (e.g., saturated NaHCO₃ solution or solid NaHCO₃) until the pH is ~8-9. This will neutralize the protonated amine, regenerating the free base. Extract the free base back into an organic solvent (e.g., DCM or EtOAc). Repeat the extraction 2-3 times.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aminomethyl ester.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to improve the recovery of polar aminomethyl esters from silica gel.
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point is a mixture of methanol and dichloromethane. Add ~1-2% triethylamine to the solvent system and re-run the TLC to observe the effect on the Rf and spot shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM) containing 1-2% triethylamine. Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the proportion of the polar solvent (e.g., methanol), can be effective for separating compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like toluene to remove residual triethylamine, which is high-boiling.
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Buchi. (n.d.).
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- K. A. Shug, W. H. J. D. W. Li, and A. T. W. C. Chan. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Thermo Fisher Scientific. (n.d.).
- E. Lemasson, S. Bertin, P. Hennig, E. Lesellier, and C. West. (2016). Mixed-Mode Chromatography—A Review.
- Element Lab Solutions. (n.d.).
- Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
- University of Rochester, Department of Chemistry. (n.d.).
- Bio-Rad. (n.d.).
- ResearchGate. (2016).
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Important Chemistry Tips. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- Fieser, L. F. (n.d.).
-
Y. Ikushima, T. Oshima, and A. Inada. (2025). Extraction of Amino Acid Esters Using a Pillar[17]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87.
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?.
- T. P. Davis, D. M. Haddleton, and S. G. Yeates. (2007). α-(Aminomethyl)acrylate: Polymerization and spontaneous post-polymerization modification of β-amino acid ester for pH- / temperature- responsive material. Macromolecules, 40(13), 4429-4438.
- L. A. Carpino, and A. El-Faham. (2019). Amino Acid-Protecting Groups.
- S. H. Lee, Y. J. Park, J. H. Park, and W. Lee. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 358-363.
- F. Albericio, and J. M. Bofill. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- K. C. Nicolaou. (n.d.). Protecting Groups.
- Science Learning Center. (n.d.).
- Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.
- C. G. Bochet, and S. G. Ouellet. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 57(5), 242-245.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Denver, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?.
- R. W. Hay, and P. J. Morris. (1971). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1577-1581.
- A. M. Doody, S. M. Ryan, and A. B. Heise. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(7), 1297-1306.
- BOC Sciences. (n.d.).
- G. F. Pauli, B. U. Jaki, and D. C. Lankin. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221.
- S. G. Obregon, and S. G. Ouellet. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9053-9064.
- M. A. T. M. A. El-Faham, and F. Albericio. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(8), 2568.
- LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- T. T. T. Nguyen, and K. F. Jensen. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7656-7670.
- Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.
- O. R. Suárez-Castillo, M. C. Pérez-Castillo, M. A. Ramírez-García, and H. I. Meléndez-Gómez. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(2), 93-98.
- M. A. A. A. El-Saeid, and M. A. A. Al-Dosari. (2022). The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. Molecules, 27(11), 3409.
- E. Forró, and F. Fülöp. (2017). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 22(10), 1673.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. biotage.com [biotage.com]
- 14. waters.com [waters.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Tetrahydropyran Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor solubility encountered with tetrahydropyran (THP) intermediates. As many promising drug candidates incorporate the THP scaffold, overcoming solubility issues is often a critical step in advancing discovery and development programs.[1][2][3] This resource combines fundamental principles with field-proven techniques to empower you to effectively address these challenges in your own laboratory.
Understanding the "Why": The Root of THP Intermediate Solubility Problems
Tetrahydropyran itself is a colorless, volatile liquid with limited solubility in water.[4][5][6] When the THP ring is incorporated into larger, more complex drug-like molecules, its inherent hydrophobicity can contribute significantly to poor aqueous solubility. This is often exacerbated by the addition of other lipophilic functional groups intended to enhance target binding, a common practice in lead optimization.[3] The rigid, saturated ring structure of THP can also favor strong crystal lattice interactions, further hindering dissolution.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may be encountering in your experiments. Each question is followed by a detailed explanation of the underlying principles and a step-by-step guide to potential solutions.
Q1: My THP intermediate has crashed out of my aqueous buffer. What are my immediate options to get it back into solution?
This is a common and frustrating issue. The immediate goal is to redissolve the compound to allow for accurate quantification and use in downstream assays. Here are a few approaches, starting with the least disruptive:
A1.1: Gentle Heating and Sonication
For many compounds, solubility increases with temperature.[8][9]
-
Protocol:
-
Gently warm the solution in a water bath (typically starting at 37°C and incrementally increasing, but not exceeding the compound's stability limits).
-
While warming, place the sample in a sonication bath for short bursts (1-2 minutes) to provide mechanical energy to break up the precipitate.
-
Visually inspect for dissolution. Repeat if necessary, but be mindful of potential degradation with prolonged heating.
-
A1.2: The Power of Co-solvents
Adding a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[10][11][12]
-
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the nonpolar THP intermediate to dissolve.[12]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[10][12][13][14]
-
Experimental Workflow:
Caption: Workflow for using a co-solvent to redissolve a precipitate.
-
Important Considerations:
-
Start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase.
-
Be aware that high concentrations of organic solvents can be toxic to cells in biological assays and may interfere with certain analytical techniques.[11]
-
Q2: I need to prepare a stock solution of a new, poorly soluble THP intermediate. How do I determine the best solvent system?
Proactively identifying a suitable solvent system is crucial for generating reliable data. A systematic solvent screening approach is recommended.
A2.1: Systematic Solvent Screening
The principle of "like dissolves like" is a good starting point.[14][15] Since THP intermediates are often nonpolar, start with less polar organic solvents and move towards more polar systems.[14]
-
Screening Protocol:
-
Dispense a small, known amount of your solid THP intermediate into several vials (e.g., 1 mg per vial).
-
To each vial, add a different solvent from the list below, starting with a small volume (e.g., 100 µL).
-
Vortex each vial for 1-2 minutes.
-
Visually assess solubility. If the compound dissolves, it is soluble at >= 10 mg/mL. If not, add more solvent incrementally to determine the approximate solubility.
-
-
Data Summary: Solvent Selection Guide
| Solvent Class | Examples | Polarity | Best for THP Intermediates with... |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low | High lipophilicity and few polar functional groups. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | A balance of lipophilic and polar character. |
| Polar Aprotic | Acetonitrile (ACN), Acetone | Moderate | Increased number of polar functional groups (e.g., amides, esters). |
| Polar Protic | Ethanol, Methanol | High | Multiple hydrogen bond donors/acceptors. |
| Highly Polar | DMSO, DMF | High | Significant polarity and for creating concentrated stock solutions. |
-
Trustworthiness: This systematic approach ensures you don't just find a solvent, but the most appropriate solvent for your needs, balancing solubility with downstream compatibility.
Q3: My THP intermediate contains an acidic or basic functional group. Can I use pH adjustment to improve its aqueous solubility?
Absolutely. For ionizable compounds, pH modification is one of the most powerful and widely used techniques to enhance aqueous solubility.[11][16][17][18]
A3.1: The Science Behind pH Adjustment
The solubility of weak acids and bases is highly dependent on the pH of the solution.[19]
-
For a basic THP intermediate (e.g., containing an amine): Lowering the pH will protonate the basic group, forming a more soluble salt.[17][18]
-
For an acidic THP intermediate (e.g., containing a carboxylic acid): Increasing the pH will deprotonate the acidic group, forming a more soluble salt.[17][18]
-
The pKa Rule: A general guideline is that a pKa difference of at least three units between the compound and the counterion is needed for effective salt formation.[20]
-
Logical Relationship Diagram:
Caption: Impact of pH on the solubility of ionizable THP intermediates.
A3.2: Protocol for pH-Dependent Solubility Assessment
-
Prepare a slurry of your compound in a series of buffers with different pH values (e.g., pH 2.0, 4.5, 7.4, 9.0).
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation to ensure equilibrium is reached.[21]
-
Separate the solid material from the supernatant (e.g., by centrifugation or filtration).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[22][23]
-
Plot solubility as a function of pH to identify the optimal pH range for your compound.
-
Expert Insight: Be cautious of the "common ion effect," where the presence of an ion from the buffer that is also in the salt form of your drug can decrease solubility.[24] Also, be aware that while this method improves solubility in the stock solution, the compound may precipitate upon dilution into a medium with a different pH (e.g., cell culture media at pH 7.4).[11]
Q4: I'm working on a very "greasy" THP intermediate and the usual tricks aren't working. What are some more advanced strategies?
For particularly challenging compounds, more specialized techniques may be required.
A4.1: Salt Formation
If your THP intermediate is ionizable, forming a stable, solid salt is a well-established method to improve not only solubility and dissolution rate but also stability and manufacturability.[24][25][26][27]
-
Process: This involves reacting the acidic or basic THP intermediate with a suitable counterion to form a salt. Common counterions for basic compounds include hydrochloride, mesylate, and sulfate, while sodium, potassium, and calcium are common for acidic compounds.[26]
-
Benefit: Over 50% of marketed small molecule drugs are administered as salts, highlighting the effectiveness of this approach.[20][24]
A4.2: Co-crystallization
This technique involves combining the THP intermediate with a benign "coformer" molecule in the same crystal lattice.[28]
-
Mechanism: The coformer disrupts the strong self-association of the THP intermediate molecules, creating a new solid form with different physicochemical properties, including enhanced solubility.[28]
-
Advantage: This is a viable strategy for non-ionizable compounds where pH adjustment and salt formation are not options.[27]
A4.3: Use of Solubility-Enhancing Tags
In some contexts, particularly with larger molecules or protein-small molecule conjugates, a solubility-enhancing tag can be chemically linked to the THP intermediate.
-
Concept: These are typically highly soluble molecules or polypeptide tags that impart their favorable solubility characteristics to the entire conjugate.[29][30][31][32][33]
-
Application: While more common in the realm of protein expression, the principle can be adapted for complex small molecules where a temporary or permanent solubilizing group can be tolerated.[29][31]
Appendix: Standard Protocol for Aqueous Solubility Measurement
A reliable method for measuring aqueous solubility is essential for validating any enhancement strategy. The shake-flask method is a gold standard, though modern NMR-based methods offer higher throughput.[8][34]
Shake-Flask Method (Adapted from established protocols[21])
-
Preparation: Add an excess amount of the solid THP intermediate to a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand so that the undissolved solid can settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).[23]
-
Reporting: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
References
- Blesic, M., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
- Matsumura, Y. (1996). Selection of desorbing solvents for organic compounds from active carbon tubes. Industrial Health.
- PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.in.
- Al-Kassas, R., et al. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Yalkowsky, S. H., & Pinal, R. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Semantic Scholar.
- Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Zhou, P., & Wagner, G. (2010). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC - NIH.
- Karmarkar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation - ACS Publications.
- Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.
- ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?. ResearchGate.
- Kumar, L., & Bansal, A. K. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
- Chemistry LibreTexts. (2016). Factors that Affect Solubility. Chemistry LibreTexts.
- Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- ResearchGate. (2025). Physical Properties of Tetrahydropyran and Its Applications. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Cheméo.
- Kim, D., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI.
- Quora. (2018). How to detect the best solvent for specific organic compounds from its structure. Quora.
- BiologicsCorp. (n.d.). Fusion Tags Enhance The Solubility Of Expressed Proteins. BiologicsCorp.
- ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute.
- Loughran, F., & Walls, D. (2017). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Springer Nature Experiments.
- Zhou, P., & Wagner, G. (2010). Overcoming the solubility limit with solubility-enhancement tags: successful applications in biomolecular NMR studies. PubMed.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Pandya, P., et al. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Semantic Scholar.
- Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
- Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. ResearchGate.
- Loughran, F., & Walls, D. (2017). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Tetrahydropyran. PubChem.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- askIITians. (2025). How does pH affect solubility?. askIITians.
- Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- Wankhede, N. N., et al. (2015). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research.
- Jain, A., et al. (2015). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Wikipedia. (n.d.). Tetrahydropyran. Wikipedia.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Ionescu, D. G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia.
- Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Index Copernicus.
- Williams, R. O., et al. (2013). Solid-State Techniques for Improving Solubility. ResearchGate.
- Patel, B., et al. (2011). Technologies to Counter Poor Solubility Issues: A Review. RJPT.
Sources
- 1. emergentresearch.org [emergentresearch.org]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. scispace.com [scispace.com]
- 13. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How does pH affect solubility? - askIITians [askiitians.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. lifechemicals.com [lifechemicals.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 31. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 32. Overcoming the solubility limit with solubility-enhancement tags: successful applications in biomolecular NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
Technical Support Center: Amination of Tetrahydropyran-4-Carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common side reactions encountered during the amination of tetrahydropyran-4-carboxylates. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate, diagnose, and solve experimental challenges.
Section 1: Understanding the Synthetic Landscape
The conversion of a tetrahydropyran-4-carboxylate ester to its corresponding carboxamide is a crucial transformation in medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent motif in modern pharmaceuticals, valued for its favorable metabolic stability and ability to modulate physicochemical properties. While seemingly straightforward, this amination can be plagued by side reactions that compromise yield, purity, and, in the case of chiral molecules, stereochemical integrity.
Success begins with selecting the appropriate synthetic strategy. There are two primary pathways starting from the ester, each with a distinct profile of potential side reactions.
-
Direct Aminolysis: The direct reaction of the ester with an amine. This is atom-economical but often requires elevated temperatures due to the poor leaving group nature of the alkoxide, which can induce side reactions.[1][2]
-
Two-Step Acid-Coupling Route: This involves saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction using activating agents. This route offers greater control and milder conditions but introduces reagents that can generate their own byproducts.
Caption: Primary synthetic routes from a tetrahydropyran-4-carboxylate to the target carboxamide.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory, presented in a question-and-answer format.
Q1: My direct aminolysis reaction shows very low conversion, even after prolonged heating. Why is it so sluggish?
Answer: The primary obstacle in direct aminolysis is the mechanism itself: nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, and for the reaction to complete, the alkoxy group (-OR) of the ester must act as a leaving group.[2]
-
Causality: Alkoxides (like methoxide or ethoxide) are relatively strong bases, making them poor leaving groups compared to the halides or activated esters used in other acylation methods.[2] Consequently, significant thermal energy is often required to drive the equilibrium toward the more stable amide product.[1] This reaction is reversible, and high temperatures are needed to expel the alcohol byproduct.[3]
Troubleshooting Steps:
-
Increase Temperature: If your molecule is thermally stable, increasing the reaction temperature is the most direct solution. Reactions are often run at reflux in a high-boiling solvent like toluene or xylene.
-
Use a Large Excess of Amine: Using the amine as a solvent or in large excess (5-10 equivalents) can help drive the reaction forward according to Le Châtelier's principle.
-
Catalysis: While less common for simple aminolysis, Lewis acids can be used to activate the ester carbonyl, making it more electrophilic. However, this can introduce new side reactions. An alternative is to use specialized catalysts, such as ruthenium-pincer complexes, which can facilitate the reaction under neutral conditions with the liberation of H2, though this is an advanced method.[4]
-
Switch to the Two-Step Route: If high temperatures are not viable, the most reliable solution is to switch to the carboxylic acid coupling route, which uses dedicated activating agents to create an excellent leaving group.
Q2: My reaction is messy, and TLC analysis shows multiple byproducts. What are the most likely side reactions when using coupling reagents?
Answer: The two-step route involving carboxylic acid activation is highly effective but introduces coupling reagents that can be the source of byproducts. The nature of these byproducts depends on the class of reagent used.
-
Carbodiimides (e.g., DCC, EDC): These are common and cost-effective but can lead to two main side reactions.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is no longer reactive towards the amine and represents a loss of starting material.
-
Insoluble Urea Byproduct: The coupling agent is consumed to form a urea byproduct (e.g., dicyclohexylurea or DCU from DCC). DCU is notoriously insoluble in many organic solvents and can complicate purification, though its insolubility can also be exploited for removal by filtration.
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU, PyBOP): These are more modern and generally more efficient reagents, but they are not immune to side reactions.
-
Guanidinium Byproduct: A common side reaction occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This forms a stable guanidinium byproduct and consumes the amine. Preventative Measure: To mitigate this, always follow the correct order of addition: pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. A short pre-activation time (5-15 minutes) is typically sufficient.
-
Caption: Competing reaction pathways for an amine with a pre-activated acid versus the coupling reagent itself.
Q3: My starting material has a stereocenter next to the carboxylate. How do I prevent racemization during the coupling step?
Answer: This is a critical issue, particularly in pharmaceutical synthesis. Racemization during amide bond formation is a well-documented side reaction, especially when using carbodiimide reagents without additives.
-
Mechanism of Racemization: The activated carboxylic acid, particularly the O-acylisourea intermediate formed with DCC, can be deprotonated at the alpha-carbon by a base. The resulting enolate is achiral. More commonly, if the alpha-substituent is an amide (as in peptide coupling), the intermediate can cyclize to form an oxazolone, which tautomerizes to an achiral form. Subsequent ring-opening by the amine yields a racemic product.
Preventative Strategies:
-
Use Racemization-Suppressing Additives: When using carbodiimides like EDC or DCC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form a less reactive but more stable active ester, which is less prone to racemization.
-
Choose Modern Coupling Reagents: Uronium/aminium reagents based on HOBt or its derivatives (like HATU and HBTU) have built-in racemization suppression. HATU is particularly effective at minimizing loss of stereochemical integrity.[]
-
Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary (typically 2-3 equivalents).
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to warm slowly to room temperature) to reduce the rate of all reactions, including the side reactions that lead to racemization.
Q4: I am starting from tetrahydropyran-4-one via reductive amination. What are the common pitfalls of this alternative route?
Answer: While this guide focuses on amination of the carboxylate, many researchers synthesize related amino-tetrahydropyrans via reductive amination of the corresponding ketone. It's important to distinguish this pathway and its unique challenges.
-
Core Reaction: Ketone + Amine ⇌ Imine/Iminium Ion --[Reducer]--> Amine.[6]
-
Common Side Reactions:
-
Reduction of the Starting Ketone: If the reducing agent is too reactive and added too early, it can reduce the starting tetrahydropyran-4-one to tetrahydropyran-4-ol before it has a chance to form the imine. This is common with powerful reductants like sodium borohydride (NaBH₄).[7][8]
-
Over-Alkylation: If a primary amine is used, the secondary amine product can react again with another molecule of the ketone, leading to a tertiary amine byproduct.[9]
-
Hydroxylamine Formation: If the imine intermediate is over-reduced, it can lead to hydroxylamine byproducts.
-
Troubleshooting Reductive Amination:
-
Use a Selective Reducing Agent: The best solution is to use a hydride donor that is selective for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[7][10] It is mild enough not to reduce the ketone but reactive enough to reduce the imine as it forms. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential release of toxic cyanide gas during acidic workup.[6][8]
-
Control pH: The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or THF with a small amount of acetic acid. The acid catalyzes imine formation, but maintaining a mildly acidic pH (around 5-6) is crucial for stability and selective reduction.[8]
-
Employ a Two-Step (Indirect) Procedure: For primary amines where dialkylation is a major concern, it is best to form the imine first (e.g., by heating the ketone and amine in toluene with a Dean-Stark trap to remove water). Then, after the starting material is consumed, the reducing agent is added in a separate step. This provides maximum control.[8][10]
Section 3: Validated Experimental Protocols
The following protocols provide a reliable starting point for minimizing side reactions.
Protocol 1: Saponification of Methyl Tetrahydropyran-4-carboxylate
This protocol converts the stable ester to the carboxylic acid, preparing it for amide coupling.
-
Reagents & Equipment:
-
Methyl tetrahydropyran-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (3:1 v/v)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve the ester in the THF/water solvent mixture in the round-bottom flask.
-
Add the LiOH·H₂O and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting ester is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A white precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used without further purification.
-
Protocol 2: Amide Coupling via HATU
This protocol describes a robust and low-racemization risk method for coupling the carboxylic acid with an amine.
-
Reagents & Equipment:
-
Tetrahydropyran-4-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Desired amine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 15 minutes. This is the "pre-activation" step.
-
Add the amine to the reaction mixture.
-
Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Section 4: Data Summary Table
For quick reference, this table summarizes the key issues and solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) | Relevant Pathway |
| Low or No Conversion | Poor leaving group (alkoxide); Insufficient activation. | Increase temperature; Use excess amine; Switch to two-step coupling route. | Direct Aminolysis |
| N-Acylurea Byproduct | Rearrangement of O-acylisourea intermediate. | Use an additive like HOBt or Oxyma; Switch to a uronium-based reagent (HATU). | Acid Coupling (Carbodiimide) |
| Guanidinium Byproduct | Amine attacks the coupling reagent directly. | Pre-activate the acid with the coupling agent before adding the amine. | Acid Coupling (Uronium) |
| Racemization | Formation of oxazolone or enolate intermediate. | Use HATU; Add HOBt to carbodiimide reactions; Use non-nucleophilic base (DIPEA); Keep temperature low (0 °C to RT). | Acid Coupling |
| Alcohol Byproduct | Reduction of starting ketone. | Use a selective reducing agent like NaBH(OAc)₃ (STAB). | Reductive Amination |
| Di-alkylation Product | Product amine is still nucleophilic and reacts again. | Use a two-step (indirect) procedure; Control stoichiometry carefully. | Reductive Amination |
References
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.). Google Patents.
-
Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). Marine Drugs. Retrieved from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
The proposed mechanism of the formation of amides by the reaction of esters with NaAB (a) and with amines (b). (n.d.). ResearchGate. Retrieved from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2017). Request PDF. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.). Google Patents.
-
Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. Retrieved from [Link]
-
Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. (2011). Angewandte Chemie International Edition. Retrieved from [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Converting Esters to Amides: "Aminolysis". (2021). YouTube. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. (2019). La Chimica e l'Industria. Retrieved from [Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of amides from esters and amines with liberation of H2 under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Prins Cyclization for Tetrahydropyran Synthesis
Welcome to the technical support center for the Prins cyclization, a powerful and versatile reaction for the stereoselective synthesis of tetrahydropyran rings.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and achieve optimal results in your synthetic endeavors.
Introduction to the Prins Cyclization
The Prins cyclization is an acid-catalyzed reaction involving the condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde or ketone, to form a tetrahydropyran (THP) ring.[1][3] The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile.[4][5] This transformation is highly valued for its ability to construct complex cyclic ethers with excellent stereocontrol, making it a cornerstone in the synthesis of numerous natural products and pharmaceutically active molecules.[2][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the Prins cyclization and provides systematic approaches to diagnose and resolve them.
Problem 1: Low Yield of the Desired Tetrahydropyran Product
Low yields are a frequent challenge in Prins cyclizations and can arise from several factors. A logical, step-by-step approach is crucial for effective troubleshooting.
-
Potential Cause 1: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting materials (homoallylic alcohol and aldehyde) indicates an incomplete reaction.
-
Solutions:
-
Increase Catalyst Loading: The acid catalyst, whether a Lewis or Brønsted acid, is crucial for generating the oxocarbenium ion.[4][5] A gradual increase in the catalyst loading can enhance the reaction rate.
-
Elevate Reaction Temperature: While lower temperatures are often preferred for better selectivity, a modest increase in temperature can overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.[8]
-
Extend Reaction Time: Some Prins cyclizations can be slow. Monitor the reaction over a longer period to ensure it has reached completion.
-
-
-
Potential Cause 2: Competing Side Reactions
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Common side reactions include elimination to form dienes, etherification of the homoallylic alcohol, and the formation of acetals.[8][9]
-
Solutions:
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can significantly improve the selectivity towards the tetrahydropyran product.[10]
-
Select a Milder Catalyst: Strong acids can promote undesired pathways. Consider switching to a milder Lewis acid (e.g., In(OTf)₃, BiCl₃) or a Brønsted acid with a non-nucleophilic counterion.[11][12]
-
Ensure Anhydrous Conditions: The presence of water can lead to the formation of diols or other hydration byproducts.[9] Use freshly distilled solvents and dry glassware. The addition of molecular sieves can also be beneficial.[13]
-
-
-
Potential Cause 3: Substrate or Product Degradation
-
Diagnosis: If the desired product is observed initially by TLC or LC-MS but its concentration decreases over time, degradation is likely occurring.
-
Solutions:
-
Use a Buffered Workup: Quench the reaction with a buffered solution (e.g., saturated aqueous NaHCO₃) to avoid prolonged exposure of the product to acidic conditions.
-
Optimize Purification: Some tetrahydropyran products can be sensitive to silica gel. Consider using a different stationary phase (e.g., alumina) or minimizing the time the product spends on the column.
-
-
Problem 2: Poor Stereoselectivity
One of the key advantages of the Prins cyclization is its potential for high stereoselectivity.[7][14] When the desired diastereomer is not the major product, a careful evaluation of the reaction conditions is necessary.
-
Potential Cause 1: Unfavorable Transition State Geometry
-
Explanation: The stereochemical outcome of the Prins cyclization is often dictated by the chair-like transition state of the oxocarbenium ion intermediate.[14][15] Substituents on the homoallylic alcohol and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance.
-
Solutions:
-
Modify Substrate Structure: If possible, altering the steric bulk of the substituents on the reactants can influence the preferred transition state and, consequently, the stereochemical outcome.
-
Change the Catalyst: The nature of the Lewis or Brønsted acid can influence the geometry of the oxocarbenium ion and the transition state. Experiment with a range of catalysts to find one that favors the desired diastereomer.[11][16]
-
-
-
Potential Cause 2: Racemization via Oxonia-Cope Rearrangement
-
Explanation: A competing 2-oxonia-Cope rearrangement can lead to racemization or the formation of undesired constitutional isomers.[11][17][18] This process is particularly relevant when using enantiomerically enriched starting materials.
-
Solutions:
-
Lower the Reaction Temperature: The oxonia-Cope rearrangement is often reversible and temperature-dependent. Conducting the reaction at lower temperatures can suppress this side reaction.
-
Use a Terminating Nucleophile: The introduction of a nucleophile (e.g., a halide from a Lewis acid like SnCl₄ or TMSCl) can trap the oxocarbenium ion intermediate before the rearrangement can occur, leading to a 4-halotetrahydropyran.[10][12][19] This is a key feature of the halo-Prins reaction.
-
Employ a Silyl-Prins Cyclization: The use of an allylsilane as the nucleophile can accelerate the cyclization and minimize the lifetime of the oxocarbenium ion, thereby reducing the likelihood of the oxonia-Cope rearrangement.[4][17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Prins cyclization for tetrahydropyran formation?
The reaction is initiated by the activation of the aldehyde by an acid catalyst to form an oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic double bond of the homoallylic alcohol in an intramolecular fashion. The resulting carbocation is subsequently quenched by a nucleophile to yield the final tetrahydropyran product.
Caption: General mechanism of the Prins cyclization.
Q2: How do I choose the right acid catalyst for my Prins cyclization?
The choice of catalyst is critical and depends on the specific substrates and desired outcome.[20]
| Catalyst Type | Examples | Characteristics & Applications |
| Brønsted Acids | TfOH, p-TsOH, TFA | Strong proton donors, effective at generating the oxocarbenium ion. Can sometimes lead to side reactions with sensitive substrates.[1][13] |
| Lewis Acids | BF₃·OEt₂, SnCl₄, FeCl₃, In(OTf)₃, BiCl₃ | Coordinate to the carbonyl oxygen to activate it. A wide range of Lewis acids with varying strengths are available, allowing for fine-tuning of reactivity.[11][21] |
| Heterogeneous Catalysts | Zeolites, Amberlyst-15 | Solid acid catalysts that can be easily removed from the reaction mixture by filtration, simplifying purification.[8][22][23] |
Q3: What is the role of the solvent in a Prins cyclization?
The solvent can significantly impact the reaction by stabilizing or destabilizing the charged intermediates.[24]
-
Non-polar solvents (e.g., dichloromethane, DCM): Commonly used, as they are generally unreactive and solubilize most organic substrates.
-
Polar aprotic solvents (e.g., acetonitrile): Can sometimes improve reaction rates but may also compete as nucleophiles.
-
Fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP): Used as co-solvents to stabilize carbocationic intermediates, which can be beneficial for challenging cyclizations.[13]
-
Solvent-free conditions: In some cases, the reaction can be run neat, which can be advantageous from a green chemistry perspective.[19]
Q4: What is a silyl-Prins cyclization and what are its advantages?
The silyl-Prins cyclization is a variation that employs an allylsilane or vinylsilane as the alkene component.[4][12] The key advantage is the stabilization of the intermediate carbocation by the β-silicon effect, which can lead to:
-
Increased reaction rates.
-
Improved stereoselectivity.
-
Suppression of side reactions like the oxonia-Cope rearrangement. [17]
Q5: How can I achieve an enantioselective Prins cyclization?
Achieving high enantioselectivity is a significant area of research in Prins cyclizations.[4] Key strategies include:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the homoallylic alcohol can direct the facial selectivity of the cyclization.
-
Chiral Catalysts: The development of chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), has enabled highly enantioselective Prins cyclizations.[5][25] Chiral Lewis acid-catalyst systems have also been reported.[4]
Caption: A decision-making workflow for troubleshooting Prins cyclization reactions.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Prins Cyclization:
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar) is added the Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Note: This is a general protocol, and the optimal conditions (temperature, solvent, catalyst, and stoichiometry) must be determined for each specific substrate combination.
References
- Rychnovsky, S. D., & Jasti, R. (2006). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry, 71(19), 7345–7355.
- Reyes, E., Prieto, L., Uria, U., & Vicario, J. L. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31493–31508.
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.
- Gajula, B., & Kumar, P. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(44), 13135–13141.
- Marazano, C. (2004). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 8(12), 1137-1175.
- Liu, L., Kaib, P. S. J., Tap, A., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822–10825.
- Wikipedia. (2023). Prins reaction.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2021). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules, 26(16), 4933.
- Reddy, B. V. S., & Padmaja, P. (2023). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry, 12(8), e202300227.
- Stekrova, M., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
- Rychnovsky, S. D., & Jasti, R. (2006). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry, 71(19), 7345-7355.
- Martín, V. S., & Padrón, J. I. (2006). The Silylalkyne-Prins Cyclization: Stereoselective Synthesis of Tetra- and Pentasubstituted Halodihydropyrans. Organic Letters, 8(25), 5773–5776.
- Stekrova, M., et al. (2015). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.
- BenchChem. (2025).
- BenchChem. (2025).
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Prins Reaction.
- Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598–20604.
- ResearchGate. (2023).
- ResearchGate. (2023).
- Reyes, E., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7136–7146.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Rychnovsky, S. D., & Tadpetch, K. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(3), 444-447.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet.
- Reyes, E., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31493-31508.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Jasti, R., & Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 128(41), 13640–13648.
- Clarisse, D., Pelotier, B., Piva, O., & Fache, F. (2012). Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions.
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963.
- ResearchGate. (n.d.).
- Crane, E. A., & Scheidt, K. A. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Prins Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Prins reaction - Wikipedia [en.wikipedia.org]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
- 14. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 19. Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. research.abo.fi [research.abo.fi]
- 23. Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts | Sciact - научная деятельность [sciact.nioch.nsc.ru]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Synthesis of Highly Substituted Tetrahydropyrans
Welcome, researchers, to a dedicated resource for navigating the complexities of diastereoselective tetrahydropyran (THP) synthesis. The tetrahydropyran motif is a cornerstone in a multitude of biologically active natural products and pharmaceuticals, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2] This guide is structured to provide actionable insights and troubleshooting strategies, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that often arise when embarking on the synthesis of highly substituted THPs.
Q1: What are the primary synthetic strategies for constructing highly substituted tetrahydropyran rings?
There are several powerful methods for constructing THP rings, each with its own set of advantages and challenges.[3] Key strategies include:
-
Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a convergent and effective method for forming substituted THPs.[4][5]
-
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a valuable tool for THP synthesis.[6] The stereochemical outcome can often be controlled by kinetic versus thermodynamic conditions.[6]
-
Hetero-Diels-Alder Cycloadditions: This [4+2] cycloaddition reaction provides a powerful means to construct the THP ring with good stereocontrol.[7]
-
Ring-Closing Metathesis (RCM): Olefin metathesis has become an indispensable tool for forming a wide range of cyclic structures, including THPs.[6]
-
Intramolecular Radical Cyclizations: These reactions offer excellent functional group tolerance and are effective for constructing five- and six-membered rings.[6]
Q2: How does the substrate's structure influence the diastereoselectivity of the cyclization?
The steric and electronic properties of the starting materials play a pivotal role in determining the stereochemical outcome. For instance, in Prins cyclizations, the geometry of the homoallylic alcohol can directly influence the stereochemistry of the resulting THP.[8] The size of substituents can also dictate the preferred conformation of the transition state, thereby influencing the diastereoselectivity.[5]
Q3: What role does the catalyst play in controlling diastereoselectivity?
The choice of catalyst is critical. In acid-catalyzed reactions like the Prins cyclization, different Lewis or Brønsted acids can favor different transition states, leading to varying diastereomeric ratios.[8][9] For instance, indium(III) chloride is known to mediate highly diastereoselective cyclizations.[9] In other strategies, such as asymmetric hetero-Diels-Alder reactions, chiral catalysts are employed to induce high levels of enantioselectivity and diastereoselectivity.[7]
Q4: Can reaction conditions like temperature and solvent significantly impact the outcome?
Absolutely. Temperature can be a deciding factor between kinetic and thermodynamic control. Lowering the reaction temperature often enhances diastereoselectivity by favoring the more stable transition state.[8][10] The polarity and coordinating ability of the solvent can also influence the stability of reaction intermediates and transition states, thereby affecting the stereochemical outcome.[8]
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of highly substituted tetrahydropyrans.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
A common challenge is obtaining a mixture of diastereomers, which can complicate purification and reduce the overall yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Sub-optimal Catalyst | The Lewis or Brønsted acid may not be effectively differentiating between the diastereomeric transition states. | Screen a variety of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) or Brønsted acids (e.g., MeSO₃H, p-TsOH).[8][9][11] The optimal catalyst is often substrate-dependent. |
| Incorrect Reaction Temperature | Higher temperatures can lead to an equilibrium of diastereomers, eroding the selectivity achieved under kinetic control. | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).[8][10] This often favors the formation of the thermodynamically more stable transition state. |
| Inappropriate Solvent | The solvent can influence the conformation of the substrate and the stability of the transition state. | Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, diethyl ether).[8][12] |
| Substrate Geometry | The stereochemistry of the starting material, such as the cis or trans geometry of a double bond, can directly impact the product's stereochemistry. | Ensure the geometric purity of your starting materials. If possible, synthesize and test both geometric isomers to understand their influence on the cyclization.[8] |
Experimental Protocol: Optimizing Diastereoselectivity via Temperature Screening
-
Setup: In separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve your substrate in the chosen solvent.
-
Temperature Control: Cool each flask to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Reaction Initiation: Add the catalyst to each flask. Ensure all other parameters (concentrations, catalyst loading) remain constant.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Analysis: Once the reactions are complete, quench them appropriately and perform a standard work-up. Analyze the crude product from each reaction by ¹H NMR or Gas Chromatography (GC) to determine the diastereomeric ratio.
-
Optimization: Identify the temperature that provides the highest diastereoselectivity.
Caption: Workflow for troubleshooting low diastereoselectivity.
Issue 2: Formation of Undesired Side Products
The presence of unexpected side products can significantly reduce the yield of the desired tetrahydropyran and complicate purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reactive Intermediates | Highly reactive intermediates, such as oxocarbenium ions in Prins cyclizations, can undergo side reactions if not efficiently trapped.[13] | Employ trapping agents or modify the reaction conditions to favor the desired cyclization pathway. For example, a Mukaiyama aldol-Prins reaction can be used to trap the intermediate.[8] |
| Harsh Reaction Conditions | Strong acids or high temperatures can lead to elimination, rearrangement, or decomposition of the starting material or product. | Utilize milder catalysts or reaction conditions. For instance, phosphomolybdic acid in water has been used for diastereoselective synthesis at room temperature.[8] |
| Competitive Reaction Pathways | Depending on the substrate, alternative cyclization pathways may be accessible, leading to the formation of other ring systems (e.g., tetrahydrofurans).[14] | The choice of catalyst and reaction conditions can often be tuned to favor the desired 6-endo cyclization for THP formation over the 5-exo cyclization for THF formation.[14] |
Experimental Protocol: Minimizing Side Products with Milder Catalysis
-
Catalyst Selection: Choose a milder Lewis or Brønsted acid catalyst based on literature precedents for similar transformations.
-
Reaction Setup: In a clean, dry flask, dissolve the substrate in a suitable solvent under an inert atmosphere.
-
Catalyst Addition: Add the milder catalyst, often in catalytic amounts.
-
Monitoring: Closely monitor the reaction at room temperature or slightly elevated temperatures.
-
Analysis: Upon completion, analyze the crude reaction mixture for the presence of side products and compare the result to the reaction run under harsher conditions.
Caption: Competing reaction pathways from a common intermediate.
References
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 2014 , 12, 3323-3335. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 2017 , 15(8), 249. [Link]
-
ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ChemInform, 2014 , 45(33). [Link]
-
Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006 , 2006(9), 2045-2053. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 2002 , 4(25), 4527–4529. [Link]
-
Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 2014 , 53(48), 13244-13248. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 2005 , 61(48), 11371-11403. [Link]
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 2011 , 76(23), 9567–9579. [Link]
-
Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 2018 , 16(11), 421. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 2021 , 17, 1085–1165. [Link]
-
Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy. Organic Letters, 2006 , 8(20), 4649-52. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ChemInform, 2003 , 34(17). [Link]
-
Ambruticins: tetrahydropyran ring formation and total synthesis. Natural Product Reports, 2021 , 38(9), 1636-1654. [Link]
-
Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 2002 , 4(25), 4527-9. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Publications. [Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 2020 , 10(1), 114. [Link]
-
Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Chemistry Portal. [Link]
-
Tetrahydropyran. Wikipedia. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]
Preventing ester hydrolysis during functional group manipulation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the integrity of an ester functional group during a multi-step synthesis can be a significant challenge. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to prevent unwanted ester hydrolysis during various functional group manipulations.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during synthesis?
A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction, essentially the reverse of Fischer esterification, can be catalyzed by both acids and bases.[1][2][3] During a synthetic sequence, unintended hydrolysis leads to the formation of impurities, reduces the yield of the desired product, and complicates purification processes. The presence of aqueous reagents during reaction workups is a common step where unintentional hydrolysis can occur.[4]
Q2: Under what conditions is my ester most likely to hydrolyze?
A2: Esters are susceptible to hydrolysis under both acidic and basic aqueous conditions.
-
Acid-Catalyzed Hydrolysis : This is an equilibrium-driven process, typically requiring heat and an excess of water to proceed to a significant extent.[2][3] The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Promoted Hydrolysis (Saponification) : This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt.[2][5][6] This carboxylate is no longer electrophilic enough to react with the alcohol by-product.[2] Saponification can occur even at room temperature and is often faster than acid-catalyzed hydrolysis.[7]
Q3: How can I tell if my ester has hydrolyzed during my reaction or workup?
A3: The primary indicators of ester hydrolysis are a lower than expected yield of your ester product and the presence of the corresponding carboxylic acid and/or alcohol starting materials in your crude product mixture.[4] This can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf) corresponding to the carboxylic acid.
-
NMR Spectroscopy: The presence of a broad singlet for the carboxylic acid proton (~10-13 ppm in ¹H NMR) and characteristic shifts for the parent carboxylic acid in the ¹³C NMR spectrum.[4]
-
IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.[4]
Troubleshooting Guides: Navigating Common Synthetic Scenarios
This section provides troubleshooting advice for specific functional group manipulations where ester stability is a concern.
Scenario 1: Reduction of another functional group in the presence of an ester.
Problem: "I am trying to reduce a ketone to a secondary alcohol using a hydride reagent, but my ester is also being reduced."
Root Cause Analysis: The choice of hydride reagent is critical. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that will readily reduce esters, amides, and carboxylic acids in addition to aldehydes and ketones.[8][9][10][11] Sodium borohydride (NaBH₄), on the other hand, is a milder reagent and is generally selective for aldehydes and ketones, leaving esters intact under typical conditions.[8][9][12][13][14]
Solution & Protocol:
Recommendation: Use sodium borohydride (NaBH₄) for the selective reduction of aldehydes and ketones in the presence of an ester.
Detailed Protocol: Selective Ketone Reduction
-
Dissolution: Dissolve the ester-containing ketone in a suitable protic solvent, such as methanol or ethanol, at 0 °C (ice bath).
-
Reagent Addition: Slowly add NaBH₄ (typically 1.1 to 1.5 equivalents) portion-wise to the solution. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Summary: Hydride Reagent Selectivity
| Reagent | Aldehydes/Ketones | Esters | Carboxylic Acids | Amides |
| LiAlH₄ | Yes | Yes | Yes | Yes |
| NaBH₄ | Yes | No (or very slow)[9][15] | No | No |
| DIBAL-H | Yes | Yes (to aldehyde at low temp)[14] | Yes | Yes |
This table provides a general overview; specific substrate and reaction conditions can influence reactivity.
Troubleshooting Diagram: Choosing a Reducing Agent
Caption: Decision tree for selecting an appropriate reducing agent.
Scenario 2: Performing a reaction under basic conditions.
Problem: "I need to deprotonate a carbon alpha to a nitrile, but my ester is saponifying under the basic conditions."
Root Cause Analysis: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even alkoxides in the presence of water can readily hydrolyze esters.[6] The choice of base, solvent, and temperature are critical factors in preventing this side reaction.
Solution & Protocol:
Recommendation: Use a non-nucleophilic, sterically hindered base in an anhydrous aprotic solvent at low temperatures. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are excellent choices.
Detailed Protocol: α-Deprotonation without Saponification
-
Setup: Assemble an oven-dried, three-neck flask equipped with a nitrogen inlet, a dropping funnel, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by the ester-containing nitrile. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of LDA or LiHMDS (typically 1.05 equivalents) in THF dropwise to the cooled solution. A color change often indicates enolate formation.
-
Reaction: Stir the reaction mixture at -78 °C for the required time (e.g., 30-60 minutes) before adding your electrophile.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup.
Scenario 3: Protecting the Ester Group.
Problem: "My planned synthetic route involves harsh acidic or basic conditions that are incompatible with my simple methyl or ethyl ester. How can I protect it?"
Root Cause Analysis: When reaction conditions are too harsh for a standard ester, a more robust protecting group is required. The ideal protecting group is easy to install, stable to the reaction conditions, and can be removed selectively in high yield under mild conditions.[16]
Solution: Orthogonal Protecting Group Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[16][17][18][19][20] For esters, this often means choosing a group that is cleaved under conditions that leave other functional groups in the molecule untouched.
Common Ester Protecting Groups and Their Cleavage Conditions
| Protecting Group | Structure | Stable To | Cleavage Conditions |
| Methyl/Ethyl Ester | -CO₂Me / -CO₂Et | Mild acid/base, Hydrogenation | Strong Acid/Base (hydrolysis)[21] |
| tert-Butyl Ester | -CO₂tBu | Base, Hydrogenolysis | Acid (e.g., TFA, HCl)[19][21] |
| Benzyl Ester | -CO₂Bn | Acid, Base | Catalytic Hydrogenation (H₂, Pd/C)[21][22] |
| Silyl Ester (e.g., TBDMS) | -CO₂Si(tBu)Me₂ | Mild conditions | Fluoride source (e.g., TBAF)[21] |
Workflow for Choosing an Ester Protecting Group
Caption: Decision workflow for selecting a suitable ester protecting group.
Conclusion
Preventing unwanted ester hydrolysis is a matter of strategic planning. By understanding the mechanisms of hydrolysis and carefully selecting reagents, reaction conditions, and, when necessary, appropriate protecting groups, researchers can successfully navigate complex synthetic pathways while preserving the integrity of the ester functionality. This guide provides a foundational framework for troubleshooting and optimizing your experimental design.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
-
University of Wisconsin. Protecting Groups. [Link]
-
MDPI. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Solubility of Things. Functional Group Interconversions. [Link]
-
Quora. (2014, March 29). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?[Link]
-
University of Calgary. Ch17: Protecting groups. [Link]
-
University of York. Oxidation of Ester Lubricants. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
ACS Publications. (2018, September 4). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. [Link]
-
Reddit. (2018, October 27). LiAlH4 vs. NaBH4 as a reducing agent. [Link]
-
YouTube. (2014, September 24). Why is LiAlH4 Stronger at Reducing than NaBH4? - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]
-
ACS Publications. (2020, November 23). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. [Link]
-
Oxford Academic. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]
-
ResearchGate. (2025, August 6). Catalytic Hydrogenation of Esters to Alcohols. [Link]
-
GeeksforGeeks. (2025, July 23). Reaction of Esters. [Link]
-
Interchim. Functional groups in (bio)chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
PMC - NIH. (2020, November 23). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. Protective Groups [organic-chemistry.org]
- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. media.neliti.com [media.neliti.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrahydropyran Ring Formation
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a common structural motif in a vast array of biologically active natural products.[1][2][3] Its synthesis, however, is often plagued by challenges, including low conversion rates, poor diastereoselectivity, and the formation of undesired byproducts. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers, chemists, and drug development professionals navigate the complexities of THP ring formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common issues encountered during THP synthesis in a practical question-and-answer format.
Q1: My acid-catalyzed cyclization is giving a low yield and a complex mixture of byproducts. What's going on?
A: This is a frequent issue stemming from the high reactivity of the carbocation intermediates generated under acidic conditions. Strong Brønsted acids (like H₂SO₄ or HCl) can promote a cascade of undesired side reactions, including elimination to form dienes, skeletal rearrangements, or polymerization, particularly with sensitive substrates.[4][5] The reaction may also be reversible, leading to an unfavorable equilibrium.
Core Problem: The catalyst is likely too harsh, or the reaction conditions are promoting side reactions over the desired intramolecular cyclization.
Troubleshooting Steps:
-
Switch to a Milder Acid Catalyst: The most effective first step is often to reduce the acidity of the catalyst. This provides enough activation for cyclization while minimizing side reactions.
-
Pyridinium p-toluenesulfonate (PPTS): An excellent choice for acid-sensitive substrates. It provides a slow, controlled release of protons.[6]
-
Lewis Acids: Catalysts like bismuth triflate (Bi(OTf)₃), scandium triflate (Sc(OTf)₃), or indium trichloride (InCl₃) are highly effective and often show greater chemoselectivity than Brønsted acids.[7][8][9]
-
Heterogeneous Catalysts: Solid-supported acids such as Amberlyst® 15, zeolite H-beta, or silica-supported perchloric acid simplify purification (catalyst is filtered off) and can offer unique selectivity under solvent-free conditions.[4][7][10]
-
-
Optimize Reaction Temperature: Many side reactions have higher activation energies than the desired cyclization.
-
Lower the temperature: Running the reaction at 0 °C or even lower can significantly suppress decomposition and improve selectivity.[11]
-
Gentle heating: If the reaction is sluggish at room temperature, gentle heating may be required, but this should be done cautiously while monitoring for byproduct formation.
-
-
Control for Water: If water is a byproduct of the reaction (e.g., in a Prins cyclization), its removal can drive the reaction to completion.
-
Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.
-
-
Solvent Selection: The solvent can influence the stability of intermediates.
Q2: I'm attempting an intramolecular epoxide ring opening, but I'm getting the 5-membered tetrahydrofuran (THF) ring instead of the desired 6-membered THP ring. How do I promote 6-endo cyclization?
A: This is a classic regioselectivity challenge governed by Baldwin's Rules for ring closure. The 5-exo-tet cyclization to form a THF ring is almost always kinetically favored over the 6-endo-tet pathway required for THP formation.[1][13] To achieve the desired outcome, the reaction conditions must be engineered to overcome this inherent kinetic preference.
Core Problem: The 6-endo transition state is sterically or electronically disfavored compared to the 5-exo alternative.
Troubleshooting Steps:
-
Substrate-Controlled Strategies: Modify the substrate to intrinsically favor the 6-endo pathway.
-
Stereochemistry: The relative stereochemistry of the epoxy alcohol is critical. Trans-substituted epoxides are generally more disposed to 6-endo cyclization than their cis-counterparts, which can suffer from steric clashes in the required transition state.[1]
-
Introduce π-Systems: Placing a vinyl, styryl, or alkynyl group adjacent to the epoxide can stabilize the developing partial positive charge in the 6-endo transition state through conjugation, tipping the balance in favor of THP formation.[1][13]
-
Bulky Substituents: Strategic placement of bulky groups can sterically hinder the 5-exo approach, making the 6-endo pathway more accessible by comparison.
-
-
Reagent-Controlled Strategies: Use catalysts that actively direct the reaction toward the 6-membered ring.
-
Transition Metal Catalysis: This is a powerful strategy for vinyl epoxides. Palladium or rhodium catalysts can form a π-allyl intermediate that is exclusively trapped by the nucleophile at the distal position, leading only to the THP product.[1][14]
-
Directing Groups: Installing a directing group, such as a silyl ether, can pre-organize the substrate in a conformation conducive to 6-endo cyclization under specific conditions (e.g., mildly basic).[1]
-
Cobalt Catalysis: Cobalt complexes can be used with alkynyl epoxides (Nicholas reaction), where the bulky metal complex on the alkyne sterically promotes the 6-endo closure with excellent selectivity.[1]
-
Visual Guide: Competing Cyclization Pathways
Caption: Kinetic (5-exo) vs. thermodynamic (6-endo) pathways in epoxide cyclization.
Q3: My transition-metal-catalyzed hydroalkoxylation is sluggish or fails completely. What are the likely causes?
A: Transition-metal-catalyzed reactions are powerful but sensitive. Failure often points to issues with the catalyst's activity, the choice of ligand, or the purity of the reagents.[14][15]
Core Problem: The active catalytic species is not forming or is being deactivated.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The performance is highly dependent on the metal-ligand combination.
-
Palladium: Widely used for oxidative Heck and hydroalkoxylation reactions. Ligands like DPPF or PyrOx are common.[16][17][18]
-
Platinum, Gold, Cobalt: These metals also catalyze intramolecular hydroalkoxylation of olefins and should be considered.[8]
-
Screening: If possible, run small-scale parallel reactions with different catalysts and ligands to identify the optimal system for your specific substrate.
-
-
Ensure Reagent and Solvent Purity: Catalysts can be poisoned by impurities.
-
Dry Solvents: Use freshly distilled or anhydrous grade solvents. Water can hydrolyze catalysts and intermediates.
-
Degas Solvents: Remove dissolved oxygen by sparging with argon or nitrogen, as oxygen can oxidize and deactivate many catalysts, especially those in a low oxidation state.
-
Purify Substrate: Ensure your starting material is free from contaminants from previous steps (e.g., trace acid, base, or sulfur compounds).
-
-
Check Additives and Co-Catalysts: Many reactions require specific additives to function.
-
Solvent Effects: The solvent can dramatically influence reaction rates and selectivity.[12]
-
Polarity: Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). In one study, switching from THF to a DME/HMPA mixture significantly improved selectivity.[19]
-
Visual Guide: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Q4: How does substrate stereochemistry impact the success of my THP ring formation?
A: Stereochemistry is paramount. The relative orientation of the reacting groups (the nucleophilic alcohol and the electrophilic center) in the transition state dictates the activation energy of the cyclization. An unfavorable steric interaction can easily shut down a reaction pathway.
Core Problem: The substrate cannot easily adopt the low-energy, chair-like transition state required for cyclization.
Key Considerations:
-
Chair-like Transition State: Most THP ring formations proceed through a low-energy, chair-like transition state where bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. If the substrate's stereochemistry forces a large group into an axial position, the energy of this transition state will be high, and the reaction rate will be low.[1]
-
Anomeric Effects: In reactions proceeding via an oxocarbenium ion, the anomeric effect plays a role in stabilizing the intermediate and influencing the stereochemical outcome of the subsequent nucleophilic attack.
-
Stereoelectronic Effects: The alignment of orbitals is crucial. For a successful ring closure, the nucleophile's highest occupied molecular orbital (HOMO) must be able to effectively overlap with the electrophile's lowest unoccupied molecular orbital (LUMO).[20] Incorrect stereochemistry can prevent this optimal alignment, leading to low conversion rates.
Troubleshooting Steps:
-
Molecular Modeling: Before synthesis, use molecular modeling software to analyze the accessible low-energy conformations of your substrate and the likely transition states. This can often predict whether a planned cyclization is feasible.
-
Invert a Stereocenter: If a specific stereocenter is suspected of causing steric hindrance, consider strategies to invert it (e.g., via a Mitsunobu reaction on a precursor alcohol) to enable a more favorable transition state geometry.
-
Change the Reaction Mechanism: If the substrate's stereochemistry is fixed and unfavorable for one type of cyclization (e.g., an acid-catalyzed SN2-type reaction), switch to a mechanism that may be less sensitive to that specific stereochemical arrangement, such as a radical cyclization or a ring-closing metathesis approach.[21][22]
Key Methodologies & Protocols
Protocol 1: General Procedure for Mild Acid-Catalyzed Cyclization using PPTS
This protocol is suitable for substrates that are sensitive to stronger acids.
-
Preparation: Dissolve the hydroxy-alkene substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature (or 0 °C for very sensitive substrates).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to days.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Lewis Acid Catalyst
-
Setup: In parallel vials, add your substrate (1.0 equiv, e.g., 25 mg) and a stir bar to each.
-
Solvent: Add anhydrous solvent (e.g., 0.5 mL DCM) to each vial under an inert atmosphere.
-
Catalyst Addition: To each vial, add a different Lewis acid catalyst (0.1 equiv). Example catalysts to screen include: Sc(OTf)₃, Yb(OTf)₃, InCl₃, Bi(OTf)₃, TMSOTf.
-
Reaction: Stir all vials at room temperature.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench with a drop of triethylamine, and analyze by LC-MS or ¹H NMR to determine the conversion rate and identify the most promising catalyst for scale-up.
Reference Data
Table 1: Comparison of Common Acid Catalysts for THP Formation
| Catalyst | Type | Common Use Cases & Remarks |
| p-Toluenesulfonic Acid (PTSA) | Brønsted | Standard, strong acid. Effective but can cause side reactions with sensitive substrates.[6][23] |
| Pyridinium p-toluenesulfonate (PPTS) | Brønsted | Mild, buffered acid source. Ideal for acid-labile functional groups.[6] |
| Triflic Acid (TfOH) | Brønsted | Very strong acid. Used in low catalytic amounts, often with HFIP as a mediator.[5] |
| Scandium Triflate (Sc(OTf)₃) | Lewis | Highly effective, water-tolerant Lewis acid for various cyclizations, including Prins.[9] |
| Bismuth Triflate (Bi(OTf)₃) | Lewis | Relatively non-toxic, air-insensitive, and efficient catalyst.[7] |
| Amberlyst® 15 | Heterogeneous | Polymeric resin, allows for easy removal by filtration. Good for Prins-Ritter reactions.[4] |
Table 2: General Solvent Effects on Cyclization Selectivity
| Solvent Polarity | Typical Solvents | Influence on Mechanism & Selectivity |
| Non-polar | Toluene, Hexane, Trichloroethylene | Often favors concerted or SN2-type pathways. Can enhance stereoselectivity.[12] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | General-purpose solvents, widely used. THF can sometimes coordinate to Lewis acids. |
| Polar Aprotic (High Dielectric) | DMF, Acetonitrile | Can favor SN1-type pathways by stabilizing charged intermediates. May reduce selectivity.[12] |
| Polar Protic | Methanol, Ethanol | Can act as a competing nucleophile, leading to solvent-adduct byproducts. Generally avoided unless part of the reaction design. |
References
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180–187. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
-
Kendale, J. C., Valentin, E. M., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(17), 4642–4645. [Link]
-
Scilit. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Scilit. [Link]
-
ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]
-
Bowen, J. I., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(34), 7329-7341. [Link]
-
Bowen, J. I., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(28), 6246-6250. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. . [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. . [Link]
-
Ciriminna, R., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 2185–2193. [Link]
-
Lee, H., & Kim, D. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Bulletin of the Korean Chemical Society, 33(2), 483-484. [Link]
-
Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323-3335. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
Balijapalli, U., et al. (2017). Initial solvent effect studies for synthesis of tetrahydropyridines with 10 mol% catalyst. ResearchGate. [Link]
-
RSC Advances. (n.d.). A short review on the protection of the hydroxyl group. . [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]
-
Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(17), 6413-6424. [Link]
-
Reddy, T. R., & Ghorai, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085–1203. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. . [Link]
-
Ball, M., et al. (2021). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 23(2), 488-492. [Link]
-
Lee, D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 203. [Link]
-
Reddy, T. R., & Ghorai, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085–1203. [Link]
-
YouTube. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Brutiu, B. R., et al. (2020). Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. Monatshefte für Chemie - Chemical Monthly, 151(1), 121-125. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ResearchGate. [Link]
-
Ananikov, V. P., et al. (2018). Advances and Challenges in Development of Transition Metal Catalysts for Heterogeneous Hydrogenation of Organic Compounds. Current Organocatalysis, 5(2), 82-100. [Link]
-
Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323-3335. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]
-
Afonso, A. R., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 113. [Link]
-
Peters, R. J. (2010). Stereoelectronic effects on (di)terpene synthase product outcome. Natural Product Reports, 27(11), 1521–1530. [Link]
-
MacNair, A. J., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(18), 10148-10206. [Link]
-
ResearchGate. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]
Sources
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Advances and Challenges in Development of Transition Metal Catalysts for Heterogeneous Hydrogenation of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoelectronic effects on (di)terpene synthase product outcome†‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
Stability issues of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate in storage
Welcome to the technical support center for Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a key building block in medicinal chemistry, valued for its constrained tetrahydropyran (THP) scaffold, which can enhance metabolic stability and provide desirable physicochemical properties in drug candidates.[1] However, the presence of a primary amine and a methyl ester functional group introduces potential stability challenges that must be carefully managed. This guide will delve into the potential degradation pathways, recommended storage conditions, and troubleshooting strategies for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its two main functional groups: the primary amine and the methyl ester. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide.[2] The methyl ester is prone to hydrolysis, especially under acidic or basic conditions.[3][4][5][6] Additionally, while the tetrahydropyran ring is generally stable, it can undergo oxidative degradation under certain conditions.[7][8]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[9] Storage at 2-8°C is recommended. Inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation of the primary amine.[10]
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis of the methyl ester. If you must store it in solution, use an anhydrous, aprotic solvent and store at low temperatures. Avoid aqueous solutions and protic solvents.
Q4: How can I detect degradation in my sample?
A4: Degradation can be detected by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): Appearance of new spots.
-
High-Performance Liquid Chromatography (HPLC): Appearance of new peaks or a decrease in the main peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals corresponding to degradation products.
Q5: What are the likely degradation products?
A5: The likely degradation products include:
-
Hydrolysis product: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, formed from the hydrolysis of the methyl ester.
-
Oxidation product: Formation of an N-oxide or other oxidative degradation products of the primary amine.
-
Ring-opened products: Under harsh oxidative conditions, the tetrahydropyran ring could potentially open.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent analytical results (e.g., decreasing peak area in HPLC over time) | Degradation of the compound in solution or during sample preparation. | 1. Prepare fresh solutions for each experiment. 2. Use anhydrous, aprotic solvents if possible. 3. Minimize the time the compound is in solution before analysis. 4. Perform a forced degradation study to identify potential degradants and ensure your analytical method is stability-indicating.[11][12][13][14] |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC | Likely hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Confirm the identity of the new species by LC-MS. The mass should correspond to the carboxylic acid. 2. Strictly avoid exposure to water, acids, and bases during storage and handling. 3. If the compound will be used in aqueous conditions, be aware of the potential for hydrolysis and monitor its rate. |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Potential oxidation of the primary amine.[15] | 1. Store the solid under an inert atmosphere (argon or nitrogen). 2. Protect from light. 3. If discoloration is observed, re-analyze the purity of the material before use. |
| Formation of a precipitate in solution | Could be due to salt formation (e.g., with atmospheric CO2) or poor solubility of a degradation product. | 1. If working with the free base, minimize exposure to air. 2. Ensure the chosen solvent is appropriate and the concentration is not too high. 3. Analyze the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a molecule and for developing a stability-indicating analytical method.[13][14]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC and LC-MS to identify and quantify any degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. data.epo.org [data.epo.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. ncert.nic.in [ncert.nic.in]
Technical Support Center: Refinement of Workup Procedures for Removing Synthesis Byproducts
Welcome to the Technical Support Center dedicated to the art and science of purifying synthetic compounds. In the world of chemical synthesis, the desired product is rarely isolated in a pure form directly from the reaction mixture. Instead, it is often accompanied by a host of unwelcome guests: unreacted starting materials, reagents, catalysts, and various byproducts from side reactions.[1][2][3] The success of a synthesis is therefore not only measured by the yield of the desired product but also by its purity.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup. Here, you will find a collection of troubleshooting guides and frequently asked questions (FAQs) formatted to provide direct, actionable advice for refining your purification strategies. We will delve into the causality behind experimental choices, offering insights grounded in chemical principles to empower you to make informed decisions at the bench.
Section 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of post-reaction workup, leveraging the differential solubility of compounds in two immiscible liquid phases to effect separation.[4][5] It is a powerful technique for removing a wide range of impurities, from inorganic salts to organic byproducts with differing polarities.
Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction
Q1: How do I choose the appropriate organic solvent for my extraction?
A1: The ideal extraction solvent should be immiscible with the reaction solvent (usually water), have a high affinity for your target compound, and a low affinity for the impurities you wish to remove.[4][6] Key selection criteria include:
-
Polarity Matching: The polarity of the extraction solvent should ideally match that of the analyte to maximize the distribution coefficient (KD).[4]
-
Immiscibility: The solvent must form a distinct layer with the initial solvent. Common choices for extracting from aqueous solutions include diethyl ether, ethyl acetate, and dichloromethane.[7]
-
Volatility: A lower boiling point simplifies solvent removal after extraction.[6]
-
Inertness: The solvent should not react with your compound of interest.
Q2: What is the purpose of a brine wash?
A2: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) is used to remove residual water from the organic layer.[8][9] The high salt concentration in the brine reduces the solubility of water in the organic phase. It also helps to break up emulsions.[10][11]
Q3: How can I effectively remove highly polar starting materials from a non-polar product?
A3: A simple and effective method is to wash the organic solution containing your non-polar product with water or brine.[1] The highly polar starting materials will preferentially partition into the aqueous phase. Alternatively, passing the mixture through a short plug of silica gel can retain the polar impurities, allowing the non-polar product to elute.[1][12]
Troubleshooting Guide - Liquid-Liquid Extraction
Issue 1: An emulsion has formed, and the layers are not separating.
Explanation: Emulsions are dispersions of one liquid in another, often stabilized by surfactant-like molecules present in the reaction mixture.[13][14] Vigorous shaking is a common cause.[13]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[11][14]
-
Gentle Swirling: Instead of shaking, gently swirl the separatory funnel to minimize emulsion formation.[13]
-
Salting Out: Add a saturated solution of sodium chloride (brine).[10][11][13][14] This increases the ionic strength of the aqueous layer, which can disrupt the emulsion.[13]
-
Filtration: Filter the mixture through a plug of glass wool or Celite.[10][13]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[13][15]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and break the emulsion.[13][15]
Issue 2: I'm not sure which layer is the organic and which is the aqueous.
Explanation: The relative positions of the organic and aqueous layers depend on their densities. Chlorinated solvents like dichloromethane and chloroform are generally denser than water, while solvents like diethyl ether and ethyl acetate are less dense.
Solutions:
-
The "Drop Test": Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[11]
-
Consult a Density Table: Refer to a table of solvent densities to predict which layer will be on the top or bottom.
Issue 3: A solid has precipitated at the interface between the two layers.
Explanation: This can occur if a compound in the mixture is not fully soluble in either the organic or aqueous phase.
Solutions:
-
Add More Solvent: Try adding more of either the organic or aqueous solvent to dissolve the precipitate.
-
Filtration: If the solid persists, you may need to filter the entire mixture to remove the insoluble material before proceeding with the separation of the liquid layers. It may be possible to separate the layers as best as possible and then filter the interface material separately.[11]
Workflow Diagram: Troubleshooting Emulsion Formation
Caption: A stepwise guide to resolving emulsions in liquid-liquid extraction.
Section 2: Acid-Base Extraction
A powerful subset of liquid-liquid extraction, this technique separates acidic, basic, and neutral compounds based on their ability to form water-soluble salts.[7][16][17] By manipulating the pH of the aqueous phase, one can selectively move acidic or basic compounds from the organic layer to the aqueous layer.[16][18]
Frequently Asked Questions (FAQs) - Acid-Base Extraction
Q1: What is the fundamental principle of acid-base extraction?
A1: The core principle is that ionic salts are generally soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[7][16] By reacting an acidic or basic organic compound with a base or an acid, respectively, a water-soluble salt is formed, which can then be extracted into the aqueous phase.[16][18]
Q2: How do I choose the right aqueous solution for my extraction?
A2: The choice depends on the pKa of the acidic or basic compound you want to separate.
-
To extract a carboxylic acid (pKa ~4-5): A weak base like sodium bicarbonate (NaHCO₃) is sufficient.[18]
-
To extract a phenol (pKa ~10): A stronger base like sodium hydroxide (NaOH) is required.[19]
-
To extract an amine (basic): An acid like dilute hydrochloric acid (HCl) is used.[17][18]
Q3: Can I separate a mixture of a carboxylic acid and a phenol using acid-base extraction?
A3: Yes. First, extract with a weak base like sodium bicarbonate. This will deprotonate the more acidic carboxylic acid, forming its water-soluble salt, while leaving the less acidic phenol in the organic layer. Subsequently, the organic layer can be extracted with a strong base like sodium hydroxide to remove the phenol.[19]
Troubleshooting Guide - Acid-Base Extraction
Issue 1: After adding acid to the aqueous extract, my acidic product did not precipitate.
Explanation: This could be due to several reasons: the concentration of your product is too low, it has some solubility in the acidic aqueous solution, or it has "oiled out" instead of crystallizing.
Solutions:
-
Back-Extraction: If no solid forms, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate) to recover your neutral acidic compound.[18]
-
Cooling: Ensure the aqueous solution is cooled in an ice bath before and during acidification, as the neutralization reaction can be exothermic, potentially increasing the solubility of your product.[18]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[2][20]
Issue 2: I am performing an extraction with sodium bicarbonate and see vigorous gas evolution.
Explanation: This is expected. Sodium bicarbonate reacts with acidic compounds to produce carbonic acid, which is unstable and decomposes to carbon dioxide gas and water.
Solution:
-
Vent Frequently: When shaking the separatory funnel, be sure to invert it and open the stopcock frequently (pointing away from you and others in a fume hood) to release the pressure buildup from the CO₂ gas.[8][21]
Protocol: Separation of a Three-Component Mixture (Acid, Base, Neutral)
-
Dissolution: Dissolve the mixture of the acidic, basic, and neutral compounds in an appropriate organic solvent (e.g., diethyl ether).
-
Extraction of the Base: Transfer the solution to a separatory funnel and extract with a dilute acid (e.g., 1 M HCl). Repeat the extraction twice. Combine the aqueous layers; this contains the protonated basic compound.
-
Extraction of the Acid: Wash the remaining organic layer with a dilute base (e.g., 1 M NaOH). Repeat the extraction twice. Combine the aqueous layers; this contains the deprotonated acidic compound.
-
Isolation of the Neutral Compound: The remaining organic layer contains the neutral compound. Wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[9]
-
Isolation of the Basic Compound: Basify the combined acidic aqueous extracts with a strong base (e.g., 6 M NaOH) until the solution is basic to litmus paper. The neutral basic compound should precipitate. If it doesn't, extract it back into an organic solvent.
-
Isolation of the Acidic Compound: Acidify the combined basic aqueous extracts with a strong acid (e.g., 6 M HCl) until the solution is acidic to litmus paper. The neutral acidic compound should precipitate. If it doesn't, extract it back into an organic solvent.[18]
Section 3: Flash Column Chromatography
Flash chromatography is a purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity.[22][23] It is a highly versatile method for purifying a wide range of organic compounds.
Frequently Asked Questions (FAQs) - Flash Column Chromatography
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The ideal solvent system should provide good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand.[24] Aim for an Rf value of around 0.2-0.4 for your desired compound in the chosen solvent system. A larger difference in Rf values between your product and impurities will lead to better separation on the column.[1]
Q2: My compound is not stable to silica gel. What are my options?
A2: If your compound decomposes on silica gel, you can try a few alternatives:
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina or Florisil.[25]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[12]
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample to be purified. The exact ratio depends on the difficulty of the separation.
Troubleshooting Guide - Flash Column Chromatography
Issue 1: My compound is not eluting from the column.
Explanation: This could be due to several factors: the eluent is not polar enough, the compound has decomposed on the column, or it is very polar and strongly adsorbed to the silica gel.
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system.[12]
-
Check for Decomposition: Test the stability of your compound on a small spot of silica on a TLC plate.[25]
-
Use a More Polar Solvent System: For very polar compounds, you may need to use more aggressive solvent systems, such as those containing methanol or even reverse-phase chromatography.[25]
Issue 2: The separation on the column is poor, even though it looked good on TLC.
Explanation: This can happen for several reasons: the column was not packed properly, the sample was loaded incorrectly, or the column was overloaded.
Solutions:
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1][26]
-
Sample Loading: Dissolve your sample in a minimal amount of solvent and load it onto the column in a narrow band.[8] Alternatively, you can adsorb your sample onto a small amount of silica gel and load it as a solid.[12][25]
-
Avoid Overloading: Do not load too much sample onto the column, as this will lead to broad bands and poor separation.
Issue 3: The collected fractions are very dilute.
Explanation: Your compound may have eluted, but in a large volume of solvent, making it difficult to detect.
Solution:
-
Concentrate Fractions: Try concentrating a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[25]
Workflow Diagram: Optimizing a Flash Chromatography Separation
Caption: A logical workflow for troubleshooting and optimizing flash chromatography separations.
Section 4: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[27][28] It relies on the principle that the solubility of most solids increases with temperature.[29] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.[27][28]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I choose a good recrystallization solvent?
A1: A suitable solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Q2: What is the purpose of hot filtration?
A2: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before it is allowed to cool.[1] This is done quickly while the solution is still hot to prevent the desired compound from crystallizing prematurely.[1]
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent before allowing it to cool slowly again.
-
Change Solvents: The chosen solvent may be unsuitable. Try a different solvent or a solvent pair.
Troubleshooting Guide - Recrystallization
Issue 1: No crystals are forming, even after the solution has cooled.
Explanation: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
Solutions:
-
Induce Crystallization:
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[2][20]
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[2]
Issue 2: The yield of recovered crystals is very low.
Explanation: This could be due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
Solutions:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate (the "mother liquor") and cool it again to recover more crystals.[20]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[20]
-
Preheat the Funnel: When performing a hot filtration, preheat the funnel and filter paper to prevent the product from crystallizing in the funnel.[1]
Issue 3: The crystals are colored, but the pure compound should be colorless.
Explanation: Colored impurities may be present.
Solution:
-
Use Decolorizing Carbon: After dissolving the impure solid in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[27]
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. |
| Ethanol | 78 | High | Good for many organic compounds. |
| Methanol | 65 | High | Similar to ethanol but more volatile.[30] |
| Acetone | 56 | Medium | A strong solvent, often used in solvent pairs. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[30] |
| Hexane | 69 | Low | Good for non-polar compounds.[30][31] |
| Toluene | 111 | Low | Good for less polar compounds, higher boiling point.[30] |
References
- Recrystalliz
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Acid–base extraction. (n.d.). In Wikipedia.
- Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). Technology Networks.
- Recrystalliz
- Purification strategies to remove starting m
- Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). BenchChem.
- 3.6F: Troubleshooting. (2022). LibreTexts Chemistry.
- How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025). Filter Dryer.
- Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (2025). BenchChem.
- Recrystalliz
- Techniques for Emulsion Breaking for Oil in W
- Recrystallization and Crystallization. (n.d.). University of California, Davis, Department of Chemistry.
- Several Problems of Flash Column Chrom
- On Byproducts and Side Products. (2012). Organic Process Research & Development.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
- Crystalliz
- Methods for removing unreacted starting materials from Methyl 3-oxodecano
- 4.8: Acid-Base Extraction. (2022). LibreTexts Chemistry.
- Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
- Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. (n.d.). Biotage.
- Problems with extractions. (n.d.). University of York, Department of Chemistry.
- What is the byproduct of the reaction? (2018). Quora.
- How to Purify your Target Compound with Minimal Impurities. (2023). Biotage.
- Acid-Base Extraction | Purpose, Theory & Applic
- Organic reactions: Addition. (n.d.). Monash University.
- Tackling emulsions just got easier. (2023). Biotage.
- Selection of Extraction Solvents. (n.d.). Scribd.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014).
- Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Practical Aspects of Solvent Extraction. (2009).
- How can I improve my liquid-liquid extraction process? (2023). Biotage.
- Acid-Base Extraction. (2022). LibreTexts Chemistry.
- What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit.
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (n.d.). Theseus.
- How to choose solvent for soxhlet extration? (2013).
- Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016). YouTube.
- Enabling facile, rapid and successful chromatographic Flash purification. (n.d.).
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characteriz
- 27.1: Organic Reactions: An Introduction. (2023). LibreTexts Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography Troubleshooting. (2019). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. azom.com [azom.com]
- 15. biotage.com [biotage.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. study.com [study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. selekt.biotage.com [selekt.biotage.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. theseus.fi [theseus.fi]
- 25. Chromatography [chem.rochester.edu]
- 26. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 27. Recrystallization [sites.pitt.edu]
- 28. people.chem.umass.edu [people.chem.umass.edu]
- 29. jackwestin.com [jackwestin.com]
- 30. organomation.com [organomation.com]
- 31. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound (CAS 793658-98-7), this document provides a comprehensive predicted analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative study of the experimental data of two structurally similar analogues: Methyl tetrahydropyran-4-carboxylate and 4-(aminomethyl)tetrahydro-2H-pyran.
Introduction
This compound is a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of central nervous system (CNS) drugs and analgesics. Its rigid tetrahydropyran scaffold, combined with the primary amine and methyl ester functionalities, allows for diverse chemical modifications to explore structure-activity relationships. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification of its derivatives. This guide provides an in-depth, predicted ¹H and ¹³C NMR spectral analysis to aid researchers in their synthetic and analytical endeavors.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atom in the tetrahydropyran ring and the ester group, as well as the aminomethyl substituent at the C4 position.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H2, H6 (axial) | 3.20 - 3.40 | ddd | 2H |
| H2, H6 (equatorial) | 3.85 - 3.95 | ddd | 2H |
| H3, H5 (axial) | 1.50 - 1.60 | m | 2H |
| H3, H5 (equatorial) | 1.70 - 1.80 | m | 2H |
| -CH₂-NH₂ | ~2.60 | s | 2H |
| -NH₂ | 1.5 - 2.5 (broad) | br s | 2H |
| -OCH₃ | ~3.70 | s | 3H |
Predicted ¹³C NMR Spectral Analysis
The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~64.0 |
| C3, C5 | ~34.0 |
| C4 | ~45.0 |
| -C H₂-NH₂ | ~50.0 |
| -C =O | ~175.0 |
| -OC H₃ | ~52.0 |
Comparative Analysis with Structural Analogues
To substantiate the predicted spectral data, a comparison with the experimentally determined NMR data of two closely related compounds is presented below.
Analogue 1: Methyl tetrahydropyran-4-carboxylate
This analogue lacks the aminomethyl group at the C4 position. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the tetrahydropyran ring protons and the methyl ester.
Table 3: Experimental ¹H NMR Data for Methyl tetrahydropyran-4-carboxylate
| Protons | Chemical Shift (δ, ppm)[1][2] | Multiplicity[1][2] |
| H2, H6 | 3.34 - 3.43 and 3.88 - 3.95 | m |
| H3, H5 | 1.70 - 1.80 | m |
| H4 | 2.47 - 2.52 | m |
| -OCH₃ | 3.65 | s |
Analogue 2: 4-(aminomethyl)tetrahydro-2H-pyran
This analogue is missing the methyl carboxylate group at the C4 position. Its ¹H NMR data is crucial for predicting the chemical shift of the aminomethyl protons and its influence on the adjacent ring protons.
Table 4: Experimental ¹H NMR Data for 4-(aminomethyl)tetrahydro-2H-pyran
| Protons | Chemical Shift (δ, ppm)[3] | Multiplicity[3] |
| H2, H6 | 3.20 - 3.29 and 3.81 - 3.86 | m |
| H3, H5 | 1.02 - 1.16 and 1.56 - 1.61 | m |
| H4 | 1.34 - 1.45 | m |
| -CH₂-NH₂ | 2.39 | d |
| -NH₂ | 1.10 - 1.50 | br s |
By comparing the data from these analogues, we can infer the electronic effects of the substituents on the tetrahydropyran ring in the target molecule. The ester group at C4 in Analogue 1 leads to a downfield shift of the H4 proton. In the target molecule, the presence of both an aminomethyl and a methyl carboxylate group at the quaternary C4 will influence the surrounding protons through steric and electronic effects.
Experimental Protocols
For researchers intending to acquire experimental NMR data for this compound, the following general protocol is recommended.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points for compounds with amine and ester functionalities.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment.
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure and the expected key through-bond correlations that would be observed in 2D NMR experiments such as COSY (H-H correlation) and HMBC (long-range H-C correlation).
Caption: Molecular structure of this compound.
Caption: Predicted key 2D NMR correlations (COSY and HMBC).
Conclusion
This guide provides a detailed, albeit predicted, ¹H and ¹³C NMR analysis of this compound. By leveraging data from structurally related analogues and fundamental NMR principles, a reliable spectral interpretation is presented to assist researchers in the fields of synthetic chemistry and drug discovery. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and similar compounds. The validation of this predicted data with experimental results will be a valuable contribution to the scientific community.
References
Sources
A Senior Application Scientist's Guide to LC-MS Characterization of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Introduction
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a saturated heterocyclic compound featuring a primary amine and a methyl ester. Its structure makes it a valuable building block in medicinal chemistry, particularly for developing central nervous system agents and analgesics where the constrained ring system can enhance metabolic stability.[1] However, the very physicochemical properties that make it useful in synthesis—high polarity and the absence of a UV-absorbing chromophore—present significant challenges for analytical characterization and quantification.[2][3][4]
Direct analysis by conventional Reversed-Phase Liquid Chromatography (RPLC) with UV detection is impractical. While Mass Spectrometry (MS) provides the necessary detection, poor chromatographic retention on standard RPLC columns leads to elution in the solvent front, resulting in ion suppression, poor peak shape, and unreliable quantification.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust and reliable characterization of this challenging analyte. We will move beyond simple protocol listings to explain the causality behind methodological choices, comparing the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) and chemical derivatization against the baseline of direct RPLC analysis. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a validated method for this and structurally similar polar, non-chromophoric molecules.
The Challenge: Direct Analysis by Reversed-Phase LC-MS
The default starting point for many small molecule analyses is RPLC, typically with a C18 stationary phase. This technique separates analytes based on their hydrophobicity. However, for highly polar compounds like this compound, this approach is fundamentally flawed.
Causality of Failure: The analyte has a low affinity for the nonpolar C18 stationary phase and a high affinity for the polar aqueous-organic mobile phase.[5] Consequently, it travels with the mobile phase with minimal interaction, eluting at or near the column's void volume. This results in:
-
Poor Retention: Inadequate separation from other polar matrix components and salts.
-
Ion Suppression: Co-elution with salts from the sample matrix can severely reduce ionization efficiency in the MS source, leading to poor sensitivity.
-
Poor Peak Shape: The analyte peak can be broad, split, or tailing, making accurate integration impossible.
Below is a conceptual workflow illustrating the expected, and suboptimal, outcome of a direct RPLC-MS injection.
Caption: Workflow for direct RPLC-MS analysis, often leading to poor results.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
A powerful alternative for retaining polar compounds is HILIC. This technique utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[5][6]
Mechanism of Action: In HILIC, water acts as the strong, eluting solvent.[6] A water-enriched layer forms on the surface of the polar stationary phase, and polar analytes are retained via partitioning between this aqueous layer and the bulk organic mobile phase. The elution order is generally the reverse of RPLC, with the most polar compounds being the most retained.[7]
Advantages for This Analyte:
-
Excellent Retention: The polar nature of the aminomethyl and carboxylate groups provides strong interaction with the stationary phase, leading to robust retention and separation from the solvent front.
-
Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes efficient desolvation and droplet formation in the electrospray ionization (ESI) source, often resulting in a significant sensitivity gain (up to 10-fold) compared to RPLC.[7][8]
-
MS Compatibility: HILIC typically uses volatile mobile phase additives like ammonium formate or ammonium acetate, which are ideal for MS detection.[6]
Field-Proven HILIC-MS Protocol
This protocol is a robust starting point and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve the synthesized compound in a solvent mixture that mirrors the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate) to a concentration of 1 mg/mL for a stock solution.
-
Dilute the stock solution further with the same solvent to a working concentration (e.g., 1-10 µg/mL).
-
Causality: Injecting the sample in a solvent stronger (i.e., with more water) than the mobile phase can cause severe peak distortion.[9] Matching the injection solvent to the mobile phase is critical for good peak shape.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system capable of stable gradient delivery.
-
Column: A HILIC column with an amide or zwitterionic phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 40 60 5.5 0.4 40 60 6.0 0.4 5 95 | 8.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
Monitored Ion: [M+H]⁺ for this compound (C₈H₁₅NO₃, Mol. Wt: 173.21) = m/z 174.11 .
-
-
-
Self-Validation System:
-
Run a system suitability test by injecting a standard solution multiple times (n=5). The retention time should have a relative standard deviation (RSD) of <1% and peak area RSD of <5%.
-
Analyze a blank injection (injection solvent only) to ensure no carryover or system contamination.
-
Caption: HILIC-MS workflow for enhanced retention and sensitivity of polar analytes.
Strategy 2: Chemical Derivatization with RPLC-MS
An alternative to changing the chromatography is to chemically modify the analyte. Derivatization can be used to impart desirable properties, such as hydrophobicity (for RPLC retention) and enhanced ionization efficiency.[10][11] For primary amines, a common and effective derivatizing agent is Dansyl Chloride.
Mechanism of Action: Dansyl Chloride reacts with the primary amine of the target molecule to form a stable, bulky, and significantly more hydrophobic dansyl-sulfonamide derivative. This derivative is readily retained on a C18 column. The dansyl group also has a high proton affinity, which can improve ionization efficiency in the ESI source.[10][12]
Advantages for This Analyte:
-
Utilizes Standard RPLC: Allows the use of widely available and robust C18 columns and methods.
-
Significant Retention Shift: The large hydrophobic tag ensures strong retention, moving the analyte away from the solvent front and matrix interferences.
-
Versatility: Many derivatization agents are available, allowing the method to be tuned for specific needs.[12]
Field-Proven Derivatization RPLC-MS Protocol
This protocol details a pre-column derivatization using Dansyl Chloride.
-
Derivatization Reaction:
-
Reagents Needed:
-
Sample solution (e.g., 100 µL of 10 µg/mL sample in acetonitrile).
-
100 mM Sodium Bicarbonate buffer (pH 9.0).
-
Dansyl Chloride solution (1 mg/mL in acetone).
-
-
Procedure:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 50 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution. Vortex briefly.
-
Incubate the reaction mixture in a heating block at 60 °C for 30 minutes.
-
After incubation, add 20 µL of a quenching solution (e.g., 2.5% v/v formic acid) to react with excess Dansyl Chloride.
-
The sample is now ready for RPLC-MS analysis.
-
-
Causality: The reaction is performed under basic conditions (pH 9) to ensure the primary amine is deprotonated and nucleophilic, facilitating the reaction with Dansyl Chloride. Heating accelerates the reaction to completion.
-
-
LC-MS Instrumentation and Conditions:
-
LC System & Column: Standard UHPLC/HPLC with a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at low %B (e.g., 10%), ramp to high %B (e.g., 95%) over several minutes to elute the hydrophobic derivative, hold, and then re-equilibrate.
-
MS Detector & Ionization: ESI+ as described previously.
-
Monitored Ion: The mass of the dansyl group is 233.05 Da. The derivatized molecule's mass will be (173.21 - 1) + 233.05 = 405.26 Da. The monitored [M+H]⁺ ion will be m/z 406.27 .
-
-
Self-Validation System:
-
Analyze a "mock" derivatization (reagents only, no analyte) to identify peaks corresponding to the reagent and its byproducts.
-
The completeness of the reaction should be checked by monitoring for any residual underivatized analyte at m/z 174.11, which should be absent or at trace levels.
-
Caption: Derivatization-RPLC-MS workflow, adding sample prep steps but enabling standard chromatography.
Performance Comparison
The choice between HILIC and derivatization depends on the analytical objective. The following table summarizes the key performance characteristics of each approach compared to the direct RPLC baseline.
| Parameter | Direct RPLC-MS | HILIC-MS | Derivatization RPLC-MS | Causality & Expert Insight |
| Retention | Very Poor (k' ≈ 0) | Excellent | Excellent | HILIC retains the native polar molecule directly.[9] Derivatization makes the molecule hydrophobic, enabling RPLC retention.[12] |
| Sensitivity (S/N) | Poor | Excellent | Good to Excellent | HILIC's high organic mobile phase enhances ESI efficiency.[8] The dansyl group can also improve ionization, but the baseline may be noisier due to reagent byproducts. |
| Sample Prep Time | Minimal | Minimal | Significant | Derivatization involves multiple timed steps (reaction, quenching), adding complexity and time.[12] |
| Method Robustness | Poor | Good | Good | HILIC can be sensitive to injection solvent and buffer pH.[6] RPLC is generally considered highly robust, but the derivatization step itself can introduce variability. |
| Analyte Integrity | Native form analyzed | Native form analyzed | Chemically Altered | Derivatization is an irreversible chemical modification. This is unsuitable if the native compound needs to be recovered. |
| Best For... | Not Recommended | Quantitative analysis, high-throughput screening of the native compound, metabolomics. | Structural confirmation, analyses in labs where HILIC is not established, overcoming severe matrix effects. |
Alternative and Complementary Characterization Techniques
While LC-MS is a cornerstone technique, a comprehensive characterization often involves orthogonal methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The analyte is not volatile enough for direct GC analysis. However, derivatization (e.g., silylation of the amine) can be performed to increase volatility, making GC-MS a viable option, particularly for purity profiling.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and confirmation of synthesis, ¹H and ¹³C NMR are indispensable. They provide information about the chemical environment of each atom in the molecule, which MS cannot.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): If an MS detector is unavailable, these "universal" detectors can be coupled with HILIC. They respond to any non-volatile analyte, making them suitable for non-chromophoric compounds.[2][4] However, they provide no mass information and can have non-linear responses.
Conclusion and Recommendations
Characterizing polar, non-chromophoric compounds like this compound requires moving beyond standard analytical protocols. Direct RPLC-MS analysis is inadequate and should be avoided.
-
For routine quantitative analysis and high-throughput applications, HILIC-MS is the superior strategy. It offers excellent retention, enhanced sensitivity, and a simple sample preparation workflow, analyzing the compound in its native state. Its adoption has become widespread for the analysis of polar molecules for these very reasons.[6]
-
Chemical derivatization followed by RPLC-MS is a robust, albeit more laborious, alternative. It is particularly useful when HILIC methods are not established or when a significant chromatographic shift is needed to move the analyte away from complex matrix interferences. It provides an excellent orthogonal method to confirm findings from a HILIC analysis.
The optimal choice depends on the specific goals of the analysis, available instrumentation, and the required throughput. By understanding the underlying principles of each technique, researchers can develop and validate a reliable method for the successful characterization of this and other challenging polar analytes in the drug development pipeline.
References
-
LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]
-
Guillarme, D. HILIC: The Pros and Cons. LCGC International. 2014. Available from: [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 2019. Available from: [Link]
-
Tsai, S. H., et al. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2020;1610:460536. Available from: [Link]
-
Jandera, P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. 2011;34(16-17):2293-2308. Available from: [Link]
-
Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. 1999;71(7):1333-1344. Available from: [Link]
-
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. 2019;119(21):10898-10943. Available from: [Link]
-
Santa-Cruz, H., et al. Chemical Derivatization for Electrospray Ionization Mass Spectrometry. Analytical Chemistry. 2021. Available from: [Link]
-
Bentham Science Publishers. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. 2023. Available from: [Link]
-
National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. 2024. Available from: [Link]
-
Wiley Analytical Science. No chromophore - no problem?. 2021. Available from: [Link]
-
Abdighahroudi, M. S., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. 2020;412(16):3833-3842. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nu.edu.om [nu.edu.om]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Rings: A Comparative Guide to the Bioactivity of Tetrahydropyran and Piperidine Scaffolds
For the modern medicinal chemist, the strategic selection of a heterocyclic scaffold is a cornerstone of rational drug design. The six-membered saturated rings, tetrahydropyran (THP) and piperidine, are two of the most ubiquitous and functionally critical scaffolds in the pharmacopeia. While structurally similar—differing only by the heteroatom at the 1-position (oxygen in THP, nitrogen in piperidine)—this subtle distinction imparts a cascade of divergent physicochemical and biological properties. This guide offers an in-depth, objective comparison of these two privileged scaffolds, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their quest for novel therapeutics.
At a Glance: Key Differences and Strategic Implications
| Feature | Tetrahydropyran (THP) | Piperidine | Strategic Implication in Drug Design |
| Heteroatom | Oxygen | Nitrogen | Fundamentally alters basicity, hydrogen bonding potential, and metabolic stability. |
| Basicity (pKa) | Non-basic | Basic (~11) | Piperidine's basicity allows for salt formation (improving solubility) and crucial ionic interactions with acidic residues in biological targets. THP is a neutral scaffold. |
| Lipophilicity (LogP) | Generally lower | Generally higher | THP can be used to reduce the lipophilicity of a molecule, potentially improving its ADME profile. Piperidine's higher lipophilicity may enhance membrane permeability. |
| Hydrogen Bonding | Hydrogen bond acceptor (oxygen) | Hydrogen bond acceptor and donor (N-H) | Piperidine offers greater versatility in forming hydrogen bonds, which can be critical for target engagement. |
| Metabolic Stability | Generally stable | Potential for N-dealkylation and oxidation | The nitrogen in piperidine can be a site for metabolism by cytochrome P450 enzymes, a factor to consider in lead optimization. |
| Prevalence in FDA-Approved Drugs | Present in a number of drugs | Highly prevalent across numerous therapeutic areas | Piperidine is a well-validated and "privileged" scaffold in medicinal chemistry, with a long track record of success. |
The Physicochemical Divide: A Foundation for Divergent Bioactivity
The seemingly minor substitution of an oxygen atom for a nitrogen atom profoundly impacts the fundamental physicochemical properties of the six-membered ring, which in turn dictates its behavior in a biological system.
The most significant difference lies in the basicity of the piperidine nitrogen.[1] At physiological pH, this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins. This is a key feature that medicinal chemists leverage to enhance binding affinity. In contrast, the oxygen of the THP ring is a neutral hydrogen bond acceptor.
This difference in basicity also influences lipophilicity. The ability of piperidine to be protonated can increase its aqueous solubility, although the parent scaffold is generally more lipophilic than THP. The strategic choice between these scaffolds can, therefore, be a powerful tool to modulate a compound's solubility and permeability, key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
A Comparative Look at Bioactivity: Case Studies and Therapeutic Applications
While direct head-to-head comparisons of THP and piperidine analogues are not always readily available in the literature, analysis of existing drugs and clinical candidates reveals clear trends in their applications, driven by their distinct physicochemical properties.
Central Nervous System (CNS) Agents: The Basicity Advantage of Piperidine
The piperidine scaffold is particularly prominent in drugs targeting the central nervous system. Its basicity allows it to interact with the acidic residues of many neurotransmitter receptors and transporters.
-
Donepezil , an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features a piperidine moiety that is crucial for its binding to the enzyme's active site.
-
Methylphenidate (Ritalin) , a stimulant used for ADHD, contains a piperidine ring that is essential for its interaction with the dopamine and norepinephrine transporters.
-
Fentanyl , a potent opioid analgesic, incorporates a piperidine scaffold that plays a key role in its high affinity for the μ-opioid receptor.
The THP ring, lacking this basicity, is less commonly found in CNS agents that rely on strong ionic interactions for their mechanism of action.
Oncology: A More Level Playing Field
In the realm of oncology, both scaffolds have found utility, often as linkers or peripheral groups that influence solubility and pharmacokinetic properties.
-
Niraparib , a PARP inhibitor for the treatment of ovarian cancer, contains a chiral 3-substituted piperidine.[2]
-
Tetrahydropyran derivatives have shown promise as antitumor agents, with their ability to modulate chemical reactivity and in vivo efficacy.[3]
The choice between THP and piperidine in this context is often driven by the need to fine-tune a molecule's overall ADME profile rather than a specific, charge-based interaction with the target. For instance, replacing a piperidine with a THP ring can be a strategy to mitigate off-target effects related to the basicity of the nitrogen.
Experimental Protocols for Comparative Analysis
To provide a framework for the direct comparison of THP- and piperidine-containing analogues, we outline a series of standard, validated experimental protocols.
In Vitro ADME-Tox Profiling
A critical step in drug discovery is the early assessment of a compound's ADME and toxicological properties. A standard panel of in vitro assays can provide a wealth of comparative data.
Workflow for In Vitro ADME-Tox Profiling
Caption: A typical workflow for the in vitro ADME-Tox profiling of drug candidates.
Detailed Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Microsomes: Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a pre-warmed potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (THP or piperidine analogue) to the microsomal suspension at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Cell-Based Proliferation Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
Caption: A step-by-step workflow for a typical MTT cell proliferation assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the THP and piperidine analogues (e.g., from 0.1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
In Vivo Analgesic Activity Assessment
For compounds with potential analgesic properties, in vivo models are essential to determine their efficacy. The hot plate and writhing tests are two commonly used methods to assess central and peripheral analgesic activity, respectively.
Detailed Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least 30 minutes.
-
Compound Administration: Administer the THP or piperidine analogue, a vehicle control, and a positive control (e.g., aspirin) to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p.), inject a 0.6% solution of acetic acid i.p. to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Conclusion: A Strategic Choice Based on Data and Design Goals
The choice between a tetrahydropyran and a piperidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. Piperidine, with its inherent basicity, offers a powerful handle for creating strong interactions with biological targets and for modulating solubility through salt formation. This has made it a dominant scaffold in CNS-acting drugs and other therapeutic areas where such interactions are paramount.
Tetrahydropyran, on the other hand, provides a non-basic, less lipophilic alternative that can be strategically employed to improve a compound's ADME profile, reduce off-target toxicities associated with basic amines, and serve as a valuable bioisostere for piperidine.
Ultimately, both scaffolds are indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative physicochemical properties and biological activities, supported by rigorous experimental evaluation as outlined in this guide, is essential for the rational design of the next generation of safe and effective medicines.
References
-
Synthesis and Biological Evaluation of Azacrownophanes Containing Tetrahydropyridine or Piperidone Subunits. ResearchGate. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. PubMed. Available from: [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ResearchGate. Available from: [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available from: [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. ResearchGate. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… OUCI. Available from: [Link]
-
Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. Available from: [Link]
-
Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. National Center for Biotechnology Information. Available from: [Link]
Sources
A Comparative Guide to Structure-Activity Relationships of Tetrahydropyran-Based Inhibitors
Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry
The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, has emerged as a privileged scaffold in contemporary drug discovery.[1][2][3] Its utility stems from a unique combination of physicochemical properties that medicinal chemists can exploit to overcome challenges in lead optimization. Considered a conformationally constrained ether, the THP moiety introduces a degree of rigidity, which can reduce the entropic penalty upon binding to a biological target.[4] Furthermore, it serves as an effective bioisostere of a cyclohexane ring but with significantly lower lipophilicity, a crucial attribute for improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4] The oxygen atom within the THP ring is not merely a passive structural element; it can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein to enhance binding affinity and selectivity.[4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for several distinct classes of tetrahydropyran-based inhibitors. By examining their application against diverse biological targets—from enzymes implicated in neurodegenerative diseases to transporters responsible for multidrug resistance—we will elucidate the nuanced strategies employed to optimize their potency, selectivity, and overall drug-like properties.
Comparative SAR Analysis of THP-Based Inhibitors
The versatility of the THP scaffold is best appreciated by examining its role in inhibitors designed for different biological targets. Below, we compare the SAR of THP-based inhibitors for four prominent drug targets: β-Secretase (BACE1), P-glycoprotein (P-gp), Sodium-Glucose Cotransporter 2 (SGLT2), and Factor XIa (FXIa).
β-Secretase (BACE1) Inhibitors for Alzheimer's Disease
Target Rationale: BACE1 is an aspartyl protease that catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[5] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ plaque formation in the brain.[6]
SAR Insights: In the design of BACE1 inhibitors, the THP moiety has been effectively incorporated to interact with specific subsites of the enzyme's active site. The development of potent inhibitors often involves a hydroxyethylamine (HEA) transition-state isostere, with the THP ring positioned to occupy various pockets (S1', S2, S3) of the enzyme.
A key strategy involves using the THP ring to replace more flexible or lipophilic groups to improve both potency and pharmacokinetic properties. For example, structure-based design has led to the synthesis of inhibitors where the THP ring provides critical interactions. The oxygen atom can form hydrogen bonds with active site residues, while the ring itself makes favorable van der Waals contacts.
Table 1: SAR Comparison of Representative THP-Based BACE1 Inhibitors
| Compound ID | Core Scaffold Modification | P3 Ligand | BACE1 Kᵢ (nM)[5] | Selectivity over BACE2 | Rationale for Modification |
| Inhibitor A (Baseline) | Leu-Ala HEA Isostere | Phenyl | 5.6 | Moderate | Establish baseline potency with a simple aromatic P3 ligand. |
| Inhibitor 3h | Leu-Ala HEA Isostere | 3,5-dimethyl pyrazole | 1.2 | Good | The pyrazole moiety was designed to form specific hydrogen bonds in the S3 subsite. |
| Inhibitor 4c | Boc-β-amino-L-alanine HEA | Thiazole | 0.25 | Good | Exploration of a novel P2 ligand (Boc-β-amino-L-alanine) combined with a thiazole at P3 to optimize interactions in the S2 and S3 pockets.[5] |
| Hypothetical THP Analog | THP replacing P2 ligand | Thiazole | - | - | The THP ring could be used to constrain the conformation of the P2 ligand, potentially improving binding affinity and metabolic stability. |
The progression from simple phenyl groups to more complex heterocyclic ligands like pyrazole and thiazole at the P3 position demonstrates a classic SAR strategy to enhance potency by engaging in more specific interactions within the enzyme's binding pocket.[5] The success of inhibitor 4c , with its novel P2 ligand, underscores the importance of exploring non-traditional amino acid mimics to achieve high potency and selectivity.[5]
Caption: Fig 1. Key interactions of THP-based inhibitors in the BACE1 active site.
P-glycoprotein (P-gp) Inhibitors for Overcoming Multidrug Resistance
Target Rationale: P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[7][8] P-gp inhibitors are developed to be co-administered with anticancer drugs to restore their efficacy.[9]
SAR Insights: The THP scaffold has been incorporated into P-gp inhibitors to modulate their lipophilicity and interaction with the transporter's large, polyspecific drug-binding pocket. In 2022, a tetrahydropyran-carbazole derivative, mahanimbine, was identified as a novel P-gp inhibitor through computer-aided virtual screening.[7] This compound demonstrated a strong binding affinity to P-gp and significantly enhanced the efficacy of the anticancer drug gefitinib in lung cancer cells.[7]
Further studies on benzotetrahydropyran derivatives, inspired by the natural polyphenol Epigallocatechin gallate (EGCG), have also shown promising P-gp modulating activity.[7] The SAR for this class often revolves around the following principles:
-
Hydrophobicity and Aromaticity: A balance of hydrophobic and aromatic features is crucial for binding to the P-gp pocket. The THP ring helps to fine-tune this balance.
-
Hydrogen Bonding: The ether oxygen of the THP ring and other polar groups can form key hydrogen bonds with residues in the binding site.
-
Stereochemistry: The stereochemistry of substituents on the THP ring can have a profound impact on inhibitory activity, suggesting specific conformational requirements for optimal binding.
Table 2: SAR Comparison of Representative THP-Based P-gp Inhibitors
| Compound Class | Key Structural Feature | P-gp Inhibition (Fold Reversal) | Key SAR Observation |
| Mahanimbine | Tetrahydropyran-Carbazole | > 3-fold enhancement of gefitinib at 10 µM[7] | The fused THP-carbazole core provides a rigid scaffold with optimal hydrophobic and aromatic character for P-gp binding. |
| Benzotetrahydropyran Derivatives | Fused Benzene and THP rings | Varies with substitution | Activity is highly dependent on the substitution pattern on the aromatic ring. Electron-donating groups often improve activity. |
| Hypothetical Analog | THP with flexible side chain | - | Introduction of a flexible, polar side chain on the THP ring could probe for additional hydrogen bonding interactions outside the main hydrophobic pocket. |
The development of P-gp inhibitors highlights the utility of the THP scaffold in modulating complex protein-ligand interactions. The ability to systematically modify the THP ring and its substituents allows for the optimization of compounds that can effectively block the efflux pump and resensitize cancer cells to chemotherapy.[8][10]
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors for Type 2 Diabetes
Target Rationale: SGLT2 is a transporter protein located in the proximal renal tubules responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[11][12] Inhibiting SGLT2 lowers blood glucose levels by promoting urinary glucose excretion, providing an insulin-independent mechanism for treating type 2 diabetes.[13]
SAR Insights: The "gliflozin" class of SGLT2 inhibitors are C-glucosides, where a glucose or a modified sugar moiety is linked to an aglycone via a carbon-carbon bond. Many second-generation gliflozins, such as empagliflozin, incorporate a THP ring (specifically, a tetrahydrofuran-3-oxy moiety) on the distal aromatic ring of the aglycone.
The SAR for this class is well-defined:
-
C-Glucoside Core: Essential for recognition by the SGLT2 transporter. The glucose moiety is the primary binding element.
-
Aglycone Structure: The diarylmethane structure of the aglycone positions the molecule correctly within the transporter's binding site.
-
Distal Ring Substitution: Modifications to the distal aromatic ring are critical for potency and selectivity. The introduction of the tetrahydrofuran-3-oxy moiety in empagliflozin, compared to the ethoxy group in dapagliflozin, significantly improved selectivity against SGLT1.[13] This modification reduces the risk of gastrointestinal side effects associated with SGLT1 inhibition.
Table 3: SAR Comparison of SGLT2 Inhibitors with THP-related Moieties
| Compound | Distal Ring Substituent | hSGLT2 IC₅₀ (nM)[13] | hSGLT1 IC₅₀ (nM)[13] | Selectivity (SGLT1/SGLT2) | Rationale for Substituent |
| Dapagliflozin | 4-chloro-3-(4-ethoxybenzyl) | 1.2 | 1400 | ~1167x | The ethoxy group provided good potency but moderate selectivity. |
| Empagliflozin | 4-chloro-3-[4-((S)-tetrahydrofuran-3-yloxy)benzyl] | 3.1 | 8300 | ~2677x | The (S)-tetrahydrofuran-3-yloxy moiety maintained high potency while significantly increasing selectivity over SGLT1. |
This example powerfully illustrates how a relatively subtle change—substituting a simple ether with a cyclic ether like tetrahydrofuran (a close relative of THP)—can have a dramatic and beneficial impact on the selectivity profile of a drug candidate.[13]
Caption: Fig 2. Pharmacophore model for C-glucoside SGLT2 inhibitors.
Experimental Protocols and Workflows
To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
Protocol 1: General Synthesis of a Substituted Tetrahydropyran Ring
The Prins reaction is a classic and versatile method for constructing tetrahydropyran rings. The following is a generalized protocol.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the starting homoallylic alcohol (1.0 eq) and an appropriate aldehyde or ketone (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation of Cyclization: Cool the reaction mixture to 0°C in an ice bath.
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂, 0.1-0.2 eq) dropwise to the stirred solution. The choice of catalyst can influence the stereochemical outcome.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired tetrahydropyran derivative.
Protocol 2: BACE1 Inhibition Assay (FRET-Based)
This protocol describes a common method for measuring the enzymatic activity of BACE1.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a BACE1 reaction buffer (e.g., 50 mM sodium acetate, pH 4.5). Prepare stock solutions of recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a FRET pair), and the tetrahydropyran-based test inhibitors in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well black microplate, add 2 µL of the test inhibitor dilutions (typically in a series from high to low concentration). Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add 48 µL of BACE1 enzyme solution (at a final concentration of ~0.5 nM) to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution (at a final concentration of ~200 nM).
-
Signal Detection: Immediately begin measuring the fluorescence signal (e.g., Excitation/Emission wavelengths specific to the FRET pair) every 60 seconds for 30 minutes using a fluorescent plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
General Experimental Workflow
The process of developing and evaluating a novel THP-based inhibitor follows a logical, iterative cycle.
Caption: Fig 3. Iterative workflow for SAR studies of THP-based inhibitors.
Conclusion
The tetrahydropyran scaffold is a testament to the power of strategic bioisosteric replacement and conformational constraint in modern drug design. As demonstrated through its application in inhibitors for BACE1, P-gp, and SGLT2, the THP ring is far more than a simple linker. It is an active participant in molecular recognition, offering a means to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.[4] The SAR studies compared in this guide reveal a common theme: rational, structure-based modifications of the THP core and its substituents are paramount to achieving the desired biological activity profile. As our understanding of protein-ligand interactions continues to deepen, the versatile and drug-like nature of the tetrahydropyran moiety ensures it will remain a valuable tool in the medicinal chemist's arsenal for years to come.
References
-
Title: The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate Source: Medium URL: [Link]
-
Title: Bioactive tetrahydrofuran and tetrahydropyran derivatives Source: ResearchGate URL: [Link]
-
Title: Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) Source: RSC Publishing URL: [Link]
-
Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central URL: [Link]
-
Title: Selected biologically active tetrahydropyridine derivatives. Source: ResearchGate URL: [Link]
-
Title: Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents Source: Taylor & Francis Online URL: [Link]
-
Title: Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand Source: PubMed Central URL: [Link]
-
Title: Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides Source: ACS Publications URL: [Link]
-
Title: Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives Source: PubMed Central URL: [Link]
-
Title: Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies Source: PubMed URL: [Link]
-
Title: Design and synthesis of cell potent BACE-1 inhibitors: Structure–activity relationship of P1′ substituents Source: ElectronicsAndBooks URL: [Link]
-
Title: Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors Source: PubMed URL: [Link]
-
Title: Synthetic Strategy and SAR Studies of C-glucoside Heteroaryls as SGLT2 Inhibitor: A Review Source: PubMed URL: [Link]
-
Title: Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Development of sodium-dependent glucose co-transporter 2 inhibitors as potential anti-diabetic therapeutics. Source: Semantic Scholar URL: [Link]
-
Title: Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives Source: ACS Publications URL: [Link]
-
Title: Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies. Source: Semantic Scholar URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Elucidation of Novel Tetrahydropyran Derivatives: A Comparative Analysis
For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), druggability, and intellectual property are built. This guide provides an in-depth, comparative analysis of the primary techniques available for the structural elucidation of promising pharmaceutical building blocks, focusing on Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate and its derivatives. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will use it as a representative example to explore the practical application, strengths, and limitations of X-ray crystallography and its powerful alternatives.
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, and its derivatives are key components in a wide array of bioactive compounds. The accurate characterization of their stereochemistry and conformational preferences is therefore of paramount importance.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map electron density and, from that, infer atomic positions with exceptional precision.
The Causality Behind the Crystal: Why Crystallization is Key
The entire success of an SCXRD experiment hinges on the ability to grow a suitable single crystal. This is often the most challenging and time-consuming step. The molecule of interest, this compound, possesses several features that can influence its crystallization:
-
Flexibility: The tetrahydropyran ring can exist in different chair and boat conformations. This conformational flexibility can make it challenging for the molecule to pack into a well-ordered crystal lattice.
-
Hydrogen Bonding: The primary amine and the ester carbonyl group are capable of forming hydrogen bonds, which can be beneficial for crystal packing.
-
Polarity: The molecule has both polar (amine, ester) and non-polar (the aliphatic ring) regions, which will influence solvent selection for crystallization.
Experimental Protocol: Obtaining a Diffraction-Quality Crystal
The process of obtaining a single crystal is as much an art as it is a science, often requiring the screening of numerous conditions.[2][3]
Step-by-Step Crystallization Workflow:
-
Purification: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent or solvent system must be chosen in which the compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate as an amorphous solid. For our target molecule, a range of solvents from moderately polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, dichloromethane), and mixtures thereof, should be screened.
-
Supersaturation: The goal is to create a supersaturated solution from which the crystal will slowly grow. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly, increasing the concentration of the solute. This is often done in a vial covered with a perforated film.[4]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a "reservoir" of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Cooling: A saturated solution at a higher temperature is slowly cooled.
-
-
Crystal Harvesting and Mounting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, no visible fractures) have formed, they are carefully harvested and mounted on a goniometer head for analysis.[4]
Workflow for Single-Crystal X-ray Diffraction
Caption: Interplay of techniques for structural elucidation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting the structures and properties of molecules. [5][6]For flexible molecules, a computational approach is invaluable for exploring the potential energy surface and identifying low-energy conformers.
A Synergistic Workflow:
-
Conformational Search: A computational search is performed to identify all possible low-energy conformations of the molecule.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Prediction: The NMR chemical shifts and coupling constants for each low-energy conformer are calculated.
-
Comparison with Experimental Data: The calculated NMR data are compared with the experimental data. A good match can provide strong evidence for the predominant conformation in solution.
Comparative Summary
| Technique | Information Gained | Key Advantage | Major Limitation |
| SCXRD | Absolute 3D structure, packing, intermolecular interactions | Unambiguous and highly precise | Requires diffraction-quality single crystals |
| 3DED / MicroED | Absolute 3D structure from nanocrystals | Overcomes the need for large crystals | Can be destructive to the sample |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution conformation | Provides information on dynamics in solution | Does not directly provide a 3D structure |
| Computational Chemistry | Low-energy conformers, predicted spectral data | Can explore the entire conformational space | Accuracy is dependent on the level of theory used |
Conclusion
The structural elucidation of novel molecules like this compound derivatives requires a multi-faceted approach. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, its success is contingent on obtaining high-quality crystals. When this proves challenging, techniques such as 3D Electron Diffraction offer a viable alternative for nanocrystalline samples. NMR spectroscopy provides essential information about the molecule's behavior and conformation in solution, which is often more biologically relevant. Finally, computational chemistry serves as a powerful predictive and validation tool that complements the experimental data. By judiciously applying these techniques in a synergistic manner, researchers can confidently and accurately determine the three-dimensional structures of their target molecules, accelerating the drug discovery and development process.
References
-
Gemmi, M., et al. (2022). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 14(5), e1810. [Link]
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]
-
Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313–16317. [Link]
-
Nannenga, B. L., & Gonen, T. (2019). The cryo-EM method microcrystal electron diffraction (MicroED). Nature Methods, 16(5), 369–379. [Link]
-
Sarotti, A. M. (2020). Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study. Organic Letters, 23(1), 199-203. [Link]
-
Grimblat, N., et al. (2015). A new tool for the challenging task of assigning the relative configuration of complex molecules by NMR spectroscopy. Chemical Science, 6(11), 6345-6351. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Thallapally, P. K., & Zaworotko, M. J. (2004). Crystal engineering of organic cocrystals. Crystal Growth & Design, 4(4), 629-630. [Link]
-
Stahly, G. P. (2007). Diversity in single- and multiple-component crystals. The search for and discovery of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007-1026. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Catelani, G., et al. (1981). Conformational analysis of 3,4-epoxytetrahydropyran by n.m.r. spectroscopy. Carbohydrate Research, 97(2), 189-197. [Link]
-
Houk, K. N., et al. (2013). A Study of Structures, Mechanisms, and Theories through Computational Chemistry. eScholarship, University of California. [Link]
-
Adachi, H., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 637–640. [Link]
-
Merck & Co., Inc. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1827–1836. [Link]
-
Sarotti, A. M. (2020). Are computational methods useful for structure elucidation of large and flexible molecules? Belizentrin as a case study. CONICET Digital. [Link]
-
Yoshikawa, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 262–265. [Link]
-
Yoshikawa, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. ResearchGate. [Link]
-
Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
De Simone, A., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Retrieved from [Link]
-
Chen, C-H., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 81(1), 361–366. [Link]
-
Simon, L. L., et al. (2015). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ResearchGate. [Link]
-
Jena Library of Biological Macromolecules. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Lin, W., et al. (2023). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Constrained Amino Acid Surrogates in Drug Design
The incorporation of conformational constraints into peptide-based drug candidates represents a cornerstone of modern medicinal chemistry. By reducing the inherent flexibility of linear peptides, researchers can overcome key liabilities such as poor metabolic stability and low receptor affinity, paving the way for more potent and selective therapeutics.[1][2][3] This guide provides a comparative analysis of various constrained amino acid surrogates, offering insights into their design, synthesis, and impact on pharmacological properties, supported by experimental data and detailed protocols.
The Rationale for Conformational Constraint
Native peptides often exist as an ensemble of conformations in solution, with only one or a few being biologically active. This conformational heterogeneity can lead to reduced binding affinity for the target receptor and susceptibility to proteolytic degradation.[4] Introducing conformational constraints aims to pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing stability.[5][6] This can be achieved through several strategies, including backbone cyclization and the incorporation of amino acids with restricted side-chain or backbone dihedral angles.[3]
Comparative Analysis of Key Constrained Amino Acid Surrogates
Cyclic Peptides: The Gold Standard of Constraint
Cyclization is a widely employed strategy to rigidify the peptide backbone, leading to significant improvements in metabolic stability, receptor selectivity, and, in some cases, cell permeability.[5][7][8]
Design and Synthesis: Cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain linkages.[1] The choice of cyclization strategy can profoundly impact the resulting conformation and biological activity.[7] Common methods include lactamization (amide bond formation), disulfide bond formation, and click chemistry.[1]
Performance and Experimental Data: Cyclic peptides consistently demonstrate superior stability compared to their linear counterparts.[5] This enhanced resilience is attributed to their constrained structure, which protects against enzymatic degradation.[5][8]
Table 1: Comparative Stability of Linear vs. Cyclic Peptides
| Peptide Pair | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability | Reference |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x | [5] |
| RGD Analogues | pH 7 Buffer | - | - | 30x | [5] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x | [5] |
While cyclization generally enhances stability and binding, it is not a universal solution, and in some instances, linear analogs may exhibit better targeting properties.[7] The choice between a linear and cyclic peptide must be carefully considered based on the specific therapeutic application.
α-Methyl Amino Acids: Subtle Modification, Profound Impact
The substitution of the α-hydrogen with a methyl group is a subtle yet powerful modification that significantly restricts the conformational freedom of the peptide backbone.[9]
Design and Rationale: The steric hindrance from the additional methyl group limits the allowable phi (φ) and psi (ψ) dihedral angles, often promoting the formation of helical secondary structures.[9] This pre-organization can enhance receptor binding affinity.[9] Furthermore, the α-methyl group shields adjacent peptide bonds from enzymatic cleavage, increasing proteolytic resistance.[9] A notable example is Trofinetide, an analog of a fragment of insulin-like growth factor 1 (IGF-1), which incorporates an α-methylated central residue.[9][10]
Performance and Experimental Data: Incorporating α-methylated amino acids into peptides has been shown to improve helicity and biological activity. For instance, α-methylated ApoA-I mimetic peptides exhibited increased cholesterol efflux capacity and resistance to proteolysis.[11]
Table 2: Effect of α-Methylation on ApoA-I Mimetic Peptide Helicity
| Peptide | α-Helical Content (%) |
| Peptide 'A' (unmodified) | Lower |
| Peptides with α-methylated substitutions | Higher |
Data adapted from a study on ApoA-I mimetic peptides where specific α-helical content percentages varied based on the substituted residue.[11]
Proline Surrogates: Engineering Turns and Folds
Proline's unique cyclic structure naturally restricts the peptide backbone, often inducing turns in peptide and protein structures.[12] Synthetic proline analogs offer a means to further fine-tune these conformational preferences.[13][14][15]
Types of Proline Surrogates: A variety of proline analogs have been developed, including:
-
Fluoroprolines and α-methylproline: These substitutions can influence pucker preferences and cis/trans isomerization of the amide bond.[13][16]
-
Bicyclic and Bridged Analogs: These highly constrained systems offer rigid scaffolds for peptidomimetic design.[13][14][17]
-
Azetidine Carboxylic Acids: These four-membered ring analogs of proline can induce significant conformational changes and have been used in approved drugs.[6][18][19][20]
Performance and Applications: Proline analogs have been successfully incorporated into numerous drugs, including the COVID-19 therapeutic nirmatrelvir.[14][15] Trifluoromethylated proline surrogates have been shown to be effective β-turn inducers, demonstrating the potential to control peptide secondary structure.[12][16]
Other Conformationally Constrained Amino Acids
A diverse array of other unnatural amino acids are utilized to impose local constraints:
-
N-methylated Amino Acids: N-methylation of the amide bond can influence the cis/trans isomer ratio and increase proteolytic stability and membrane permeability.[2][21][22]
-
α,α-Disubstituted Amino Acids: Similar to α-methylation, the introduction of other substituents at the α-carbon restricts conformational freedom.[2]
-
Stapled Peptides: This technique involves creating a covalent linkage between the side chains of two amino acids to stabilize an α-helical conformation.[2]
Experimental Workflows and Protocols
Workflow for Comparative Analysis of Constrained Peptides
Caption: Workflow for the comparative evaluation of constrained peptide surrogates.
Protocol 1: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[23][24][25]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or deuterated buffer) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.[26]
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues using the through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations.
-
Structural Restraint Generation:
-
Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY/ROESY cross-peaks.
-
Dihedral Angle Restraints: Determine φ and ψ angle restraints from ³J(HN-Hα) coupling constants measured from high-resolution 1D or 2D spectra.[25]
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of low-energy structures that are consistent with the NMR data.[27]
-
Analysis: Analyze the resulting structural ensemble to determine the predominant conformation(s) of the peptide in solution.
Protocol 2: Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[28][29][30]
Step-by-Step Methodology:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[31]
-
Analyte Preparation: Prepare a series of dilutions of the constrained peptide (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Interaction Analysis:
-
Inject the different concentrations of the peptide over the sensor surface containing the immobilized target.
-
Monitor the change in the refractive index, which is proportional to the amount of peptide bound to the target, in real-time to generate sensorgrams.[28]
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[30]
-
A lower KD value indicates a higher binding affinity.
-
Protocol 3: Proteolytic Stability Assay
This assay evaluates the resistance of the modified peptides to degradation by proteases.
Step-by-Step Methodology:
-
Peptide Incubation: Incubate a known concentration of the constrained peptide and its linear counterpart with a relevant protease (e.g., trypsin, chymotrypsin) or in serum/plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide.
Conclusion and Future Perspectives
The strategic incorporation of constrained amino acid surrogates is an indispensable tool in modern drug design. By pre-organizing peptides into their bioactive conformations, these modifications can lead to substantial improvements in potency, selectivity, and metabolic stability. The choice of the constraining strategy—be it cyclization, α-methylation, or the use of proline analogs—must be tailored to the specific biological target and desired pharmacokinetic profile. As our understanding of structure-activity relationships deepens and synthetic methodologies advance, the rational design of conformationally constrained peptides will continue to yield novel and effective therapeutics.
References
-
Beh, L., L. Kumar, and D. L. J. T. F. M. C. G. H. Liew. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Med Chem. 2012 Aug;4(12):1601-18. [Link]
-
F. M. Cordero, F. M. et al. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
Jo, H., Meimetis, L. G., & K. S. J. M. P. G. H. L. Gasser. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
-
Johnson, R. L., et al. Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. Comparison between approved cyclic and linear peptides (A). Routes of... [Link]
-
Wiley. Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. ChemBioChem. [Link]
-
YouTube. Conformationally constrained macrocyclic peptidomimetic compounds... [Link]
-
Di Gioia, M. L., et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]
-
Elsevier. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. [Link]
-
Tanaka, A., et al. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]
-
Di Gioia, M. L., et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. [Link]
-
PubMed. Surface Plasmon Resonance (SPR) to study protein-protein interactions. [Link]
-
PubMed. Trifluoromethylated Proline Surrogates as Part of "Pro-Pro" Turn-Inducing Templates. [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
-
NIH. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. [Link]
-
ACS Publications. Proline Analogues. [Link]
-
PubMed. Proline Analogues. [Link]
-
Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
NIH. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. [Link]
-
PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
-
Dougherty, P. G., et al. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]
-
Janecka, A., & Kruszynski, R. (2005). Conformationally restricted peptides as tools in opioid receptor studies. Current medicinal chemistry, 12(4), 471–481. [Link]
-
Johansen, T. N., et al. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]
-
MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]
-
JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
-
ResearchGate. Acceptable peptide conformations according experimental NMR constraints... [Link]
-
ACS Publications. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]
-
PubMed Central. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. [Link]
-
ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. [Link]
-
PubMed. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. [Link]
-
ResearchGate. Libraries of conformationally restricted and rigid amino acids. [Link]
-
MDPI. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. [Link]
-
BioSpace. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidines - Enamine [enamine.net]
- 7. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. α-Methyl Amino Acids - Enamine [enamine.net]
- 11. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylated Proline Surrogates as Part of "Pro-Pro" Turn-Inducing Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lifechemicals.com [lifechemicals.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. m.youtube.com [m.youtube.com]
- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 28. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bioradiations.com [bioradiations.com]
- 30. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 31. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to HPLC Purity Assessment of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Introduction: The Analytical Challenge
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a key building block in contemporary drug discovery, featuring a saturated heterocyclic core functionalized with both a primary amine and a methyl ester. The precise control and confirmation of its purity are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, the physicochemical properties of this molecule present distinct challenges for traditional analytical techniques. Its high polarity makes it poorly retained on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns, while the absence of a significant chromophore complicates detection by UV-Vis spectrophotometry.[1][2]
This guide provides an in-depth comparison of three robust HPLC strategies for the purity assessment of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Pre-Column Derivatization followed by RP-HPLC. We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical needs.
Method Comparison at a Glance
| Method | Principle | Primary Advantage | Primary Disadvantage | Best For |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase.[3][4] | Direct analysis, MS-compatible mobile phases. | Sensitive to mobile phase water content, potential for peak shape issues. | Rapid, direct purity checks and MS-based identification. |
| Ion-Pair RP-HPLC | Forms a neutral, hydrophobic complex with an ion-pairing reagent, enabling retention on a C18 column.[5][6] | Utilizes standard RP columns and hardware. | Ion-pairing reagents can contaminate the system and suppress MS signals. | Routine QC using existing RP-HPLC infrastructure. |
| Pre-Column Derivatization RP-HPLC | Covalent attachment of a chromophoric/fluorophoric tag to the primary amine.[7][8] | Greatly enhances detection sensitivity and retention. | Adds complexity and potential for side-reactions. | Trace impurity analysis and quantification at low levels. |
Hydrophilic Interaction Liquid Chromatography (HILIC): The Direct Approach
HILIC is a powerful technique for separating highly polar and hydrophilic compounds that are unretained in reversed-phase chromatography.[9][10][11] The mechanism relies on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[3][4] For our target molecule, HILIC offers the most direct route of analysis, avoiding the need for sample modification.
Causality of Experimental Choices
-
Stationary Phase: An amide-based column is selected for its excellent peak shape for basic compounds and its intermediate polarity, offering robust and reproducible retention.
-
Mobile Phase: Acetonitrile is the preferred organic solvent due to its aprotic nature, which facilitates the formation of the aqueous layer on the stationary phase.[4] Ammonium formate is used as a buffer to maintain a consistent pH and provide counter-ions that improve peak shape and are compatible with mass spectrometry.
-
Detection: Due to the lack of a strong native chromophore, detection can be achieved at low UV wavelengths (~205-210 nm) where the amine and ester functionalities have some absorbance. However, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly recommended.
Experimental Workflow: HILIC Method
Caption: HILIC workflow for direct purity analysis.
Detailed Protocol: HILIC-ELSD
-
Column: Amide HILIC Column (e.g., Waters XBridge Amide), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with formic acid.
-
Gradient Program: 100% A for 10 min, then a wash step with 100% B for 5 min, followed by re-equilibration at 100% A for 10 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.
Performance Data (Illustrative)
| Analyte | Retention Time (min) | Resolution (vs. Acid Impurity) | Tailing Factor |
| Main Compound | 5.8 | 3.5 | 1.1 |
| Hydrolysis Impurity | 4.2 | - | 1.2 |
Ion-Pair Reversed-Phase HPLC: Enhancing Retention on C18
This technique modifies a standard RP-HPLC method to retain highly polar, ionizable compounds. An ion-pairing (IP) reagent, typically an alkyl sulfonate with a long hydrocarbon tail, is added to the mobile phase.[5] The negatively charged sulfonate head group forms an ion pair with the protonated primary amine of our analyte. This complex is effectively neutral and more hydrophobic, allowing it to be retained and separated on a C18 column.[6]
Causality of Experimental Choices
-
IP Reagent: Sodium 1-octanesulfonate is chosen as a good compromise. Its C8 tail provides sufficient hydrophobicity for retention without being excessively retained on the column itself, which would lead to long equilibration times.
-
Mobile Phase pH: The mobile phase is buffered to an acidic pH (~3.0) using phosphate buffer. This ensures the primary amine (pKa ~9-10) is fully protonated (R-NH3+) and available to pair with the sulfonate anion.
-
Stationary Phase: A standard, high-purity C18 column is sufficient, making this method widely accessible.
Experimental Workflow: Ion-Pair RP-HPLC Method
Caption: Ion-Pair RP-HPLC workflow for enhanced retention.
Detailed Protocol: IP-RP-HPLC
-
Column: C18 Column (e.g., Agilent Zorbax SB-C18), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Sodium phosphate and 5 mM Sodium 1-octanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B for 2 min, ramp to 40% B over 15 min, hold for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
-
Detection: UV at 210 nm.
Performance Data (Illustrative)
| Analyte | Retention Time (min) | Resolution (vs. Starting Material) | Tailing Factor |
| Main Compound | 12.5 | 2.8 | 1.4 |
| Polar Starting Material | 3.1 | - | 1.1 |
Pre-Column Derivatization with RP-HPLC: Maximizing Sensitivity
This strategy tackles the dual challenges of poor retention and weak UV absorbance head-on. The primary amine of the analyte is reacted with a derivatizing agent to form a stable, bulky derivative that is both highly hydrophobic and possesses a strong chromophore or fluorophore.[7][8] This approach is particularly useful for detecting and quantifying trace-level impurities.
Causality of Experimental Choices
-
Derivatizing Reagent: Dansyl chloride is selected. It reacts readily with primary amines under mild basic conditions to form a highly fluorescent and UV-active sulfonamide derivative.[12] This derivative is significantly less polar than the parent compound, allowing for excellent retention on a C18 column.
-
Reaction Conditions: A bicarbonate buffer is used to maintain the basic pH required for the reaction, ensuring the amine is deprotonated and nucleophilic. Acetonitrile is used as a co-solvent to solubilize the dansyl chloride.
-
HPLC Conditions: A standard reversed-phase gradient is used to separate the derivatized analyte from excess reagent and any derivatized impurities. Fluorescence detection provides exceptional sensitivity and selectivity.
Experimental Workflow: Derivatization RP-HPLC Method
Caption: Workflow combining derivatization and RP-HPLC.
Detailed Protocol: Dansyl Chloride Derivatization & HPLC
-
Derivatization Procedure: a. To 100 µL of sample solution (~1 mg/mL in ACN), add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of Dansyl Chloride solution (5 mg/mL in ACN). c. Vortex and incubate in a water bath at 50 °C for 45 minutes. d. Cool to room temperature and add 100 µL of 2% methylamine solution to quench excess dansyl chloride. Vortex and wait 10 minutes. e. Dilute with mobile phase A as needed for analysis.
-
HPLC Conditions:
-
Column: C18 Column (e.g., Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Performance Data (Illustrative)
| Analyte | Retention Time (min) | LOD (ng/mL) | Tailing Factor |
| Dansyl-Derivative | 15.2 | < 1 | 1.1 |
| Excess Dansyl-Me | 8.5 | - | 1.0 |
Conclusion and Recommendations
The optimal HPLC method for assessing the purity of this compound depends directly on the analytical objective.
-
For rapid, routine analysis and integration with mass spectrometry , HILIC is the superior choice. It provides a direct measure of purity without the complications of derivatization or system-contaminating ion-pair reagents.
-
For laboratories equipped primarily with standard RP-HPLC systems seeking a straightforward method , Ion-Pair RP-HPLC offers a workable solution. It successfully retains the analyte on ubiquitous C18 columns, though at the cost of MS compatibility and potential for longer column equilibration and cleaning times.
-
For trace impurity detection and rigorous quantification where sensitivity is paramount , Pre-Column Derivatization with RP-HPLC is unmatched. The significant enhancement in detector response allows for the confident measurement of impurities at levels that would be undetectable by other methods.
By understanding the principles and trade-offs of each approach, researchers can confidently select and implement the most appropriate strategy to ensure the quality and integrity of this valuable synthetic intermediate.
References
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Available at: [Link]
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(5), 1929-1937. Available at: [Link]
-
Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America Application Notes. Available at: [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. Biocompare Website. Accessed January 17, 2026. Available at: [Link]
-
Wikipedia. Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. Accessed January 17, 2026. Available at: [Link]
-
Eslami, A., et al. (1997). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 765(2), 241-247. Available at: [Link]
-
Genfa, Z., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5890-5895. Available at: [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Comprehensive Analytical Chemistry. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks Analytical Chemistry. Available at: [Link]
-
Herbert, N.R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Poster presented at HPLC 2001. Available at: [Link]
-
HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography Website. Accessed January 17, 2026. Available at: [Link]
-
Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University Digital Commons. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. helixchrom.com [helixchrom.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biocompare.com [biocompare.com]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to the Synthesis of 4-(Aminomethyl)tetrahydropyran-4-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties are of paramount importance. Among these, spirocyclic β-amino acids have garnered significant attention for their ability to introduce conformational rigidity and three-dimensional complexity into peptide-based therapeutics and other small molecules.[1] 4-(Aminomethyl)tetrahydropyran-4-carboxylic acid, a key representative of this class, serves as a valuable building block for enhancing metabolic stability and target selectivity. This guide provides a comprehensive comparison of the primary synthetic routes to this important molecule, offering field-proven insights, detailed experimental protocols, and a critical evaluation of each pathway's merits and challenges for researchers, scientists, and drug development professionals.
Introduction to Synthetic Strategies
The synthesis of 4-(aminomethyl)tetrahydropyran-4-carboxylic acid and its immediate precursor, 4-aminotetrahydropyran-4-carboxylic acid, predominantly commences from the readily available starting material, tetrahydro-4H-pyran-4-one. The principal synthetic disconnections involve either the initial formation of the α-amino acid followed by homologation, or a more direct approach to install the aminomethyl moiety. This guide will explore and compare the following key strategies:
-
Route 1: Strecker Synthesis of the α-Amino Acid Precursor followed by Homologation.
-
Route 2: Bucherer-Bergs Synthesis of the α-Amino Acid Precursor followed by Homologation.
-
Route 3: Direct Approaches via Nitrile Reduction or Rearrangement Reactions.
A thorough understanding of the nuances of each route is critical for selecting the most appropriate method based on factors such as scale, available resources, and safety considerations.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between factors such as overall yield, number of steps, scalability, cost of reagents, and safety. The following table provides a high-level comparison of the primary routes discussed in this guide.
| Route | Starting Material | Key Intermediates | Typical Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| 1A: Strecker/Arndt-Eistert | Tetrahydro-4H-pyran-4-one | α-aminonitrile, α-amino acid, diazoketone | Moderate | Lab to moderate scale | Well-established, versatile | Use of highly toxic cyanide and explosive diazomethane |
| 1B: Strecker/Alternative Homologation | Tetrahydro-4H-pyran-4-one | α-aminonitrile, α-amino acid, amide/acyl azide | Moderate | Lab to large scale | Avoids diazomethane | May require multiple steps for homologation |
| 2A: Bucherer-Bergs/Arndt-Eistert | Tetrahydro-4H-pyran-4-one | Spirohydantoin, α-amino acid, diazoketone | Moderate to Good | Lab to moderate scale | Good yields for hydantoin formation | Use of highly toxic cyanide and explosive diazomethane |
| 2B: Bucherer-Bergs/Alternative Homologation | Tetrahydro-4H-pyran-4-one | Spirohydantoin, α-amino acid, amide/acyl azide | Moderate to Good | Lab to large scale | Good yields, avoids diazomethane | Multi-step homologation |
| 3: Direct Nitrile Reduction | Tetrahydro-4H-pyran-4-one | 4-cyanomethyl derivative | Variable | Lab to large scale | Potentially shorter route | Synthesis of the cyanomethyl intermediate can be challenging |
Route 1: Strecker Synthesis of the α-Amino Acid Precursor and Subsequent Homologation
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from a ketone, ammonia, and a cyanide source.[2] This is a two-step process involving the formation of an α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid.
Step 1: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid via Strecker Synthesis
The reaction proceeds through the in situ formation of an imine from tetrahydro-4H-pyran-4-one and ammonia, which is then attacked by a cyanide anion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the desired α-amino acid.
Caption: Strecker synthesis of 4-aminotetrahydropyran-4-carboxylic acid.
Causality Behind Experimental Choices: The use of ammonium chloride and sodium cyanide in a buffered aqueous solution is a common practice to avoid the direct handling of highly toxic hydrogen cyanide gas. The reaction is typically run at a slightly elevated temperature to drive the formation of the aminonitrile. The subsequent hydrolysis is often performed with strong acid or base, which requires careful neutralization to isolate the amphoteric amino acid product.
Step 2: Homologation to 4-(Aminomethyl)tetrahydropyran-4-carboxylic Acid
Once the α-amino acid is obtained, a one-carbon homologation is required to extend the carboxylic acid to an aminomethyl group. The Arndt-Eistert reaction is a well-established method for this transformation.[3] However, due to the hazardous nature of diazomethane, alternative methods such as the Hofmann, Curtius, or Schmidt rearrangements are also considered.
This method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (e.g., water) to yield the homologated carboxylic acid.
Caption: Arndt-Eistert homologation of the N-protected α-amino acid.
Expertise & Experience: The amino group of the starting α-amino acid must be protected (e.g., as a Boc or Cbz derivative) before proceeding with the Arndt-Eistert reaction to prevent side reactions. The use of diazomethane is a significant safety concern due to its explosive and toxic nature. Safer alternatives, such as trimethylsilyldiazomethane, have been developed.[1]
These rearrangements offer pathways to the desired aminomethyl group by converting the carboxylic acid to an intermediate that loses a carbon atom.
-
Hofmann Rearrangement: This involves the conversion of a primary amide to an amine with one fewer carbon atom, using a reagent like bromine in a basic solution.[4]
-
Curtius Rearrangement: An acyl azide, formed from the carboxylic acid, rearranges to an isocyanate, which can then be hydrolyzed to the amine.[5][6]
-
Schmidt Rearrangement: This reaction converts a carboxylic acid directly to an amine with the loss of one carbon atom using hydrazoic acid under acidic conditions.[7]
These methods avoid the use of diazomethane but have their own safety and substrate compatibility considerations.
Route 2: Bucherer-Bergs Synthesis of the α-Amino Acid Precursor and Subsequent Homologation
The Bucherer-Bergs reaction is another powerful method for synthesizing α-amino acids from ketones. It involves a one-pot reaction of a ketone with ammonium carbonate and a cyanide source to form a spirohydantoin intermediate, which is then hydrolyzed to the amino acid.[8]
Step 1: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid via Bucherer-Bergs Reaction
This multicomponent reaction is often favored for its operational simplicity and good yields.[6][9]
Caption: Bucherer-Bergs synthesis of 4-aminotetrahydropyran-4-carboxylic acid.
Trustworthiness: The spirohydantoin intermediate is often a crystalline solid that can be easily isolated and purified, which can lead to a higher purity of the final amino acid product after hydrolysis. The hydrolysis of the hydantoin typically requires harsh conditions (strong acid or base at elevated temperatures for extended periods).
Step 2: Homologation
The homologation of the resulting 4-aminotetrahydropyran-4-carboxylic acid to the target molecule would follow the same strategies as described in Route 1 (Arndt-Eistert or alternative rearrangements).
Route 3: Direct Synthesis via Nitrile Reduction
A more convergent approach involves the synthesis of a precursor that already contains the C-4 quaternary center with both a carboxylic acid (or its ester) and a cyanomethyl group. The nitrile can then be reduced to the primary amine.
Synthesis of a Cyanomethyl Intermediate and Subsequent Reduction
This route would involve the synthesis of a compound such as ethyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate, followed by reduction of the nitrile and hydrolysis of the ester.
Caption: A potential direct route via nitrile reduction.
Authoritative Grounding: The key challenge in this route is the efficient synthesis of the cyanomethyl intermediate. Alkylation of a suitable enolate of a tetrahydropyran-4-carboxylate derivative with a haloacetonitrile is a plausible approach. The reduction of the nitrile to the primary amine can be achieved using various methods, such as catalytic hydrogenation or with metal hydrides like lithium aluminum hydride.
Experimental Protocols
Protocol for Bucherer-Bergs Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid[8]
Step 1: Formation of the Spirohydantoin Intermediate
-
To a solution of tetrahydro-4H-pyran-4-one (100 g) in a mixture of deionized water (500 mL) and ethanol (500 mL), add ammonium carbonate (247 g) and sodium cyanide (89 g).
-
Heat the reaction mixture to 60°C for 3 hours.
-
Cool the mixture to 5°C.
-
Filter the resulting precipitate and wash the filter cake twice with ice water.
-
Dry the solid under vacuum at 70°C for 4 hours to obtain the spirohydantoin intermediate.
Step 2: Hydrolysis of the Spirohydantoin
-
Add the spirohydantoin intermediate to a solution of 40-60% sodium hydroxide in tetrahydrofuran.
-
Heat the mixture to reflux for 5-6 hours.
-
Distill off the tetrahydrofuran.
-
Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.
-
Filter and dry the solid to obtain 4-aminotetrahydropyran-4-carboxylic acid.
Protocol for Arndt-Eistert Homologation (General Procedure using Trimethylsilyldiazomethane)[9]
Step 1: Formation of the Acid Chloride
-
To a solution of N-protected 4-aminotetrahydropyran-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure.
Step 2: Formation of the Diazoketone
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF/acetonitrile).
-
At 0°C, add a solution of trimethylsilyldiazomethane (2.0 M in hexanes) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with acetic acid.
-
Remove the volatiles under vacuum to obtain the crude diazoketone.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a suitable solvent (e.g., dioxane/water).
-
Add a silver catalyst (e.g., silver benzoate or silver oxide).
-
Heat the reaction mixture to facilitate the rearrangement.
-
After completion, work up the reaction by extraction to isolate the homologated acid.
Step 4: Deprotection
-
Remove the N-protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product.
Safety and Environmental Considerations
-
Cyanide: The Strecker and Bucherer-Bergs syntheses utilize highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas and must be done with extreme caution.[8] Proper quenching and disposal of cyanide waste are critical.[1][10]
-
Diazomethane: Diazomethane, used in the traditional Arndt-Eistert reaction, is a potent explosive and a carcinogen. Safer alternatives like trimethylsilyldiazomethane are recommended.[9]
-
Rearrangement Reactions: The Hofmann, Curtius, and Schmidt rearrangements involve potentially hazardous reagents and intermediates (e.g., bromine, azides, isocyanates) and should be handled with care.
-
Green Chemistry: Exploring catalytic and greener alternatives for each step is an ongoing area of research. For example, developing catalytic methods for homologation that avoid stoichiometric, hazardous reagents is highly desirable.[9]
Conclusion
The synthesis of 4-(aminomethyl)tetrahydropyran-4-carboxylic acid can be achieved through several multi-step sequences, primarily originating from tetrahydro-4H-pyran-4-one. The Bucherer-Bergs and Strecker reactions provide reliable and well-established methods for the synthesis of the key α-amino acid intermediate, 4-aminotetrahydropyran-4-carboxylic acid. The choice between these two may depend on the desired purity of the intermediate and the ease of isolation.
The subsequent homologation step presents a greater challenge, with the traditional Arndt-Eistert reaction posing significant safety risks. While effective, the use of diazomethane should be carefully considered, and safer alternatives should be employed where possible. Other rearrangement reactions offer viable, though potentially lower-yielding or more substrate-specific, alternatives.
Direct synthetic routes, such as those involving the reduction of a cyanomethyl intermediate, are attractive in terms of step economy but may require more development to be broadly applicable.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, available equipment and expertise, and safety and environmental considerations. This guide provides the foundational knowledge for making an informed decision in the synthesis of this valuable building block for medicinal chemistry.
References
- Cesar, J., & Sollner Dolenc, M. (2001). Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099-7102.
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
ACS Publications. A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Retrieved from [Link]
-
National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]
-
National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. Curtius rearrangement. Retrieved from [Link]
-
Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. Schmidt reaction. Retrieved from [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]
-
National Institutes of Health. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]
-
Dartmouth College. Cyanide Salts - Environmental Health and Safety. Retrieved from [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Retrieved from [Link]
-
Illinois State University. Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. Retrieved from [Link]
-
University of Calgary. IR: carboxylic acids. Retrieved from [Link]
-
MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. Schmidt Reaction. Retrieved from [Link]
-
BYJU'S. Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Retrieved from [Link]
-
Asian Journal of Applied Science and Technology. A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development. Retrieved from [Link]
-
Slideshare. Schmidt rearrangement, B.PHARM 4 SEM, pharmceutical organic chem | PPTX. Retrieved from [Link]
-
PreScouter. Green Chemistry Alternatives For Common Chemicals. Retrieved from [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2) :. Retrieved from [Link]
-
Wikibooks. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Schmidt Rearrangement. Retrieved from [Link]
-
National Institutes of Health. Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]
-
SynArchive. Hofmann Rearrangement. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
-
Wiley-VCH. 1 Rearrangement Reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Silico Modeling of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate Analogs
Introduction: The Therapeutic Potential of the Tetrahydropyran Scaffold
The methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate scaffold represents a class of conformationally constrained GABA (γ-aminobutyric acid) analogs. Due to their structural similarity to the primary inhibitory neurotransmitter in the central nervous system (CNS), these molecules are of significant interest in the development of novel therapeutics for neurological and psychiatric disorders.[1][2] The tetrahydropyran ring introduces conformational rigidity, which can lead to enhanced selectivity and potency for specific biological targets, such as GABA transporters (GATs) and receptors.[3] In silico modeling provides a powerful, resource-efficient approach to explore the structure-activity relationships (SAR) of these analogs, prioritize candidates for synthesis, and predict their pharmacokinetic profiles, thereby accelerating the drug discovery pipeline.[4][5]
This guide offers a comparative overview of key in silico techniques applicable to the study of this compound analogs, supported by established methodologies and insights from the field of computational drug design.
Comparative Analysis of In Silico Modeling Techniques
The rational design of novel analogs of this scaffold hinges on a multi-faceted computational approach. The three pillars of this strategy are molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each technique provides unique insights, and their integrated use offers a synergistic advantage in lead identification and optimization.
| Modeling Technique | Primary Application | Key Advantages | Limitations | Typical Use Case for Tetrahydropyran Analogs |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a specific protein target. | Provides detailed 3D visualization of protein-ligand interactions; helps in understanding the structural basis of activity.[4] | Highly dependent on the accuracy of the protein crystal structure; scoring functions can be inaccurate in ranking compounds. | Elucidating the binding interactions of analogs with GABA transporters (e.g., GAT1, GAT3) or GABA receptors to guide structural modifications for improved affinity.[3] |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Can be used without a known protein structure (ligand-based); effective for virtual screening of large compound libraries.[1][6] | Models are abstractions and may not capture all nuances of molecular recognition; success depends on the quality and diversity of the training set. | Developing a pharmacophore model from known potent GABA uptake inhibitors to screen for novel tetrahydropyran analogs with similar activity profiles.[6] |
| ADMET Prediction | Forecasting the pharmacokinetic and toxicity properties of a molecule. | Enables early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition.[7][8] | Predictions are based on statistical models and may not be accurate for novel chemical scaffolds; often provides qualitative rather than precise quantitative data. | Assessing the blood-brain barrier permeability and potential toxicity of newly designed analogs to ensure they are suitable for development as CNS-active agents.[9][10] |
Experimental Protocols and Methodologies
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key intermolecular interactions.
Caption: A typical workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human GAT3) from the Protein Data Bank (PDB).
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogen atoms, removing water molecules, repairing missing side chains, and assigning protonation states and partial charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound analogs.
-
Generate low-energy 3D conformations for each analog using tools like LigPrep or Open Babel. Ensure correct ionization states and tautomers at physiological pH.
-
-
Binding Site Definition:
-
Define the binding pocket on the receptor. This is typically done by creating a grid box centered on a co-crystallized ligand or known active site residues.[3]
-
-
Docking and Scoring:
-
Perform the docking calculation using software such as AutoDock Vina, Glide, or GOLD. The program will systematically sample different poses of the ligand within the binding site and score them based on a force field-based scoring function.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked docking poses to analyze the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the protein.
-
Use this information to rationalize the activity of known compounds and to design new analogs with improved binding affinity.
-
Pharmacophore Modeling Workflow
Pharmacophore modeling identifies the spatial arrangement of chemical features necessary for biological activity, serving as a 3D query for virtual screening.[6]
Caption: A general workflow for pharmacophore modeling and virtual screening.
Step-by-Step Protocol:
-
Training Set Selection:
-
Compile a structurally diverse set of molecules with known activity against the target of interest (e.g., GABA uptake inhibitors). Include both highly active and inactive compounds.[6]
-
-
Hypothesis Generation:
-
Using software like PHASE, Catalyst, or LigandScout, generate pharmacophore models that represent the common chemical features of the active compounds. These features typically include hydrogen bond acceptors/donors, hydrophobic regions, and charged groups.
-
-
Model Validation:
-
Validate the best-ranked pharmacophore model using a test set of compounds not included in the training set. A good model should be able to identify the active compounds from the test set with high accuracy.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen large virtual compound libraries (e.g., ZINC database) for molecules that match the pharmacophoric features.
-
-
Hit Selection:
-
The retrieved hits can then be subjected to further filtering, such as molecular docking and ADMET prediction, to select the most promising candidates for synthesis.
-
In Silico ADMET Prediction
Early assessment of a compound's ADMET properties is crucial for avoiding costly late-stage failures. Several computational models can predict these properties based on molecular structure.[7][8]
Key Predicted Properties for CNS Drug Candidates:
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs. Models often use descriptors like polar surface area (PSA), lipophilicity (logP), and molecular weight.[10]
-
Aqueous Solubility: Important for absorption and formulation.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Hepatotoxicity and Mutagenicity: Early flags for major toxicity concerns.[9]
Workflow:
-
Input Structures: Provide the 2D or 3D structures of the tetrahydropyran analogs.
-
Select Models: Choose a suite of ADMET prediction models. This can be done using commercial software packages (e.g., ADMET Predictor, DEREK Nexus) or web-based servers (e.g., SwissADME, pkCSM).
-
Run Predictions: The software calculates a range of molecular descriptors and uses pre-built QSAR models to predict the ADMET properties.[11]
-
Analyze Results: Compare the predicted properties of the analogs against established criteria for CNS drug-likeness (e.g., Lipinski's Rule of Five, CNS MPO score). Prioritize compounds with favorable predicted ADMET profiles for further investigation.
Conclusion and Future Outlook
The in silico modeling of this compound analogs offers a robust framework for accelerating the discovery of novel CNS therapeutics. By integrating molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships governing this chemical class, efficiently screen for potent and selective candidates, and de-risk their development by identifying potential liabilities early in the process. As computational methods continue to improve in accuracy and predictive power, their role in guiding the design of next-generation GABAergic modulators will only become more indispensable.
References
-
Andersen, K. E., et al. (1994). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. Journal of Medicinal Chemistry, 37(19), 3270-3281. Available at: [Link]
-
Chavda, V. P., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 882. Available at: [Link]
-
Ghoshal, N., et al. (2011). Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery. Expert Opinion on Drug Discovery, 6(8), 821-839. Available at: [Link]
-
Gomaa, M. S., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 135, 106516. Available at: [Link]
-
Hassan, A. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(15), 4735. Available at: [Link]
-
Kandeel, M., et al. (2021). Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants. Bioorganic Chemistry, 114, 105079. Available at: [Link]
-
Yergaliyeva, E. M., et al. (2022). In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. Chemical Bulletin of Kazakh National University, (4), 14-20. Available at: [Link]
-
Kandeel, M., et al. (2021). Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants. ResearchGate. Available at: [Link]
-
Pérez-Sánchez, H., & Gascón, M. (2014). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 8, 32. Available at: [Link]
-
Sorkhi, L., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports, 12(1), 1-18. Available at: [Link]
-
Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. Available at: [Link]
-
Labouta, I. M., et al. (1982). Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. Archiv der Pharmazie, 315(10), 844-849. Available at: [Link]
-
Ramachandran, S., et al. (2017). In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. Journal of Applied Pharmaceutical Science, 7(12), 061-066. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE, 18(9), e0291307. Available at: [Link]
-
Acar, Ç., et al. (2018). Gaba-At Inhibitors: Design, Synthesis, Pharmacological Characterization, Molecular Docking and Admet Studies. GCRIS. Available at: [Link]
-
Skov, K., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
-
Egbujor, M. C., et al. (2020). Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs. International Journal of Research in Pharmaceutical Sciences, 11(4), 5357-5366. Available at: [Link]
-
Kim, D., et al. (2017). Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. Journal of Chemical Information and Modeling, 57(1), 136-148. Available at: [Link]
-
Zholobak, N. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
-
Elsaka, M. B., et al. (2024). Pharmacophore modeling: advances and pitfalls. Drug Discovery Today. Available at: [Link]
-
Roy, K. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 73. Available at: [Link]
-
Dubrovskiy, V., et al. (2017). In Silico Modeling and Drug Design. ResearchGate. Available at: [Link]
-
Faramarzi, N., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Pharmacology, 13, 1040838. Available at: [Link]
Sources
- 1. Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of QSAR models to predict blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance.
Hazard Assessment & Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is a bifunctional molecule containing both a primary amine and a methyl ester. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its hazard profile from these functional groups and structurally similar compounds.
The primary amine group is the dominant driver of its chemical hazards. Similar compounds, such as 4-Aminomethyltetrahydropyran, are classified as corrosive and can cause severe skin burns and eye damage[1][2]. The aminomethyl group imparts a basic character, creating incompatibility with acids. Therefore, this compound must be handled as a corrosive hazardous waste .
| Property | Inferred Characteristic/Data | Causality & Implication for Disposal |
| Appearance | Colorless to pale yellow liquid or solid | Visual confirmation before handling. |
| Primary Hazard | Corrosive (inferred from amine group)[1][2] | Dictates the necessity for stringent PPE and segregation from incompatible materials. Waste is considered hazardous. |
| Secondary Hazard | Harmful if swallowed[2] | Reinforces the need to prevent spills and environmental release. |
| Chemical Class | Aminocarboxylate | Possesses both basic (amine) and ester functionalities. |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases[3][4] | Critical for disposal. Must be segregated from acidic waste streams to prevent violent exothermic reactions. Strong bases could promote hydrolysis. |
| UN Number (likely) | UN2735 (AMINES, LIQUID, CORROSIVE, N.O.S.)[1] | This classification is for transportation and informs the hazardous waste contractor of the material type. |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the neat compound or its waste, the following PPE is mandatory. The rationale is to create a complete barrier against the chemical's corrosive potential.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if contamination is suspected.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield are essential.[1]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling any vapors or aerosols.[6]
Waste Segregation & Containment Protocol
The cardinal rule of chemical waste management is proper segregation.[7] Accidentally mixing incompatible waste streams is one of the most common and dangerous errors in a laboratory setting.
Step-by-Step Containment Procedure:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Ensure the container has a secure, screw-top cap to prevent spills and vapor release.
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container Correctly (Before Adding Waste):
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[8]
-
Clearly write the full chemical name: "Waste this compound".
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the hazard characteristics: "Corrosive," "Toxic."
-
Record the "Accumulation Start Date" – the date the first drop of waste enters the container.[8]
-
-
Accumulate Waste Safely:
-
Keep the waste container in a designated satellite accumulation area, typically within the fume hood where the waste is generated.
-
Always keep the container cap securely fastened when not actively adding waste.
-
Place the container in a secondary containment bin to mitigate potential leaks or spills.
-
Crucially, do not mix this basic amine waste with acidic waste.
-
Spill Management: Immediate Response Plan
Even with careful handling, spills can occur. A swift and correct response is vital to ensure safety.
For a Small Spill (<100 mL) inside a Chemical Fume Hood:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[1][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated solid waste container. Seal and label this container as "Hazardous Waste" with the chemical name.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your lab supervisor and EHS department as per institutional policy.
For a Large Spill (>100 mL) or any spill outside a fume hood:
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.
-
ISOLATE: Close the doors to the laboratory to contain any vapors. Prevent re-entry.
-
NOTIFY: Call your institution's EHS emergency line immediately. Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for it.
Disposal Pathway Decision Workflow
The ultimate destination for this compound waste is an approved hazardous waste disposal facility. Drain or solid trash disposal is strictly prohibited. The following workflow illustrates the decision-making process.
Caption: Disposal workflow for this compound.
Empty Container Decontamination
An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste until properly decontaminated.[9]
Step-by-Step Triple-Rinsing Protocol:
-
First Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container. The solvent should be capable of dissolving the residue.
-
Secure and Agitate: Close the container and agitate it thoroughly to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into your designated hazardous liquid waste container for this compound.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses. All rinsate must be collected as hazardous waste.[8]
-
Final Disposal: After triple-rinsing, the container can often be managed as non-hazardous solid waste. Deface or remove the original label, and follow institutional guidelines for the disposal of clean lab glass or plastic.[9]
By adhering to these systematic procedures, you ensure that every step, from initial handling to final disposal, is conducted with the highest standards of safety and environmental stewardship. This approach not only fulfills regulatory obligations but also builds a foundational culture of safety within the laboratory.
References
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. The National Academies Press. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Saint Mary's University. (n.d.). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
- Google Patents. (n.d.). US9012684B2 - Aminocarboxylate powders with improved purity and flowability properties.
-
Paterson, I., et al. (2010). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. Retrieved from [Link]
-
Di Mola, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Abbott Rubber Company. (n.d.). Chemical Resistance Chart A-B. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
-
The Dow Chemical Company. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, a key intermediate in pharmaceutical synthesis. By moving beyond a simple checklist and explaining the causality behind these procedural recommendations, this guide aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Understanding the Risks: Hazard Assessment
-
Skin Irritation and Potential Corrosion: A closely related compound, 4-(Aminomethyl)tetrahydro-2H-pyran, is classified as corrosive and can cause severe skin burns. Therefore, it is prudent to treat this compound as a potential skin irritant and possible corrosive.
-
Serious Eye Damage: The presence of the amine functional group, coupled with data on similar compounds, strongly suggests that this chemical can cause serious eye irritation or damage upon contact.
-
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.
-
Harmful if Swallowed: Ingestion of this compound may be harmful.
Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Recommended if handling powder outside of a fume hood |
| Conducting reactions | Chemical splash goggles and face shield | Chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling waste | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if handling sealed containers |
Causality of PPE Choices:
-
Eye Protection: The potential for serious eye damage necessitates the use of chemical splash goggles at a minimum.[1] When there is a higher risk of splashes, such as during transfers or work-ups, a face shield should be worn in conjunction with goggles for full facial protection.
-
Hand Protection: Given the risk of skin irritation and potential corrosivity, chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling amines, but it is always best practice to consult the glove manufacturer's compatibility chart for specific chemicals.
-
Body Protection: A standard laboratory coat will provide a barrier against minor splashes. For larger scale operations, a chemical-resistant apron may be advisable.
-
Respiratory Protection: Handling the solid form of this compound may generate dust. To avoid respiratory irritation, it is recommended to handle the solid in a chemical fume hood or wear a NIOSH-approved respirator with a particulate filter if a fume hood is not available. For all other operations involving liquids, working in a chemical fume hood is the best practice to prevent inhalation of any vapors or aerosols.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and solvent, are readily available.
-
Don PPE: Put on your laboratory coat, chemical splash goggles, and gloves.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill management protocol.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.
Reaction and Work-up:
-
Fume Hood: All reactions and subsequent work-up procedures must be performed in a certified chemical fume hood to control exposure to vapors and potential aerosols.[2]
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects.
-
Controlled Addition: When adding reagents, do so in a slow and controlled manner to avoid splashing and uncontrolled reactions.
-
Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to maintain control over the reaction temperature.
Spill Management: Be Prepared
Accidents can happen, and a well-defined spill management plan is crucial.
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess the Hazard: From a safe distance, assess the extent of the spill and the associated hazards.
-
Don Additional PPE: If necessary, don additional PPE such as a respirator and a chemical-resistant apron before approaching the spill.
-
Contain the Spill: For liquid spills, use a chemical spill kit with an inert absorbent material to contain the spill. For solid spills, carefully sweep the material into a designated container. Avoid creating dust.
-
Neutralization (for acidic or basic spills): While this compound has both acidic and basic functional groups, it is important to have appropriate neutralizers available. For general spills of this compound, an inert absorbent is the primary recommendation.
-
Clean the Area: Once the bulk of the spill has been absorbed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be collected in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Non-Halogenated Waste: this compound is a non-halogenated organic compound. It should be collected in a designated, properly labeled waste container for non-halogenated organic waste.[3][4]
-
Avoid Mixing: Do not mix this waste with halogenated solvents or other incompatible waste streams.[3]
-
Aqueous Waste: Aqueous waste containing this compound should be collected separately. Depending on local regulations and the concentration, it may require neutralization before disposal.
Disposal Protocol:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. Ensure the lid is securely sealed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Workflow Diagram: Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both the integrity of your research and a secure laboratory environment.
References
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Environmental Health & Safety - University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Queen's University Department of Chemistry. (n.d.). IN CASE OF EMERGENCY. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
- U.S. Patent No. US5462671A. (1995). Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes. Google Patents.
- U.S. Patent No. US5043075A. (1991). Method of removing amines. Google Patents.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous waste segregation. Retrieved from [Link]
-
Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
